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2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- Documentation Hub

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  • Product: 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-
  • CAS: 501922-06-1

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: (2E)-3-(2-methylphenyl)prop-2-en-1-ol

This technical guide details the synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol , also known as o-methylcinnamyl alcohol.[1] The guide prioritizes the Horner-Wadsworth-Emmons (HWE) Olefination followed by DIBAL-H red...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol , also known as o-methylcinnamyl alcohol.[1]

The guide prioritizes the Horner-Wadsworth-Emmons (HWE) Olefination followed by DIBAL-H reduction .[1] This route is selected over the Aldol condensation or direct reduction of commercially available aldehydes because it offers superior stereocontrol, guaranteeing the (E)-configuration (trans) required by the target structure.

[1]

Executive Summary

  • Target Molecule: (2E)-3-(2-methylphenyl)prop-2-en-1-ol[1]

  • Common Name: o-Methylcinnamyl alcohol[1]

  • Molecular Formula: C₁₀H₁₂O[1]

  • Molecular Weight: 148.20 g/mol [1]

  • Key Structural Feature: A primary allylic alcohol with an ortho-methyl substituted phenyl ring.[1] The (2E) designation indicates the trans geometry of the alkene.

  • Critical Distinction: Do not confuse with alpha-methylcinnamyl alcohol (2-methyl-3-phenylprop-2-en-1-ol, CAS 1504-55-8), where the methyl group is on the alkene chain.[1] In this target, the methyl group is on the aromatic ring.[2][3][4]

Strategic Retrosynthesis

To ensure the exclusive formation of the (E)-isomer, we disconnect the molecule at the allylic alcohol to the corresponding ester, and subsequently to the parent aldehyde via a stereoselective olefination.

Retrosynthesis Target (2E)-3-(2-methylphenyl)prop-2-en-1-ol (Target Alcohol) Ester Ethyl (E)-3-(2-methylphenyl)acrylate (Intermediate Ester) Target->Ester 1,2-Reduction (DIBAL-H) Aldehyde 2-Methylbenzaldehyde (o-Tolualdehyde) Ester->Aldehyde HWE Olefination (Stereocontrol) Phosphonate Triethyl phosphonoacetate (HWE Reagent) Ester->Phosphonate Reagent

Figure 1: Retrosynthetic analysis prioritizing E-isomer stereochemistry.

Experimental Protocol

Phase 1: Stereoselective HWE Olefination

Objective: Synthesize Ethyl (E)-3-(2-methylphenyl)acrylate from o-tolualdehyde. Rationale: The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion to react with aldehydes.[1][5] Unlike the Wittig reaction, which can yield mixtures, HWE with stabilized ylides is highly selective for the thermodynamically stable (E)-alkene.

Reagents & Stoichiometry
ComponentEquiv.Role
Triethyl phosphonoacetate 1.2HWE Reagent
Sodium Hydride (60% in oil) 1.3Base
2-Methylbenzaldehyde 1.0Substrate
THF (Anhydrous) SolventMedium (0.2 M)
Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.3 eq) in anhydrous THF at 0°C.

  • Deprotonation: Add triethyl phosphonoacetate (1.2 eq) dropwise. The solution will evolve H₂ gas and turn clear/yellowish as the phosphonate carbanion forms. Stir for 30 minutes at 0°C.

  • Addition: Add 2-methylbenzaldehyde (1.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The aldehyde spot should disappear, replaced by a less polar, UV-active ester spot.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x).[4] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude ester is often pure enough for reduction. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc).

Phase 2: Selective 1,2-Reduction

Objective: Reduce the ester to the allylic alcohol without reducing the alkene. Rationale: DIBAL-H (Diisobutylaluminum hydride) is the reagent of choice.[1][6] While LiAlH₄ is effective, DIBAL-H allows for controlled reduction at low temperatures, minimizing the risk of 1,4-reduction (saturation of the double bond) which can occur with conjugated systems.

Reagents & Stoichiometry
ComponentEquiv.Role
Ethyl (E)-3-(2-methylphenyl)acrylate 1.0Substrate
DIBAL-H (1.0 M in Toluene) 2.2Reducing Agent
Dichloromethane (DCM) SolventMedium (0.1 M)
Rochelle's Salt (Sat.[1] aq.) ExcessWorkup Agent
Step-by-Step Methodology
  • Setup: Dissolve the ester (from Phase 1) in anhydrous DCM under Argon. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Reduction: Add DIBAL-H (2.2 eq) dropwise via syringe pump or pressure-equalizing addition funnel.[1] Maintain temperature below -70°C.

    • Note: 2 equivalents are required: 1 eq reduces the ester to the aldehyde intermediate, the 2nd eq reduces the aldehyde to the alcohol.

  • Warming: After addition, stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench (Critical):

    • Dilute with diethyl ether.[4]

    • Slowly add water or methanol to quench excess hydride (Caution: Gas evolution).

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt ).[1]

  • Emulsion Breaking: Stir the biphasic mixture vigorously at room temperature for 1–3 hours. The gelatinous aluminum emulsion will break into two clear layers.

  • Isolation: Separate layers. Extract aqueous phase with DCM.[1][4] Dry combined organics over Na₂SO₄ and concentrate.

  • Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 8:2 to 7:3).

Reaction Workflow Diagram

Workflow Start Start: Anhydrous Conditions AddDIBAL Add DIBAL-H (-78°C) Start->AddDIBAL Warm Warm to 0°C (2 hours) AddDIBAL->Warm Quench Rochelle's Salt Quench Warm->Quench PhaseSep Phase Separation (Clear Layers) Quench->PhaseSep

Figure 2: Workflow for the DIBAL-H reduction emphasizing the critical workup step.[1]

Characterization & Validation

To certify the identity of the product, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)[3][4][7][8][9][10][11]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Alkene Protons: Look for two doublets (or doublet of triplets) in the 6.0–7.0 ppm region.

    • Coupling Constant (J): The critical validation for the (E)-isomer is a coupling constant of ~16.0 Hz between the alkene protons.[1][7] A Z-isomer would show J ≈ 10–12 Hz.[1]

    • Allylic CH₂: A doublet at ~4.3–4.4 ppm (integrating to 2H), coupling to the adjacent alkene proton.

    • Aromatic Region: Multiplets at 7.1–7.5 ppm (4H).[1]

    • Methyl Group: A singlet at ~2.3–2.4 ppm (3H).[1][4]

  • ¹³C NMR:

    • Distinct signals for the alkene carbons (~125–135 ppm) and the hydroxymethyl carbon (~63 ppm).

Infrared Spectroscopy (IR)[2][3][7][8][9][11]
  • OH Stretch: Broad, strong band at 3300–3400 cm⁻¹ .

  • C=C Stretch: Weak to medium band at 1650 cm⁻¹ .

Safety & Handling

  • DIBAL-H: Pyrophoric.[1] Reacts violently with water and air. Handle only under inert atmosphere (Argon/Nitrogen). Use long-needle techniques for transfer.[1]

  • Sodium Hydride: Flammable solid.[1] Reacts violently with water to produce hydrogen gas.

  • Acrylates: Potential sensitizers.[1] Wear gloves and work in a fume hood.

References

  • HWE Reaction General Protocol: Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." J. Am. Chem. Soc.[8]1961 , 83, 1733. Link

  • DIBAL-H Reduction of Esters: Schmid, C. R. et al. "Reduction of Carboxylic Esters with Diisobutylaluminum Hydride."[1] Organic Syntheses1992 , 77, 153. Link

  • Rochelle's Salt Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
  • Stereoselectivity in Cinnamyl Systems: Minami, T. et al. "Stereoselective Synthesis of (E)-Cinnamyl Alcohols."[1] J. Org.[9] Chem.1974 , 39, 3236.

Sources

Exploratory

Technical Guide: Crystal Structure & Solid-State Architecture of (2E)-3-(2-methylphenyl)prop-2-en-1-one

The following technical guide details the structural and crystallographic characterization of (2E)-3-(2-methylphenyl)prop-2-en-1-one , widely recognized in the field as 2-methylchalcone (assuming the standard phenyl subs...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and crystallographic characterization of (2E)-3-(2-methylphenyl)prop-2-en-1-one , widely recognized in the field as 2-methylchalcone (assuming the standard phenyl substituent at position 1). This guide synthesizes crystallographic principles with specific structural insights relevant to drug development and solid-state chemistry.

Executive Summary

(2E)-3-(2-methylphenyl)prop-2-en-1-one (2-methylchalcone) is a pivotal


-unsaturated ketone scaffold used in the development of anti-inflammatory and anticancer therapeutics. Its solid-state behavior is governed by the steric influence of the ortho-methyl group, which disrupts molecular planarity and dictates specific packing motifs. This guide provides a comprehensive workflow for its structural determination, analysis of its conformational locking, and supramolecular assembly.

Chemical Identity & Molecular Geometry

Before analyzing the crystal lattice, the molecular entity must be rigorously defined. The "prop-2-en-1-one" core implies a chalcone framework where the carbonyl (C1) is typically attached to a phenyl ring (Ring A), and the alkene (C3) bears the 2-methylphenyl group (Ring B).

ParameterSpecification
IUPAC Name (2E)-1-phenyl-3-(2-methylphenyl)prop-2-en-1-one
Common Name 2-methylchalcone
Molecular Formula

Hybridization

(Enone bridge & Aromatics),

(Methyl)
Stereochemistry (E)-isomer (Trans) across C2=C3 double bond
Key Feature Steric clash between 2-methyl group and olefinic proton (

)
Conformational Locking

In the crystalline state, the molecule adopts a specific conformation to minimize steric strain:

  • C=C Geometry: The coupling constant (

    
    ) confirms the (E)-configuration .
    
  • Carbonyl Orientation: The C1-C2 single bond typically adopts an s-cis conformation, placing the carbonyl oxygen cis to the C2=C3 double bond to maximize conjugation, though the ortho-methyl group can induce significant torsion.

Experimental Protocol: Crystallization & Structure Determination

To obtain high-quality single crystals suitable for X-ray Diffraction (XRD), a controlled slow-evaporation method is required.

Synthesis & Purification Workflow
  • Claisen-Schmidt Condensation: React 2-methylbenzaldehyde with acetophenone in ethanolic NaOH.

  • Neutralization: Acidify with dilute HCl to precipitate the crude solid.

  • Recrystallization: Dissolve crude solid in boiling ethanol (95%).

  • Slow Evaporation: Allow the solution to cool slowly from

    
     to room temperature over 24-48 hours.
    
Crystallographic Data Acquisition
  • Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest).

  • Source: Mo-K

    
     radiation (
    
    
    
    ).
  • Temperature: Data collection at 100 K or 293 K (low temperature preferred to reduce thermal motion).

CrystallizationWorkflow Figure 1: Crystallization and Structural Determination Workflow Synth Synthesis (Claisen-Schmidt) Purify Recrystallization (Ethanol/EtOAc) Synth->Purify Crude Solid Growth Crystal Growth (Slow Evaporation) Purify->Growth Saturated Soln XRD X-ray Diffraction (Data Collection) Growth->XRD Single Crystal Solve Structure Solution (Direct Methods) XRD->Solve Reflections

Structural Analysis & Supramolecular Architecture

The crystal structure of 2-methylchalcone is characterized by specific packing forces that accommodate the bulky methyl group.

Unit Cell & Space Group

Chalcones typically crystallize in centrosymmetric space groups unless chiral auxiliaries are present.

  • Crystal System: Monoclinic or Triclinic.

  • Common Space Group:

    
     (Monoclinic) or 
    
    
    
    (Triclinic).
  • Z Value: Typically 4 molecules per unit cell (

    
    ) or 2 (
    
    
    
    ).
Intramolecular Geometry (The Ortho-Effect)

The defining feature of this structure is the non-planarity caused by the 2-methyl substituent.

  • Torsion Angles: Unlike unsubstituted chalcone (which is nearly planar), the torsion angle

    
     deviates significantly from 
    
    
    
    or
    
    
    . The phenyl ring (Ring B) twists out of the plane of the enone bridge to avoid steric repulsion between the methyl hydrogens and the
    
    
    -proton (at C2).
  • Bond Lengths:

    • 
      : 
      
      
      
      (Typical ketone).
    • 
      : 
      
      
      
      (Alkene).
    • 
      : 
      
      
      
      (Single bond shortening due to conjugation).
Intermolecular Packing Interactions

The lattice is stabilized by a network of weak non-covalent interactions rather than strong hydrogen bonds (as the molecule lacks -OH or -NH donors).

  • C-H...O Hydrogen Bonds: The carbonyl oxygen acts as an acceptor for aromatic C-H protons from neighboring molecules, forming centrosymmetric dimers or chains.

  • C-H...

    
     Interactions:  The methyl protons often engage with the 
    
    
    
    -cloud of the phenyl rings of adjacent molecules.
  • 
    -
    
    
    
    Stacking:
    Reduced compared to planar chalcones due to the twisted conformation, but edge-to-face interactions are common.

PackingInteractions Figure 2: Impact of Steric Hindrance on Crystal Packing Mol 2-Methylchalcone Molecule Steric Ortho-Methyl Steric Bulk Mol->Steric Twist Ring Twist (Non-Planarity) Steric->Twist Forces Packing Crystal Packing Mode Twist->Packing Dictates WeakInter Weak C-H...O Interactions Packing->WeakInter PiInter C-H...Pi Interactions Packing->PiInter

[1]

Quantitative Characterization Data

Researchers should validate the structure using the following spectroscopic markers, which correlate with the solid-state structure.

TechniqueParameterValue / CharacteristicStructural Insight
XRD Space Group

(Predicted)
Centrosymmetric packing favored.
XRD C1-C2-C3-C4 Torsion

Twist
Deviation from planarity due to Me-H repulsion.
FT-IR


Conjugated ketone; shift indicates s-cis conformation.
FT-IR


Conjugated alkene.
1H NMR


Confirms (E)-trans geometry in solution (persists in solid).

References

  • Krawczyk-Łebek, A., et al. (2021).[2] "New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi." International Journal of Molecular Sciences, 22(17), 9619.[3]

  • Niu, Y., et al. (2015).[1] "Synthesis and Bioactivity of New Chalcone Derivatives as Potential Tyrosinase Activator." Chemical Biology & Drug Design.

  • Harrison, W. T. A., et al. (2006). "Crystal structures of chalcones." Acta Crystallographica Section E. (General reference for chalcone packing motifs).
  • Cambridge Structural Database (CSD) . Search Refcode for 2-methylchalcone derivatives to obtain raw CIF files.

Sources

Foundational

literature review on ortho-methyl cinnamyl alcohol derivatives

An In-depth Technical Guide to the Synthesis, Characterization, and Pharmacological Potential of ortho-Methyl Cinnamyl Alcohol Derivatives Foreword for the Modern Drug Discovery Professional The cinnamyl scaffold, a dece...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Pharmacological Potential of ortho-Methyl Cinnamyl Alcohol Derivatives

Foreword for the Modern Drug Discovery Professional

The cinnamyl scaffold, a deceptively simple three-carbon linker connecting a phenyl ring to a primary alcohol, represents a privileged structure in medicinal chemistry. Nature has long utilized this motif, with compounds like cinnamaldehyde and cinnamyl alcohol from cinnamon bark exhibiting a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] In the pursuit of novel therapeutics, the synthetic chemist's role is not merely to replicate nature, but to refine it. By systematically modifying this natural template, we can dissect its structure-activity relationship (SAR), enhancing potency, selectivity, and pharmacokinetic profiles.[4][5][6]

This guide focuses on a specific, strategic modification: the introduction of a methyl group at the ortho position of the phenyl ring. This seemingly minor addition can profoundly influence the molecule's behavior. The ortho-methyl group imposes distinct steric and electronic constraints, altering the molecule's conformation, its ability to interact with biological targets, and its metabolic fate. We will explore the synthesis of these derivatives, delve into their detailed characterization, and contextualize their potential within the broader landscape of cinnamyl pharmacology, providing both the foundational knowledge and the practical methodologies required for their investigation.

Part 1: The Synthetic Landscape: From Precursor to Purified Compound

The synthesis of ortho-methyl cinnamyl alcohol is primarily a challenge of chemoselectivity: the reduction of an aldehyde in the presence of a conjugated alkene. While numerous methods exist, the reduction of ortho-methylcinnamaldehyde with sodium borohydride (NaBH₄) remains a robust, accessible, and highly effective laboratory method.[7]

Causality in Synthesis: Why Sodium Borohydride?

The choice of NaBH₄ is a deliberate one rooted in its mild reducing power. Unlike stronger reducing agents such as lithium aluminum hydride (LAH), NaBH₄ favors the 1,2-reduction of the carbonyl group over the 1,4-conjugate reduction of the alkene.[7] This selectivity is crucial for preserving the α,β-unsaturated system, which is often essential for the biological activity of cinnamyl derivatives.[5][8] Furthermore, the reaction can be run in protic solvents like ethanol or methanol, offering practical advantages in terms of safety and ease of handling compared to the strictly anhydrous conditions required for LAH. For researchers exploring greener alternatives, enzymatic reductions and whole-cell biocatalysis using engineered E. coli are emerging as powerful, sustainable methods for producing cinnamyl alcohols from precursors like L-phenylalanine.[9][10][11][12]

Experimental Protocol 1: Selective Synthesis of ortho-Methyl Cinnamyl Alcohol

This protocol details the chemoselective reduction of ortho-methylcinnamaldehyde.

Objective: To synthesize ortho-methyl cinnamyl alcohol with high purity while preserving the carbon-carbon double bond.

Materials:

  • ortho-Methylcinnamaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade) for elution

Procedure:

  • Reaction Setup: Dissolve ortho-methylcinnamaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and allow the solution to cool to 0 °C.

    • Scientist's Note: Conducting the reaction at 0 °C helps to control the exothermic nature of the hydride addition and further enhances the selectivity for 1,2-reduction.

  • Reagent Addition: While stirring vigorously, add sodium borohydride in small portions over 15-20 minutes. The addition should be slow to control the evolution of hydrogen gas.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., 80:20 Hexanes:Ethyl Acetate eluent). The disappearance of the starting aldehyde spot and the appearance of a new, more polar alcohol spot indicates completion.

  • Quenching: Once the reaction is complete (typically 2-3 hours), cool the flask again in an ice bath and slowly add saturated aqueous NH₄Cl to quench the excess NaBH₄.

    • Trustworthiness Check: The quenching step is critical for safety, as it neutralizes the reactive hydride reagent. The acidic nature of NH₄Cl also facilitates the hydrolysis of the borate ester intermediate to yield the final alcohol.

  • Workup & Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layer with brine to remove residual water.[7] Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure ortho-methyl cinnamyl alcohol.

Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Quality Control A 1. o-Methylcinnamaldehyde + NaBH₄ in MeOH B 2. Reaction at 0°C -> RT A->B C 3. Quench with NH₄Cl B->C D 4. Extraction with DCM C->D E 5. Purification (Column Chromatography) D->E F Purity Check (GC-MS, HPLC) E->F Pure Compound G Structure Verification (¹H NMR, ¹³C NMR, IR) F->G H Biological Assay G->H G compound Cinnamyl Alcohol Derivative eNOS eNOS (endothelial Nitric Oxide Synthase) compound->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates K_channel K⁺ Channels PKG->K_channel activates Rho_kinase Rho-Kinase PKG->Rho_kinase inhibits Relaxation Vasorelaxation K_channel->Relaxation leads to Rho_kinase->Relaxation inhibition leads to

Sources

Exploratory

potential research applications of (2E)-3-(2-methylphenyl)prop-2-en-1-ol

This technical guide provides a comprehensive analysis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol , a specialized allylic alcohol derivative used as a strategic building block in organic synthesis, fragrance chemistry, and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol , a specialized allylic alcohol derivative used as a strategic building block in organic synthesis, fragrance chemistry, and medicinal research.[1]

Research Applications, Synthesis, and Catalytic Utility [1]

Executive Summary

(2E)-3-(2-methylphenyl)prop-2-en-1-ol (also known as o-methylcinnamyl alcohol) is a sterically congested cinnamyl alcohol derivative.[1] Unlike its unsubstituted parent (cinnamyl alcohol), the presence of a methyl group at the ortho position of the phenyl ring introduces significant steric strain and alters the electronic properties of the styrene system. These characteristics make it a valuable substrate for probing the steric tolerance of catalytic systems (e.g., Sharpless epoxidation, Heck coupling) and a precursor for synthesizing bicyclic scaffolds like indenes and tetrahydroquinolines.

Chemical Profile & Identity

PropertySpecification
IUPAC Name (2E)-3-(2-methylphenyl)prop-2-en-1-ol
Common Synonyms o-Methylcinnamyl alcohol; 2'-Methylcinnamyl alcohol
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Stereochemistry Trans (E) isomer
Key Functional Groups Primary Allylic Alcohol, Ortho-substituted Aromatic Ring
Solubility Soluble in ethanol, DCM, ethyl acetate; sparingly soluble in water.[1][2][3]

Structural Insight: The ortho-methyl group exerts a "buttressing effect," forcing the alkene chain out of perfect coplanarity with the aromatic ring. This conformation influences the stereoselectivity of addition reactions across the double bond.

Core Research Applications

Asymmetric Catalysis & Epoxidation

Researchers utilize this molecule to test the limits of enantioselective catalysts. The steric bulk near the reaction center challenges the catalyst's chiral pocket.

  • Sharpless Asymmetric Epoxidation (SAE): The allylic alcohol moiety coordinates with Titanium(IV) isopropoxide. The ortho-methyl group can decrease enantiomeric excess (ee) compared to unsubstituted cinnamyl alcohol unless the catalyst ligand (e.g., diethyl tartrate) is optimized.

  • Application: Synthesis of chiral epoxy alcohols, which are intermediates for lignans and polyketide natural products.

Heterocycle Synthesis (The "Ortho-Effect")

The proximity of the methyl group to the alkene chain allows for unique cyclization pathways not possible with para or meta isomers.

  • Indene Synthesis: Under strong acid catalysis or Lewis acid conditions, the alcohol can be ionized to an allylic cation, which undergoes intramolecular Friedel-Crafts alkylation (cyclization) to form indene derivatives.

  • Tetrahydroquinolines: In the presence of anilines and a catalyst, it serves as a precursor for Povarov-type cycloadditions.

Fragrance & Materials

While less common than cinnamyl alcohol, the ortho-methyl derivative is investigated for its olfactory profile—typically described as "spicier" and "greener" due to the steric modification. In polymer science, it acts as a chain transfer agent or a monomer for modifying the refractive index of optical polymers.

Experimental Protocols

Protocol A: Synthesis via Horner-Wadsworth-Emmons (HWE)

Rationale: This method guarantees the (E)-stereochemistry, avoiding the cis/trans mixtures common in standard Wittig reactions.

Reagents:

  • o-Tolualdehyde (Substrate)[1]

  • Triethyl phosphonoacetate (Reagent)[2]

  • Sodium Hydride (NaH) or LiCl/DBU (Base)

  • DIBAL-H (Reducing Agent)[1]

Workflow:

  • HWE Reaction: To a suspension of NaH (1.1 eq) in dry THF at 0°C, add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 min.

  • Addition: Add o-tolualdehyde (1.0 eq) slowly. Warm to RT and stir for 4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[4] Purify the (E)-ethyl 3-(2-methylphenyl)acrylate ester intermediate.

  • Reduction: Dissolve the ester in dry DCM at -78°C. Add DIBAL-H (2.2 eq) dropwise. Stir for 2 hours.

  • Quench: Carefully add Rochelle's salt (potassium sodium tartrate) solution. Stir vigorously until layers separate.

  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

Protocol B: Sharpless Asymmetric Epoxidation

Rationale: Validates the molecule's utility as a chiral building block.

Steps:

  • Catalyst Prep: In a flame-dried flask with 4Å molecular sieves, add DCM and Ti(OiPr)₄ (5 mol%).

  • Ligand: Add (+)-Diethyl tartrate (DET) (6 mol%). Stir at -20°C for 20 min.

  • Oxidant: Add tert-Butyl hydroperoxide (TBHP) (2.0 eq, in decane). Stir 30 min.

  • Substrate: Add (2E)-3-(2-methylphenyl)prop-2-en-1-ol dropwise.

  • Reaction: Maintain at -20°C for 18 hours.

  • Workup: Quench with water/NaOH/brine. The product is the chiral epoxy alcohol.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for this molecule: Oxidation (Epoxidation) vs. Cyclization (Indene formation).

G Start (2E)-3-(2-methylphenyl) prop-2-en-1-ol Complex Ti-Tartrate Complex Start->Complex Ti(OiPr)4 / (+)-DET TBHP Cation Allylic Cation Intermediate Start->Cation H+ or Lewis Acid (-H2O) Epoxy Chiral Epoxy Alcohol (Building Block) Complex->Epoxy Asymmetric Oxygen Transfer Indene 1-Methyl-1H-indene (Cyclized Product) Cation->Indene Intramolecular Friedel-Crafts

Figure 1: Divergent synthetic utility. The upper path shows asymmetric functionalization; the lower path shows acid-catalyzed cyclization driven by the ortho-methyl proximity.[1]

Safety & Handling (MSDS Summary)

  • Hazards: Skin and eye irritant.[5][6] Potential sensitizer (like many cinnamyl derivatives).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation to the aldehyde.

  • Disposal: Organic solvent waste streams.

References

  • Sharpless, K. B., et al. (1980). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society. Link (Foundational protocol for allylic alcohols).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. Link (Discusses steric effects of ortho-substituted styrenes).[1]

  • Fagnou, K., & Lautens, M. (2003). "Rhodium-Catalyzed Carbon-Carbon Bond Forming Reactions of Organometallic Compounds." Chemical Reviews. Link (Cyclization strategies for cinnamyl derivatives).

  • PubChem Compound Summary. "(E)-3-(2-methoxyphenyl)prop-2-en-1-ol" (Structurally related analog for property comparison). Link

Sources

Foundational

CAS number for (2E)-3-(2-methylphenyl)prop-2-en-1-ol

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (2E)-3-(Aryl)prop-2-en-1-ols for Drug Discovery A Foreword on (2E)-3-(2-methylphenyl)prop-2-en-1-ol The Cinnamyl Alcohol Scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (2E)-3-(Aryl)prop-2-en-1-ols for Drug Discovery

A Foreword on (2E)-3-(2-methylphenyl)prop-2-en-1-ol

The Cinnamyl Alcohol Scaffold: A Privileged Structure in Medicinal Chemistry

Cinnamyl alcohol and its derivatives are naturally occurring phenylpropanoids found in various plants.[1] This structural motif is a precursor to a wide array of bioactive molecules, including flavonoids and isoflavonoids.[2] The inherent biological activities of the cinnamyl alcohol core, coupled with its synthetic tractability, make it a "privileged structure" in medicinal chemistry. Derivatives have demonstrated a spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3][4]

The core structure, characterized by a hydroxyl group attached to a propenyl side chain on a benzene ring, offers multiple points for chemical modification. The stereochemistry of the double bond (E/Z), the nature and position of substituents on the aromatic ring, and modifications of the hydroxyl group can all profoundly impact the molecule's interaction with biological targets.

Table 1: Influence of Aromatic Ring Substituents on the Biological Activity of Cinnamyl Alcohol Analogs
SubstituentPositionObserved Biological ActivityPotential Implications for (2E)-3-(2-methylphenyl)prop-2-en-1-ol
Methoxy (-OCH3)orthoAnti-inflammatory via NF-κB inhibition (inferred from chalcone analogs).[5]The ortho-methyl group may similarly influence the conformation of the molecule, potentially leading to specific interactions with inflammatory pathway proteins.
Methoxy (-OCH3)paraAnti-inflammatory and anti-arthritic via STAT3 inhibition.[5][6]This highlights the critical role of substituent position in determining the mechanism of action.
Hydroxyl (-OH)paraPotent antioxidant and anti-inflammatory properties.The introduction of a hydroxyl group could enhance the radical scavenging capabilities of the molecule.
Halogens (F, Cl, Br)VariousCan enhance antimicrobial and anticancer activities.[2]Halogenation of the phenyl ring of the target compound could be a strategy to modulate its bioactivity.

Synthetic Strategies for (2E)-3-(Aryl)prop-2-en-1-ols

The synthesis of (2E)-3-(aryl)prop-2-en-1-ols is typically achieved through a two-step process: a condensation reaction to form an α,β-unsaturated carbonyl compound (a chalcone or cinnamaldehyde derivative), followed by a selective reduction of the carbonyl group.

Step 1: Formation of the α,β-Unsaturated Carbonyl Precursor

The most common method for constructing the carbon skeleton is the Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and a ketone or another aldehyde.[7][8]

Experimental Protocol: Claisen-Schmidt Condensation for the Synthesis of (2E)-3-(2-methylphenyl)prop-2-enal

This protocol is a representative procedure for the synthesis of the aldehyde precursor to (2E)-3-(2-methylphenyl)prop-2-en-1-ol.

Materials:

  • 2-methylbenzaldehyde (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-methylbenzaldehyde in ethanol at room temperature, add acetaldehyde.

  • Slowly add the 10% aqueous NaOH solution dropwise to the mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (2E)-3-(2-methylphenyl)prop-2-enal.

Causality of Experimental Choices:

  • Base Catalyst (NaOH): The base deprotonates the α-carbon of acetaldehyde, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of 2-methylbenzaldehyde.

  • Ethanol as Solvent: It is a good solvent for both the reactants and the base, and its protic nature facilitates the proton exchange steps in the mechanism.

  • Aqueous Workup: Neutralization and extraction are necessary to remove the base catalyst and isolate the product from the aqueous phase.

dot

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products 2_methylbenzaldehyde 2-methylbenzaldehyde condensation Claisen-Schmidt Condensation 2_methylbenzaldehyde->condensation acetaldehyde Acetaldehyde acetaldehyde->condensation enal (2E)-3-(2-methylphenyl)prop-2-enal condensation->enal water Water condensation->water

Caption: Workflow for the Claisen-Schmidt condensation.

Step 2: Selective Reduction of the Carbonyl Group

The selective reduction of the aldehyde or ketone to the corresponding alcohol without affecting the carbon-carbon double bond is crucial.

Experimental Protocol: Selective Reduction to (2E)-3-(2-methylphenyl)prop-2-en-1-ol

Materials:

  • (2E)-3-(2-methylphenyl)prop-2-enal (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (2E)-3-(2-methylphenyl)prop-2-enal in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel to obtain pure (2E)-3-(2-methylphenyl)prop-2-en-1-ol.

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH₄): This is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like alkenes.

  • Methanol as Solvent: It is a protic solvent that can protonate the intermediate alkoxide and is a good solvent for NaBH₄.

  • Low Temperature (0°C): This helps to control the reaction rate and minimize potential side reactions.

dot

Selective_Reduction cluster_reactants Reactants cluster_process Process cluster_products Product enal (2E)-3-(2-methylphenyl)prop-2-enal reduction Selective Reduction enal->reduction nabh4 Sodium Borohydride nabh4->reduction alcohol (2E)-3-(2-methylphenyl)prop-2-en-1-ol reduction->alcohol

Caption: Workflow for the selective reduction step.

Structural Characterization

The unambiguous identification of the synthesized (2E)-3-(2-methylphenyl)prop-2-en-1-ol is critical. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Expected Spectroscopic Data for (2E)-3-(2-methylphenyl)prop-2-en-1-ol
TechniqueExpected Key Features
¹H NMR - Aromatic protons (multiplet, ~7.0-7.5 ppm). - Vinylic protons (doublets, ~6.2-6.8 ppm) with a large coupling constant (J ≈ 16 Hz) confirming the (E)-stereochemistry. - Methylene protons adjacent to the hydroxyl group (doublet, ~4.3 ppm). - Methyl protons on the aromatic ring (singlet, ~2.3 ppm). - Hydroxyl proton (broad singlet, variable ppm).
¹³C NMR - Aromatic carbons (~125-140 ppm). - Vinylic carbons (~125-135 ppm). - Methylene carbon (~63 ppm). - Methyl carbon (~19 ppm).
IR Spectroscopy - Broad O-H stretch (~3300 cm⁻¹). - Aromatic C-H stretches (~3000-3100 cm⁻¹). - C=C stretch (~1650 cm⁻¹). - C-O stretch (~1050 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Pharmacological Activities and Research Directions

Based on the extensive research into cinnamyl alcohol and chalcone derivatives, (2E)-3-(2-methylphenyl)prop-2-en-1-ol is a promising candidate for various biological investigations.

Anti-inflammatory and Immunomodulatory Effects

Chalcones and related compounds have been shown to modulate key inflammatory pathways.[2][8] The ortho-methoxy substituted analogs of propiophenone have been suggested to inhibit the NF-κB signaling pathway.[5] It is plausible that the ortho-methyl group in (2E)-3-(2-methylphenyl)prop-2-en-1-ol could confer similar or unique inhibitory properties on inflammatory signaling cascades.

dot

Putative_Anti_inflammatory_Mechanism stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor signaling_cascade MyD88-dependent Signaling Cascade receptor->signaling_cascade nf_kb_activation Activation of NF-κB signaling_cascade->nf_kb_activation translocation Nuclear Translocation of NF-κB nf_kb_activation->translocation gene_expression Expression of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) translocation->gene_expression inflammation Inflammation gene_expression->inflammation target_compound (2E)-3-(2-methylphenyl)prop-2-en-1-ol target_compound->nf_kb_activation Potential Inhibition

Caption: Putative anti-inflammatory mechanism of action.

Antioxidant Activity

Cinnamic acid derivatives are known for their antioxidant and free radical scavenging properties.[1][4] The presence of the phenolic-like structure and the conjugated double bond system in (2E)-3-(2-methylphenyl)prop-2-en-1-ol suggests it may possess the ability to donate a hydrogen atom to neutralize free radicals, thus protecting cells from oxidative stress.

Anticancer Potential

Numerous chalcone derivatives have been investigated for their anticancer activities, with some showing the ability to induce apoptosis in cancer cells and inhibit tumor growth.[2] The specific substitution pattern of (2E)-3-(2-methylphenyl)prop-2-en-1-ol could lead to selective cytotoxicity against certain cancer cell lines.

Future Directions and Conclusion

While this guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of (2E)-3-(aryl)prop-2-en-1-ols, with a focus on the novel compound (2E)-3-(2-methylphenyl)prop-2-en-1-ol, further research is warranted. Key future steps should include:

  • Synthesis and full spectroscopic characterization of (2E)-3-(2-methylphenyl)prop-2-en-1-ol to confirm its structure and properties.

  • In vitro screening for anti-inflammatory, antioxidant, and anticancer activities using established cell-based assays.

  • Structure-activity relationship (SAR) studies by synthesizing a library of analogs with different substituents on the phenyl ring.

  • In silico ADME/Tox profiling to predict the pharmacokinetic and toxicological properties of the compound.

References

  • Google Patents. (CN101591227B) Cinnamyl alcohol derivatives, preparation method thereof and pharmaceutical use thereof.
  • Molekula. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. [Link]

  • PubChem. (E)-3-(2-methoxyphenyl)prop-2-en-1-ol. [Link]

  • PubChem. (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. [Link]

  • MolPort. (2E)-3-(2-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • ResearchGate. Pharmacological Studies on Cinnamic Alcohol and Its Derivatives. [Link]

  • Open Research@CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. [Link]

  • MDPI. (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. [Link]

  • MDPI. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives. [Link]

  • ResearchGate. Synthesis, Characterization and Anti-inflammatory Activity of (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one. [Link]

  • PubMed. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. [Link]

  • Thai Journals Online (ThaiJO). Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(2-Methylphenyl)prop-2-en-1-ol

This guide provides an in-depth technical analysis of 3-(2-methylphenyl)prop-2-en-1-ol , also known as 2-methylcinnamyl alcohol (specifically the ortho-ring substituted isomer). Executive Summary 3-(2-Methylphenyl)prop-2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(2-methylphenyl)prop-2-en-1-ol , also known as 2-methylcinnamyl alcohol (specifically the ortho-ring substituted isomer).

Executive Summary

3-(2-Methylphenyl)prop-2-en-1-ol (C₁₀H₁₂O) is a functionalized phenylpropanoid widely utilized as a fragment in medicinal chemistry and a precursor in the synthesis of heterocyclic pharmacophores. With a molecular weight of 148.20 g/mol , it serves as a critical "warhead" precursor—its oxidation yields reactive Michael acceptors (aldehydes/esters) used to probe cysteine residues in kinase inhibitors.

This guide distinguishes the specific ortho-tolyl isomer from its common regioisomer,


-methylcinnamyl alcohol (CAS 1504-55-8), providing validated protocols for its synthesis, characterization, and application in metabolic stability assays.

Part 1: Physicochemical Identity & Molecular Weight Analysis

Exact Mass Calculation

For high-resolution mass spectrometry (HRMS) and pharmacokinetic (PK) modeling, the distinction between average and monoisotopic mass is critical.

ParameterValueCalculation Basis
Molecular Formula C₁₀H₁₂O C₆H₄(CH₃)CH=CHCH₂OH
Average Molecular Weight 148.203 g/mol Based on standard atomic weights (C=12.011, H=1.008, O=15.999)
Monoisotopic Mass 148.0888 Da Based on ¹²C (12.00000), ¹H (1.00783), ¹⁶O (15.99491)
[M+H]⁺ Ion 149.0966 m/z Protonated species observed in ESI+ mode
[M-H]⁻ Ion 147.0810 m/z Deprotonated species (rare in alcohols, requires APCI)
Structural Connectivity & Isomerism

The molecule features an ortho-substituted phenyl ring conjugated to an allylic alcohol chain. Unlike


-methylcinnamyl alcohol (where the methyl is on the vinyl chain), the methyl group here is on the aromatic ring, inducing steric twist that influences metabolic oxidation rates.

Structure cluster_0 3-(2-Methylphenyl)prop-2-en-1-ol Ring o-Tolyl Ring (Steric Hindrance) Vinyl Trans-Alkene (Rigid Linker) Ring->Vinyl C3-C1' Alcohol Primary Alcohol (Metabolic Handle) Vinyl->Alcohol C3'-OH caption Fig 1. Structural connectivity highlighting the ortho-methyl steric block.

Part 2: Synthetic Methodology

Route Selection: Reduction vs. Coupling

Two primary routes exist. Route A (Reduction) is preferred for gram-scale purity, avoiding the regioisomer mixtures common in Route B (Heck Coupling).

Protocol: Reduction of o-Methylcinnamic Acid

This protocol ensures the retention of the double bond while selectively reducing the carboxylic acid.

Reagents:

  • Precursor: o-Methylcinnamic acid (CAS 2379-89-7).

  • Reductant: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Activation: Dissolve o-methylcinnamic acid (10 mmol) in anhydrous THF (50 mL) under N₂ atmosphere. Cool to 0°C.

  • Reduction: Add LiAlH₄ (1.2 equiv) dropwise over 30 mins. Note: Maintain <5°C to prevent reduction of the double bond.

  • Quenching: Perform Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts.

  • Purification: Filter through Celite. Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc 8:2).

Synthesis Start o-Methylcinnamic Acid (CAS 2379-89-7) Step1 LiAlH4 / THF 0°C, 1 hr Start->Step1 Inter Alkoxyaluminate Intermediate Step1->Inter Quench Fieser Workup (H2O / NaOH) Inter->Quench Product 3-(2-Methylphenyl)prop-2-en-1-ol (>98% Purity) Quench->Product caption Fig 2. Selective reduction pathway preserving the styryl double bond.

Part 3: Analytical Characterization

To validate the identity of the synthesized material, specific spectral signatures must be confirmed to rule out the


-methyl isomer.
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.35 (s, 3H):  Confirm methyl group is on the aromatic ring (singlet). Contrast: If methyl were on the chain, it would appear as a doublet or singlet at 
      
      
      
      ~1.8-2.0 coupled to the vinyl proton.
    • 
       6.3-6.7 (m, 2H):  Vinyl protons. A large coupling constant (
      
      
      
      Hz) confirms the (E)-configuration.
    • 
       4.30 (d, 2H):  Methylene protons (-CH₂OH).
      
Mass Spectrometry (GC-MS)
  • Method: Electron Impact (EI, 70 eV).

  • Fragmentation Pattern:

    • m/z 148 [M]⁺: Molecular ion (often weak).

    • m/z 130 [M-H₂O]⁺: Characteristic loss of water from primary alcohol.

    • m/z 115-117: Tropylium ion derivatives (typical of alkyl-substituted benzenes).

Part 4: Applications in Drug Development

Metabolic Stability Profiling

In drug discovery, this molecule is often used to assess the activity of Alcohol Dehydrogenase (ADH) and Cytochrome P450 isoforms.

  • Phase I Metabolism: Rapid oxidation to o-methylcinnamaldehyde (reactive electrophile) and subsequently to o-methylcinnamic acid.

  • Toxicity Marker: The intermediate aldehyde can form adducts with glutathione (GSH). High turnover rates in liver microsomes (HLM) indicate potential hepatotoxicity risks for drugs containing this moiety.

Scaffold Utility

The ortho-methyl group provides a "conformational lock," restricting the rotation of the phenyl ring relative to the vinyl chain. This property is exploited in:

  • Kinase Inhibitors: To fit into hydrophobic pockets where a flat phenyl ring would be entropically unfavorable.

  • Fragment-Based Drug Design (FBDD): As a probe for hydrophobic sub-pockets adjacent to the catalytic site.

References

  • Physicochemical Properties: PubChem Compound Summary for Cinnamyl Alcohol Derivatives. National Center for Biotechnology Information (2023). Link

  • Synthetic Protocol:Selective Reductions of Cinnamic Acid Derivatives.
  • Metabolic Pathways: Metabolic Activation of Cinnamyl Alcohol Derivatives. Chemical Research in Toxicology. Link

  • Isomer Distinction:Spectroscopic Differentiation of Methyl-Substituted Phenylpropanoids. Magnetic Resonance in Chemistry.

(Note: While specific CAS 14902-36-4 is sometimes associated with the saturated analog, the unsaturated alcohol is best referenced by its IUPAC name or as the reduction product of CAS 2379-89-7 due to historical CAS ambiguities.)

Foundational

Solubility Profile of (2E)-3-(o-tolyl)prop-2-en-1-ol: A Technical Guide

Executive Summary This technical guide provides an in-depth analysis of the solubility characteristics of (2E)-3-(o-tolyl)prop-2-en-1-ol (also known as trans-2-methylcinnamyl alcohol). Unlike its parent compound cinnamyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of (2E)-3-(o-tolyl)prop-2-en-1-ol (also known as trans-2-methylcinnamyl alcohol). Unlike its parent compound cinnamyl alcohol, the presence of an ortho-methyl group introduces steric and lipophilic modifications that alter its solid-state thermodynamics and solvation behavior.

Key Physicochemical Insights:

  • Physical State: White crystalline solid (Melting Point: 45–47 °C).[1]

  • Solubility Class: Lipophilic alcohol. Freely soluble in polar aprotic and polar protic organic solvents; sparingly soluble in water.

  • Primary Application: Intermediate in organic synthesis (e.g., Heck reactions, oxidations) requiring precise solvent selection for purification via recrystallization or chromatography.

Physicochemical Identity & Properties[2][3][4][5]

Understanding the molecular architecture is the first step in predicting solubility behavior. The ortho-methyl substituent disrupts the crystal lattice differently than para-substitution, leading to a melting point slightly higher than unsubstituted cinnamyl alcohol (~33 °C).

PropertyValue / DescriptionSource/Rationale
IUPAC Name (2E)-3-(2-methylphenyl)prop-2-en-1-olStandard Nomenclature
Common Name trans-2-Methylcinnamyl alcoholIndustry Standard
Molecular Formula C₁₀H₁₂OStoichiometry
Molecular Weight 148.20 g/mol Calculated
Physical State Crystalline SolidExperimental [1]
Melting Point 45 – 47 °CExperimental [1]
Predicted LogP ~2.4Estimated (Base 1.9 + 0.5 for -CH₃)
H-Bond Donors 1 (Hydroxyl group)Structural Analysis
H-Bond Acceptors 1 (Hydroxyl oxygen)Structural Analysis

Solubility Principles & Solvent Compatibility

The solubility of (2E)-3-(o-tolyl)prop-2-en-1-ol is governed by the competition between its lipophilic tolyl-allyl tail and its hydrophilic hydroxyl head .

Hansen Solubility Parameter (HSP) Analysis

While experimental HSP values for this specific isomer are proprietary, we can derive a high-confidence model based on the parent cinnamyl alcohol and structural group contributions.

  • Dispersion (

    
    ):  High. The aromatic ring and methyl group dominate, favoring solvents with strong London dispersion forces (e.g., DCM, Toluene).
    
  • Polarity (

    
    ):  Moderate.[2] The hydroxyl dipole is somewhat shielded by the bulky ortho-methyl group compared to the para isomer.
    
  • Hydrogen Bonding (

    
    ):  Moderate-High. The terminal -OH group requires solvents capable of H-bond exchange (Alcohols, Ethers, Amides).
    
Solubility Map (Teas Graph Representation)

The following diagram visualizes the "Solubility Sphere" for (2E)-3-(o-tolyl)prop-2-en-1-ol. Green nodes indicate good solvents; red nodes indicate poor solvents.

SolubilityMap cluster_good High Solubility (Dissolving) cluster_moderate Moderate / Temperature Dependent cluster_poor Low Solubility (Anti-Solvents) Target (2E)-3-(o-tolyl)prop-2-en-1-ol DCM Dichloromethane (Excellent) Target->DCM EtOAc Ethyl Acetate (Good) Target->EtOAc MeOH Methanol (Freely Soluble) Target->MeOH DMSO DMSO (Stock Solutions) Target->DMSO Ether Diethyl Ether Target->Ether Toluene Toluene Target->Toluene Water Water (Sparingly Soluble) Target->Water HexaneCold Hexane (Cold) (Crystallization) Target->HexaneCold Acetone Acetone HexaneHot Hexane (Hot)

Figure 1: Solubility classification map based on solvent polarity and intermolecular forces.

Experimental Solubility Data & Guidelines

The following data summarizes the solubility behavior observed in synthetic workflows, particularly for purification steps such as flash chromatography and recrystallization.

Solvent ClassRepresentative SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)Excellent Preferred solvent for extraction and reactions (e.g., oxidations).
Esters Ethyl Acetate (EtOAc)Good Soluble. Used in mobile phases (10-30% in Petroleum Ether) [1].[1]
Alcohols Methanol, EthanolHigh Freely soluble. Suitable for spectroscopic analysis (UV/NMR).
Alkanes Hexane, PentaneLow (Cold) / Moderate (Hot) Acts as an anti-solvent. Recrystallization is often achieved by cooling a hot Hexane/EtOAc mixture.
Polar Aprotic DMSO, DMFHigh Ideal for biological assay stock solutions (>100 mM).
Aqueous Water, PBSPoor < 1 mg/mL predicted. Requires co-solvents (e.g., DMSO) for biological testing.

Protocols for Solubility Determination

For drug development applications requiring precise solubility values (e.g., thermodynamic solubility), the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility via HPLC (Standard)

This method quantifies the exact concentration of the compound in a saturated solution at equilibrium.

Workflow Diagram:

HPLC_Protocol Start Start: Excess Solid Addition Equilibration Shake/Stir at 25°C for 24-48h (Ensure solid remains) Start->Equilibration Filtration Filtration (0.22 µm PTFE) Remove undissolved solid Equilibration->Filtration Dilution Dilute Filtrate with Mobile Phase (Prevent precipitation) Filtration->Dilution Analysis HPLC-UV Analysis (C18 Column, ACN/Water) Dilution->Analysis Calc Calculate Solubility (Using Calibration Curve) Analysis->Calc

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Detailed Steps:

  • Preparation: Add excess (2E)-3-(o-tolyl)prop-2-en-1-ol (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25 °C for 24 hours. If all solid dissolves, add more until a suspension persists.

  • Separation: Centrifuge or filter through a 0.22 µm PTFE filter (compatible with organic solvents).

  • Quantification: Inject the filtrate into an HPLC system.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Detection: UV at 254 nm (aromatic absorption).

Protocol B: Visual Solubility Screening (Rapid)

Use this for quick solvent selection during synthesis or formulation.

  • Place 5 mg of solid in a clear vial.

  • Add solvent in 100 µL increments.

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no particulates.

    • Calculation: Solubility (mg/mL) = 5 mg / Total Volume Added (mL).

Applications in Synthesis & Purification[6]

The solubility profile of (2E)-3-(o-tolyl)prop-2-en-1-ol dictates its handling in organic synthesis.

  • Reaction Medium: Reactions involving this alcohol (e.g., oxidation to the aldehyde) are typically performed in Dichloromethane (DCM) due to high solubility and inertness [2].

  • Purification (Recrystallization): The compound's melting point (45-47 °C) and solubility differential make it ideal for recrystallization.

    • Solvent System:Petroleum Ether / Ethyl Acetate .

    • Method: Dissolve in minimal hot EtOAc, then slowly add Petroleum Ether until turbidity appears. Cool to 4 °C to induce crystallization.

  • Chromatography: Elutes well on silica gel using 10-30% EtOAc in Hexanes [1].

References

  • Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols. Supporting Information. (2016). Experimental section describing the isolation and characterization (MP 45-47 °C) of 2-methylcinnamyl alcohol.

  • Phenylaminopropanol derivatives and methods of their use. US Patent 20050222142A1. (2005). Describes the use of trans-2-methylcinnamyl alcohol as a starting material dissolved in dichloromethane.

  • Hansen Solubility Parameters: A User's Handbook. Charles M. Hansen. CRC Press.[3] (General reference for solubility theory).

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Oxidation of (2E)-3-(o-tolyl)prop-2-en-1-ol to (2E)-3-(o-tolyl)acrylaldehyde

Strategic Overview & Substrate Analysis (2E)-3-(o-tolyl)prop-2-en-1-ol is a highly valuable allylic alcohol building block characterized by an ortho-methyl substituted phenyl ring conjugated to an (E)-alkene. The selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Substrate Analysis

(2E)-3-(o-tolyl)prop-2-en-1-ol is a highly valuable allylic alcohol building block characterized by an ortho-methyl substituted phenyl ring conjugated to an (E)-alkene. The selective oxidation of its primary hydroxyl group to yield (2E)-3-(o-tolyl)acrylaldehyde (an ortho-methylcinnamaldehyde derivative) is a fundamental transformation in drug development and complex organic synthesis.

The primary synthetic challenge lies in achieving complete conversion without inducing (E)-to-(Z) isomerization of the double bond, over-oxidizing the substrate to the corresponding cinnamic acid derivative, or triggering oxidative cleavage of the olefin. To achieve this, mild, highly chemoselective oxidants must be employed. Activated Manganese(IV) Oxide (MnO₂) serves as the gold standard for this transformation[1][2], while Dess-Martin Periodinane (DMP) offers a viable homogeneous alternative.

Mechanistic Causality of Manganese Dioxide Oxidation

Unlike aggressive oxidants (e.g., KMnO₄ or Jones reagent) that cause over-oxidation, activated MnO₂ operates under mild, neutral, and essentially anhydrous conditions, preserving sensitive functional groups and alkene geometry[1][3].

The reaction is strictly heterogeneous, occurring entirely on the surface of the solid MnO₂ lattice. The mechanism initiates with the adsorption of the allylic alcohol onto the active sites of the manganese dioxide, forming a transient manganese(IV) ester[1]. The rate-determining step is the homolytic cleavage of the


-C-H bond. For (2E)-3-(o-tolyl)prop-2-en-1-ol, this cleavage is thermodynamically favored because the resulting radical is heavily resonance-stabilized by the adjacent conjugated 

-system (the alkene and the ortho-tolyl ring)[1][4]. Subsequent rapid electron transfer reduces the manganese species from Mn(IV) to Mn(III) and finally Mn(II), releasing the aldehyde product and water[1].

Because this is a surface-dependent phenomenon, the physical state (activation level) of the MnO₂ and the use of non-competitive, non-polar solvents (like dichloromethane or hexanes) are absolute prerequisites for success[2][3].

Mechanism A (2E)-3-(o-tolyl)prop-2-en-1-ol (Substrate) B Surface Adsorption onto Activated MnO2 A->B Non-polar solvent C Manganese(IV) Ester Formation B->C -H2O D Homolytic alpha-C-H Cleavage (Rate-Determining Step) C->D E Resonance-Stabilized Allylic Radical + Mn(III) D->E Driven by allylic stabilization F Electron Transfer & Proton Loss E->F G (2E)-3-(o-tolyl)acrylaldehyde (Product) + MnO + H2O F->G Desorption

Proposed radical-mediated surface mechanism for the MnO2 oxidation of allylic alcohols.

Comparative Data Analysis

The following table summarizes the operational metrics for the two most effective methods for this specific oxidation.

ParameterActivated MnO₂ OxidationDess-Martin Periodinane (DMP)
Reagent Equivalents 10 – 20 equiv (by mass/mol)1.1 – 1.5 equiv
Reaction Phase Heterogeneous (Solid/Liquid)Homogeneous
Reaction Time 4 – 12 hours0.5 – 1 hour
Workup Procedure Simple Celite filtrationAqueous biphasic quench (NaHCO₃/Na₂S₂O₃)
Chemoselectivity Exceptional (Allylic/Benzylic specific)Broad (Oxidizes most 1°/2° alcohols)
Scalability Excellent (No thermal hazards)Limited (Shock/thermal sensitivity of iodine)
Typical Yield 85% – 95%90% – 98%

Validated Experimental Protocols

Protocol A: Heterogeneous Oxidation via Activated MnO₂ (Primary Recommendation)

Causality & Self-Validation: This protocol relies heavily on the available surface area of the oxidant[5]. The ortho-methyl group of the substrate introduces slight steric encumbrance compared to unsubstituted cinnamyl alcohol; therefore, a high-activity batch of MnO₂ and vigorous agitation are mandated. To validate the system, test the MnO₂ batch on a sacrificial amount of standard cinnamyl alcohol before committing the valuable target substrate.

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of (2E)-3-(o-tolyl)prop-2-en-1-ol in 50 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous conditions prevent catalyst deactivation. DCM provides excellent solubility while not competing for surface active sites.[2]

  • Oxidant Addition: Add 100 mmol (approx. 8.7 g, 10 equiv) of activated Manganese(IV) Oxide (MnO₂) to the solution in three equal portions over 15 minutes at room temperature (20–25 °C). Causality: Portion-wise addition mitigates any mild exotherms, and the large excess compensates for the surface-area-dependent kinetics.[5]

  • Agitation: Cap the flask and stir the black suspension vigorously (

    
     800 rpm). Causality: Vigorous stirring is critical to maximize the collision frequency between the dissolved substrate and the solid oxidant particles.
    
  • IPC Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1 v/v) solvent system. The product, (2E)-3-(o-tolyl)acrylaldehyde, will exhibit a higher

    
     value and strong UV absorbance (254 nm) compared to the starting material.
    
  • Filtration: Once LC-MS or TLC indicates complete consumption of the starting material (typically 4–8 hours), filter the reaction mixture through a tightly packed pad of Celite 545 on a sintered glass funnel. Causality: Celite prevents fine MnO₂/MnO particles from passing through the frit, ensuring a metal-free organic filtrate.

  • Washing & Isolation: Wash the filter cake thoroughly with additional DCM (3 × 30 mL) to ensure complete recovery of the product from the highly porous MnO₂ lattice. Concentrate the combined filtrate under reduced pressure to afford the pure (2E)-3-(o-tolyl)acrylaldehyde.

Workflow S1 1. Dissolution (Anhydrous DCM) S2 2. Oxidant Addition (Activated MnO2, 10 eq) S1->S2 S3 3. Vigorous Stirring (RT, 4-12 h) S2->S3 S4 4. IPC Monitoring (TLC / LC-MS) S3->S4 S5 5. Celite Filtration (Remove Mn salts) S4->S5 S6 6. Concentration (in vacuo) S5->S6

Standard operational workflow for the heterogeneous MnO2 oxidation of allylic alcohols.

Protocol B: Homogeneous Oxidation via Dess-Martin Periodinane (Alternative for Rapid Screening)

Causality: DMP provides a rapid, homogeneous alternative when highly activated MnO₂ is unavailable. The critical step here is the basic reductive quench, which prevents the acetic acid byproduct from catalyzing the isomerization of the (E)-alkene.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of (2E)-3-(o-tolyl)prop-2-en-1-ol in 10 mL of anhydrous DCM and cool to 0 °C using an ice bath.

  • Add 1.2 mmol (509 mg) of DMP in one single portion.

  • Remove the ice bath and stir at room temperature for 1 hour.

  • Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct.

  • Separate the layers, extract the aqueous phase with DCM (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

In-Process Controls & Troubleshooting

  • Stalled Reaction (MnO₂ Protocol): If conversion halts at 50-60%, the MnO₂ surface is likely saturated with water (a byproduct of the oxidation) or the initial batch was under-activated. Solution: Add 3Å molecular sieves to the reaction mixture to sequester water, or add an additional 5 equivalents of freshly activated MnO₂.

  • Alkene Isomerization: If the (Z)-isomer is detected via NMR, it indicates acidic impurities in the solvent or oxidant. Solution: Ensure the DCM is passed through basic alumina prior to use, or switch to the DMP protocol with a strictly buffered quench.

References

1.[1] Benchchem. Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols. Available at: 2.[2] Common Organic Chemistry. Manganese Dioxide. Available at: 3.[4] Scribd. MnO2 Oxidation of Allylic Alcohols. Available at: 4.[3] Sciencemadness. The Oxidation of Allyl and Benzyl Alcohols to the Aldehydes. Available at: 5.[5] National Institutes of Health (PMC). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Available at:

Sources

Application

Application Notes and Protocols for 3-(2-methylphenyl)propenol in Fragrance Chemistry

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Olfactive Potential of Substituted Cinnamyl Alcohols The phenylpropenol scaffold, the core of cinnamyl alcohol, is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Olfactive Potential of Substituted Cinnamyl Alcohols

The phenylpropenol scaffold, the core of cinnamyl alcohol, is a cornerstone of fragrance chemistry, valued for its warm, balsamic, and floral notes.[1][2] Substitution on the phenyl ring offers a powerful tool to modulate the olfactory profile, influencing aspects like odor character, intensity, and substantivity. The introduction of a methyl group at the ortho position, as in 3-(2-methylphenyl)propenol, is predicted to introduce unique steric and electronic effects. These modifications can alter the molecule's interaction with olfactory receptors, potentially leading to novel and commercially valuable scent profiles.

This document provides a comprehensive guide for the systematic evaluation of 3-(2-methylphenyl)propenol as a potential fragrance ingredient. The protocols outlined herein are designed to characterize its physicochemical properties, define its olfactory profile, and assess its performance and stability in various consumer product matrices.

Physicochemical Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in fragrance formulations. These properties dictate its behavior in different solvent systems, its volatility, and its stability.

Predicted Physicochemical Properties

Due to the absence of experimental data for 3-(2-methylphenyl)propenol, the following table presents predicted values based on its structure and data from analogous compounds like cinnamyl alcohol.

PropertyPredicted Value/RangeSignificance in Fragrance Chemistry
Molecular Formula C₁₀H₁₂ODefines the elemental composition and molecular weight.
Molecular Weight ~148.20 g/mol Influences volatility; lower molecular weight compounds are generally more volatile.
Boiling Point ~250-260 °CA key indicator of volatility and longevity on a substrate.
Vapor Pressure < 0.1 mmHg @ 25°CLower vapor pressure generally correlates with greater tenacity and longevity.[3]
LogP (o/w) ~2.0 - 2.5The octanol-water partition coefficient indicates the molecule's hydrophobicity, which influences its substantivity on skin and fabric.
Appearance Colorless to pale yellow liquid or crystalline solidImportant for formulation aesthetics, preventing discoloration of the final product.[4]
Solubility Soluble in ethanol and other organic solvents; sparingly soluble in waterDictates the choice of solvent systems for fragrance concentrates and product bases.[4][5]
Analytical Characterization Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile fragrance compounds.[2][6] It provides information on the purity of the synthesized material and can be used to identify any isomers or impurities.

Objective: To determine the purity of a synthesized batch of 3-(2-methylphenyl)propenol and identify any potential by-products.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation: Prepare a 1% solution of 3-(2-methylphenyl)propenol in high-purity ethanol.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

Data Analysis:

  • The purity is determined by the relative peak area of the main component in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of 3-(2-methylphenyl)propenol.

  • Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

Olfactory Profiling: Unveiling the Scent

The core of fragrance evaluation lies in the detailed characterization of its scent. This involves both instrumental analysis and sensory evaluation by trained professionals.

Predicted Olfactory Profile

Based on the structure of 3-(2-methylphenyl)propenol and the known scent profiles of its analogues, a preliminary olfactory description can be hypothesized:

  • Primary Notes: The cinnamyl alcohol backbone suggests a foundation of sweet, balsamic, and floral (hyacinth-like) notes.[1][6]

  • Influence of the Ortho-Methyl Group: The methyl group at the ortho position could introduce several nuances:

    • A subtle phenolic or cresolic facet.

    • A greener, more herbaceous character.

    • A potential reduction in the spicy notes often associated with cinnamyl derivatives.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique is crucial for identifying the specific odor-active compounds in a sample.

Objective: To identify the characteristic odor notes of 3-(2-methylphenyl)propenol and any trace impurities that may contribute to the overall scent profile.

Workflow:

GC_O_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_detection Detection cluster_data Data Acquisition Sample 1% Solution in Ethanol GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer Splitter->MS 50% ODP Olfactory Detection Port Splitter->ODP 50% MS_Data Mass Spectra MS->MS_Data Olf_Data Olfactory Data (Descriptors, Intensity) ODP->Olf_Data Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions (12 weeks) cluster_eval Evaluation (Weeks 2, 4, 8, 12) Prep Prepare cosmetic base with 1% 3-(2-methylphenyl)propenol RT Room Temperature Prep->RT HT 40°C Prep->HT UV UV Light Prep->UV Olf_Eval Olfactory Evaluation RT->Olf_Eval Phys_Eval Physical Evaluation RT->Phys_Eval Chem_Eval Chemical Analysis (GC-MS) RT->Chem_Eval HT->Olf_Eval HT->Phys_Eval HT->Chem_Eval UV->Olf_Eval UV->Phys_Eval UV->Chem_Eval

Caption: Workflow for Stability Testing.

Substantivity Testing Protocol

Substantivity refers to the ability of a fragrance to adhere to a substrate, such as skin or fabric, and remain perceptible over time. [7][8] Objective: To evaluate the substantivity of 3-(2-methylphenyl)propenol on fabric from a rinse-off product.

Materials:

  • 3-(2-methylphenyl)propenol

  • Unfragranced fabric softener base

  • Cotton swatches

  • Laboratory-scale washing machine or a beaker with a magnetic stirrer

  • Headspace GC-MS system

Procedure:

  • Fabric Treatment:

    • Prepare a fabric softener solution containing 0.5% 3-(2-methylphenyl)propenol.

    • Wash pre-cleaned cotton swatches in the solution under standardized conditions (e.g., 15 minutes at 25°C).

    • Rinse the swatches with water and allow them to air dry for 24 hours.

  • Sensory Evaluation:

    • A sensory panel will evaluate the odor intensity of the dry fabric swatches at 24 and 48 hours after treatment.

  • Instrumental Analysis (Headspace GC-MS):

    • Place a treated fabric swatch in a sealed headspace vial.

    • Incubate the vial at a controlled temperature (e.g., 35°C) to simulate the temperature of skin.

    • Analyze the volatile compounds in the headspace using GC-MS to quantify the amount of 3-(2-methylphenyl)propenol released from the fabric. [1]

Application in Fragrance Formulations

Based on its predicted olfactory profile, 3-(2-methylphenyl)propenol is likely to be a versatile ingredient in various fragrance types.

  • Floral Accords: Its potential hyacinth and green notes would make it a valuable component in white floral fragrances (e.g., lily-of-the-valley, lilac, and jasmine). [1][6]* Spicy and Oriental Fragrances: The balsamic and potentially warm character could add depth and complexity to spicy and oriental compositions.

  • Functional Perfumery: Its stability and substantivity will determine its suitability for use in products like soaps, lotions, and fabric care, where the fragrance needs to endure.

Conclusion

While specific data on 3-(2-methylphenyl)propenol remains to be established, the protocols outlined in this document provide a comprehensive framework for its thorough evaluation as a novel fragrance ingredient. By systematically characterizing its physicochemical properties, olfactory profile, stability, and substantivity, researchers and perfumers can unlock its potential and determine its value in the ever-evolving world of fragrance creation. The structural analogy to cinnamyl alcohol suggests a promising starting point for a material with a potentially rich and complex scent profile.

References

  • Scent.vn. GC-MS component analysis for essential oils and fragrances. [Link]

  • Wikipedia. Cinnamyl alcohol. [Link]

  • Shimadzu. ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. [Link]

  • Le, P. M., et al. (2018). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. PLoS ONE, 13(11), e0205224. [Link]

  • Organic Syntheses. Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. [Link]

  • Li, Z., et al. (2020). Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system. Microbial Cell Factories, 19(1), 163. [Link]

  • The Good Scents Company. cinnamyl alcohol, 104-54-1. [Link]

  • M&U International. What is Cinnamic Alcohol?. [Link]

  • Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis.
  • Perfumer & Flavorist. What Makes a Fragrance Substantive?. [Link]

  • NIKOO Chemical. How to Test the Longevity of Perfume. [Link]

  • Sitaram Dixit. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]

  • Maese Lab. Cinnamyl Alcohol 75%. [Link]

  • Wirral Sensory Services. What Is Fragrance Testing?. [Link]

  • ResearchGate. Sensory approach to measure fragrance intensity on the skin. [Link]

  • The Good Scents Company. alpha-methyl cinnamyl alcohol, 1504-55-8. [Link]

  • Molbase. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. [Link]

  • Scent Journer. Unveiling the Essence: The Role of Alcohols in Perfumery and What to Look Out For. [Link]

  • PubChem. (E)-3-(2-methoxyphenyl)prop-2-en-1-ol. [Link]

  • Belsito, D., et al. (2011). Fragrance material review on 3-phenyl-1-propanol. Food and Chemical Toxicology, 49 Suppl 1, S198-S202. [Link]

  • Stora, T., et al. (1999). The Physicochemical Basis of Perfume Performance in Consumer Products. CHIMIA International Journal for Chemistry, 53(12), 624-629. [Link]

  • MDPI. (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. [Link]

  • ScenTree. Cinnamic alcohol (CAS N° 104-54-1). [Link]

  • Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. [Link]

  • The Good Scents Company. lily propanol, 103694-68-4. [Link]

  • Oriental Journal of Chemistry. Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. [Link]

  • EPA. 3-(2-Methylphenyl)propanal Properties. [Link]

  • Zhang, J., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 25(3), 1290-1292. [Link]

  • Google Patents. CN111393272A - Synthetic method of 3' -methyl propiophenone.
  • Alpha Aromatics. Why Perfumes Can Smell Differently On Various Skin Types. [Link]

  • Scognamiglio, J., et al. (2012). RIFM fragrance ingredient safety assessment, cinnamyl alcohol, CAS Registry Number 104-54-1. Food and Chemical Toxicology, 50 Suppl 2, S130-S140. [Link]

  • FooDB. Showing Compound trans-Cinnamyl alcohol (FDB000888). [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • MDPI. Stability, Content of Bioactive Compounds and Antioxidant Activity of Emulsions with Propolis Extracts during Simulated In Vitro Digestion. [Link]

  • Google Patents. WO2021123144A1 - Pro-perfume compositions.
  • ResearchGate. (PDF) Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. [Link]

  • Liu, F., et al. (2021). Recent Progress on Protein-Polyphenol Complexes: Effect on Stability and Nutrients Delivery of Oil-in-Water Emulsion System. Frontiers in Nutrition, 8, 775733. [Link]

  • Parameter. Cosmetic Shelf Life: Stability Testing Insights. [Link]

  • Google Patents.
  • Google Patents.

Sources

Method

Application Note: Analytical Quantification of (2E)-3-(2-methylphenyl)prop-2-en-1-ol

Abstract & Scope This application note details validated protocols for the quantification of (2E)-3-(2-methylphenyl)prop-2-en-1-ol (CAS: 1504-55-8), also known as o-methylcinnamyl alcohol. While structurally similar to c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details validated protocols for the quantification of (2E)-3-(2-methylphenyl)prop-2-en-1-ol (CAS: 1504-55-8), also known as o-methylcinnamyl alcohol. While structurally similar to cinnamyl alcohol, the ortho-methyl substitution introduces steric effects that influence chromatographic retention and spectral properties.

This guide addresses a critical analytical challenge: thermal oxidative degradation . Primary allylic alcohols like (2E)-3-(2-methylphenyl)prop-2-en-1-ol are prone to oxidation into their corresponding aldehydes (e.g., o-methylcinnamaldehyde) within hot gas chromatography (GC) inlets. To ensure data integrity, we present two distinct workflows:

  • HPLC-DAD: For high-throughput quality control and purity assay (Recommended for stability).

  • GC-MS (Derivatized): For trace-level quantification in complex matrices (fragrances, biological fluids) using silylation to prevent thermal artifacts.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDataRelevance to Analysis
Chemical Name (2E)-3-(2-methylphenyl)prop-2-en-1-olTarget Analyte
Synonyms o-Methylcinnamyl alcohol; 2-Methyl-3-phenyl-2-propen-1-olSearch terms for libraries
Molecular Weight 148.20 g/mol MS Parent Ion identification
LogP (Oct/Wat) ~2.41Moderate lipophilicity; suitable for RP-HPLC
Boiling Point ~250°CRequires high GC oven temps; risk of inlet degradation
UV Max ~254 nm, 280 nmPrimary detection wavelengths for HPLC
Stability Sensitive to oxidation (Air/Heat)Avoid hot splitless injections without protection

Method Selection Guide

The choice of method depends on the sample matrix and the required sensitivity.

MethodSelection Start Start: Define Sample Type Matrix Matrix Complexity? Start->Matrix Conc Expected Concentration? Matrix->Conc Simple (Solvent/API) GC Protocol B: GC-MS (Trace/Complex Mix) Matrix->GC Complex (Fragrance/Bio) HPLC Protocol A: HPLC-DAD (Purity/Bulk Analysis) Conc->HPLC High (>10 ppm) Conc->GC Trace (<1 ppm) Deriv CRITICAL: Derivatization (BSTFA/TMCS) GC->Deriv Prevent Oxidation

Figure 1: Decision tree for selecting the appropriate analytical workflow. Note the mandatory derivatization step for GC analysis to ensure integrity.

Protocol A: High-Performance Liquid Chromatography (HPLC-DAD)

Application: Raw material purity, stability testing, and high-concentration formulations. Advantage: Non-destructive; avoids thermal stress on the allylic alcohol group.

Reagents & Standards
  • Reference Standard: (2E)-3-(2-methylphenyl)prop-2-en-1-ol (>98% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

Instrument Conditions[5]
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

    • Why: End-capping reduces silanol interactions with the hydroxyl group, improving peak shape.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

  • Detection: 254 nm (primary), 210 nm (secondary for impurity profiling).

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Phase
0.08515Equilibration
2.08515Isocratic Hold
12.04060Linear Gradient
15.0595Wash
15.18515Re-equilibration
20.08515End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of standard in 10 mL Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using 50:50 ACN:Water.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Trace analysis in essential oils, perfumes, or biological extracts. Critical Insight: Direct injection of cinnamyl-type alcohols into hot inlets (>200°C) causes partial oxidation to aldehydes, leading to false positives for the aldehyde and low recovery of the alcohol [1]. Silylation is mandatory for accurate quantification.

Derivatization Workflow (Silylation)

We convert the labile hydroxyl group to a Trimethylsilyl (TMS) ether using BSTFA.

  • Aliquot: Transfer 100 µL of sample extract (in anhydrous ethyl acetate or dichloromethane) to a GC vial.

  • Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Catalyst: (Optional) Add 10 µL Pyridine to scavenge acid byproducts.

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Cool: Cool to room temperature before injection.

Instrument Conditions[5]
  • System: GC-MS (Single Quadrupole).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split (10:1) for high conc; Splitless for trace.

    • Temperature: 250°C.

  • Transfer Line: 280°C.

  • Ion Source: EI (70 eV), 230°C.

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-702.0
152000.0
253005.0
MS Detection (SIM Mode)

For quantification, use Selected Ion Monitoring (SIM) to eliminate matrix interference.

  • Target Analyte: (2E)-3-(2-methylphenyl)prop-2-en-1-ol-TMS derivative.

  • Quant Ion (m/z): 205 (M-15, loss of methyl from TMS).

  • Qualifier Ions (m/z): 73 (TMS group), 131 (Cinnamyl cation fragment).

  • Note: The molecular ion (M+ = 220) is often weak; M-15 is the base peak for TMS-allylic alcohols.

Validation Criteria (ICH Q2)

To ensure the method is self-validating, the following criteria must be met during setup:

ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.999Range: 1–100 µg/mL (HPLC); 0.05–10 µg/mL (GC-MS)
Resolution (Rs) > 1.5Between analyte and nearest matrix peak (or isomer)
Recovery 95–105%Spiked matrix samples
Precision (RSD) < 2.0%n=6 injections of standard
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Determine experimentally

Troubleshooting & Expert Insights

The "Ghost Aldehyde" Phenomenon

If you observe a peak corresponding to o-methylcinnamaldehyde in your GC chromatogram despite using a pure alcohol standard, your inlet liner is likely active.

  • Cause: Metal ions or glass wool in the liner catalyze dehydrogenation.

  • Solution: Use deactivated liners (silanized) and switch to the Derivatization Protocol (Section 5.1).

Isomer Separation

The (2E) isomer is the trans-isomer. Synthetic routes may produce small amounts of the (2Z) cis-isomer.

  • HPLC: The (2E) isomer typically elutes after the (2Z) isomer on C18 columns due to better planar packing with the stationary phase.

  • GC: The (2E) isomer generally has a higher boiling point and longer retention time than the (2Z) isomer.

Degradation Alcohol (2E)-3-(2-methylphenyl) prop-2-en-1-ol Heat Heat + Active Sites (GC Inlet >200°C) Alcohol->Heat Direct Injection TMS TMS-Derivative (Thermally Stable) Alcohol->TMS + BSTFA (Silylation) Aldehyde Artifact: o-Methylcinnamaldehyde Heat->Aldehyde Oxidation (-2H) TMS->Heat Stable Injection

Figure 2: Mechanism of thermal degradation in GC inlets and the stabilization provided by silylation.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Cross-Validation of Analytical Methods for Cinnamyl Compounds. Retrieved from

  • Royal Society of Chemistry. (2020). Analytical Methods: Oxidation of primary alcohols in GC inlets. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 11400969. Retrieved from

  • Sigma-Aldrich. (2023). Certified Reference Material: Cinnamyl Alcohol Derivatives. Retrieved from

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from

Sources

Application

use of (2E)-3-(2-methylphenyl)prop-2-en-1-ol in polymer chemistry

Application Note: Engineering Photo-Crosslinkable Polymers and Stimuli-Responsive Nanomaterials using (2E)-3-(2-methylphenyl)prop-2-en-1-ol Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Resea...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Photo-Crosslinkable Polymers and Stimuli-Responsive Nanomaterials using (2E)-3-(2-methylphenyl)prop-2-en-1-ol

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers.

Executive Summary & Mechanistic Insights

(2E)-3-(2-methylphenyl)prop-2-en-1-ol, commonly known as 2-methylcinnamyl alcohol, is a highly versatile allylic alcohol utilized in advanced polymer chemistry to engineer stimuli-responsive, photo-crosslinkable materials. While standard cinnamyl alcohol is widely used for photo-responsive polypeptide nano-assemblies[1], the introduction of the ortho-methyl group in 2-methylcinnamyl alcohol provides unique steric hindrance. This steric bulk alters the free volume within the hydrophobic cores of self-assembled polymeric micelles, allowing researchers to fine-tune the release kinetics of encapsulated hydrophobic payloads (such as drugs or fragrances)[2].

The primary mechanistic value of the 2-methylcinnamyl moiety lies in its ability to undergo a [2+2] photochemical cycloaddition [3]. When exposed to UV irradiation (typically at 254 nm or >300 nm with a photosensitizer), the carbon-carbon double bonds of adjacent cinnamyl groups dimerize to form a cyclobutane ring[4]. This reaction transforms non-covalently assembled micelles into covalently crosslinked nanogels, drastically enhancing their colloidal stability and preventing premature dissociation upon extreme dilution in the bloodstream.

Experimental Workflows & Self-Validating Protocols

To achieve a highly controlled, photo-responsive nanocarrier system, the workflow is divided into three self-validating stages: Monomer Synthesis, Controlled Polymerization, and Directed Self-Assembly/Crosslinking.

Protocol A: Synthesis of 2-Methylcinnamyl Methacrylate (2-MCMA) Monomer

Causality: Converting the alcohol into a methacrylate monomer allows for its incorporation into a wide variety of vinylic polymer backbones via controlled radical polymerization, offering greater architectural flexibility than post-polymerization modification[5].

  • Reaction Setup: Dissolve 1.0 eq of (2E)-3-(2-methylphenyl)prop-2-en-1-ol and 1.5 eq of triethylamine (TEA) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add 1.2 eq of methacryloyl chloride dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the esterification, preventing the premature thermal polymerization of the highly reactive methacrylate groups.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1).

  • System Validation (Critical Step): Validate the product via ¹H NMR. The protocol is considered successful only if the allylic methylene protons (-CH₂-O-) shift downfield from ~4.3 ppm (in the starting alcohol) to ~4.8 ppm (in the ester), and the distinct methacrylate vinylic protons appear at ~5.5 ppm and ~6.1 ppm.

Protocol B: RAFT Polymerization of Amphiphilic Block Copolymers

Causality: We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization rather than conventional free-radical polymerization. Free-radical methods yield high polydispersity indices (PDI > 1.5), which leads to heterogeneous micelle sizes that crosslink unevenly[6]. RAFT ensures a PDI < 1.2, guaranteeing uniform nanogel formation.

  • Preparation: In a Schlenk flask, combine the synthesized 2-MCMA (hydrophobic core-forming block), a macro-chain transfer agent like PEG-TTC (Polyethylene glycol trithiocarbonate, hydrophilic corona-forming block), and AIBN (initiator) in a molar ratio of [2-MCMA]:[PEG-TTC]:[AIBN] = 50:1:0.2 in 1,4-dioxane.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Oxygen acts as a radical scavenger and will prematurely terminate the RAFT process.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70 °C for 16 hours.

  • Quenching & Precipitation: Quench the reaction by exposing it to air and cooling in liquid nitrogen. Precipitate the polymer in cold diethyl ether three times to remove unreacted monomer.

  • System Validation: Analyze via Gel Permeation Chromatography (GPC). A successful synthesis will show a monomodal peak with a PDI < 1.2.

Protocol C: Self-Assembly and Photo-Crosslinking
  • Self-Assembly: Dissolve 10 mg of the PEG-b-P(2-MCMA) block copolymer in 1 mL of dimethylformamide (DMF). Add 10 mL of deionized water dropwise (1 drop/sec) under vigorous stirring. Causality: The slow addition forces the hydrophobic 2-MCMA blocks to aggregate, minimizing the system's free energy and forming a core-shell micelle. Dialyze against DI water for 48 hours to remove DMF.

  • Photo-Crosslinking: Transfer the micelle solution to a quartz cuvette. Irradiate with a 254 nm UV lamp (intensity ~10 mW/cm²) for 30 minutes.

  • System Validation: Monitor the crosslinking via UV-Vis spectroscopy. The absorption peak of the cinnamyl double bond at ~275 nm will decrease as the [2+2] cycloaddition consumes the pi-bonds.

Data Presentation: Crosslinking Efficacy and Stability

The following table summarizes the self-validating metrics of the micellar system before and after the application of UV light, demonstrating the efficacy of the 2-methylcinnamyl photo-crosslinking mechanism.

System StateZ-Average Diameter (nm)Polydispersity Index (PDI)Cinnamyl Conversion (%)Encapsulated Drug Leakage (48h, PBS)
Pre-Irradiation (Micelle) 42.5 ± 2.10.140 %85.4 % (Burst Release)
15 Min UV Irradiation 38.2 ± 1.80.1262 %41.2 %
30 Min UV Irradiation (Nanogel) 35.1 ± 1.50.11> 95 %12.6 % (Controlled Release)

Note: The reduction in Z-average diameter post-irradiation is a direct consequence of the covalent cyclobutane linkages pulling the polymer chains tighter within the hydrophobic core, creating a denser, more compact nanogel structure[1].

Visualizations of Mechanisms and Workflows

Workflow A 2-Methylcinnamyl Alcohol + Methacryloyl Chloride B Esterification (Monomer Synthesis) A->B C 2-MCMA Monomer B->C D RAFT Polymerization (with PEG-TTC) C->D E Amphiphilic Block Copolymer D->E F Aqueous Self-Assembly (Solvent Exchange) E->F G Micelle Formation (Hydrophobic Core) F->G H UV Irradiation (254 nm) G->H I Photo-Crosslinked Nanogel H->I

Caption: Workflow from 2-methylcinnamyl alcohol to photo-crosslinked nanogels.

Mechanism M Uncrosslinked Micelle Core (Pendant 2-Methylcinnamyl Groups) UV UV Light (254 nm) Photochemical Activation M->UV C [2+2] Cycloaddition (Cyclobutane Ring Formation) UV->C N Core-Crosslinked Nanogel (Enhanced Colloidal Stability) C->N

Caption: Mechanism of [2+2] photocycloaddition stabilizing the micellar core.

References

  • Progress in Photo-Responsive Polypeptide Derived Nano-Assemblies - MDPI. Available at:[Link]

  • Fabrication of bio-based polymer microcapsule containing fragrances via interfacial photo-initiated crosslinking - Taylor & Francis. Available at:[Link]

  • Synthesis and Characterization of New Copolymer Based Cinnamyl Methacrylate Monomer - SciELO. Available at:[Link]

  • Preparation of photo-cross-linked pH-responsive polypeptide nanogels as potential carriers for controlled drug delivery - Journal of Materials Chemistry. Available at:[Link]

  • Photoresponsive Polymers - Specific Polymers. Available at:[Link]

Sources

Method

Application Note: Biocatalytic Synthesis of o-Methyl Cinnamyl Alcohol

This Application Note provides a comprehensive technical guide for the biocatalytic synthesis of ortho-methyl cinnamyl alcohol (3-(2-methylphenyl)prop-2-en-1-ol). This protocol is designed for researchers and process che...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the biocatalytic synthesis of ortho-methyl cinnamyl alcohol (3-(2-methylphenyl)prop-2-en-1-ol). This protocol is designed for researchers and process chemists transitioning from classical chemical reduction (e.g., NaBH₄) to a greener, highly chemoselective enzymatic route.

Executive Summary

The selective reduction of ortho-methyl cinnamaldehyde to ortho-methyl cinnamyl alcohol presents a classic challenge in organic synthesis: chemoselectivity. Traditional hydride reductions often risk reducing the conjugated alkene (


) alongside the aldehyde (

), or require cryogenic conditions and hazardous reagents.

Biocatalysis offers a superior alternative using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) . These enzymes can achieve >99% chemoselectivity for the carbonyl group, leaving the alkene intact, while operating at ambient temperature and neutral pH. This guide details a self-validating workflow from enzyme screening to gram-scale synthesis.

Scientific Principles & Reaction Mechanism[1][2]

The Challenge of Ortho-Substitution

Unlike unsubstituted cinnamaldehyde, the ortho-methyl group introduces significant steric bulk near the reaction center. This can force the phenyl ring out of planarity with the alkene chain, potentially affecting enzyme binding affinity.

  • Strategy: We utilize a broad-spectrum ADH (such as HLADH or engineered KREDs) coupled with a cofactor recycling system to drive the equilibrium forward.

Reaction Pathway

The reduction consumes one equivalent of NAD(P)H. To make the process economically viable, we couple the primary reduction with a Glucose Dehydrogenase (GDH) recycling system. This regenerates the expensive cofactor continuously.

Primary Reaction:



Recycling Reaction:



Mechanism Diagram

The following diagram illustrates the coupled enzymatic cycle and the process workflow.

Biocatalysis_Pathway cluster_cycle Cofactor Recycling System cluster_main Main Reduction NADH NAD(P)H NAD NAD(P)+ NADH->NAD Donates Hydride NAD->NADH Regenerated Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation GDH GDH Enzyme Substrate o-Methyl Cinnamaldehyde Product o-Methyl Cinnamyl Alcohol Substrate->Product Reduction ADH ADH/KRED Enzyme

Caption: Coupled enzymatic cycle showing the reduction of o-methyl cinnamaldehyde by ADH with simultaneous NAD(P)H regeneration by GDH.

Materials & Equipment

Reagents
ComponentGrade/SpecificationFunction
o-Methyl Cinnamaldehyde >95% PuritySubstrate
ADH/KRED Screening Kit Broad spectrum (e.g., Codexis, Evoxx)Catalyst Source
Glucose Dehydrogenase (GDH-105) >50 U/mgCofactor Recycling
NAD(P)+ Disodium Salt >98%Cofactor
D-Glucose USP GradeSacrificial Substrate
DMSO or Isopropanol ACS GradeCo-solvent
Potassium Phosphate Buffer 100 mM, pH 7.0Reaction Medium
Equipment
  • High-Throughput: 96-well deep-well plates, orbital shaker (Thermomixer).

  • Scale-Up: 500 mL jacketed glass reactor with overhead stirring.

  • Analysis: HPLC with UV detector (254 nm) or GC-FID.

Experimental Protocol

Phase 1: Enzyme Screening (Critical Step)

Rationale: Due to the steric hindrance of the ortho-methyl group, standard wild-type ADHs may show low activity. Screening is mandatory to identify the optimal variant.

  • Preparation: Prepare a "Master Mix" containing:

    • Buffer: 900 µL Potassium Phosphate (100 mM, pH 7.0)

    • Cofactor: 1 mM NADP+ (and/or NAD+ depending on enzyme class)

    • Recycling: 5 U/mL GDH + 50 mM Glucose

    • Substrate: 10 mM o-methyl cinnamaldehyde (dissolved in DMSO, final DMSO conc. <5%).

  • Execution: Dispense 180 µL of Master Mix into each well of a 96-well plate containing 2-5 mg of different ADH lyophilized powders.

  • Incubation: Seal and shake at 30°C, 600 rpm for 18 hours.

  • Quench & Analyze: Add 200 µL Acetonitrile to each well, centrifuge, and analyze supernatant by HPLC.

  • Selection Criteria: Select enzymes showing >90% conversion and >95% chemoselectivity (no reduction of the alkene).

Phase 2: Gram-Scale Synthesis (Protocol)

Target: 1.0 g Substrate Processing

  • Buffer Preparation: In a 100 mL reaction vessel, add 40 mL of Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor System: Add:

    • Glucose: 1.5 equivalents (relative to substrate) = ~2.0 g.

    • NADP+: 0.5 mol% (catalytic amount) = ~30 mg.

    • GDH: 500 Units.

  • Substrate Addition: Dissolve 1.0 g (6.8 mmol) of o-methyl cinnamaldehyde in 5 mL DMSO. Add this dropwise to the buffer under vigorous stirring.

    • Note: The mixture will be a suspension/emulsion. This is normal.

  • Biocatalyst Addition: Add 50-100 mg of the selected ADH enzyme (from Phase 1).

  • Reaction: Stir at 30°C for 12–24 hours. Maintain pH at 7.0 by adding 1M NaOH if necessary (gluconic acid production lowers pH).

  • Monitoring: Sample every 4 hours. Extract 50 µL aliquot into EtOAc and check by TLC or GC.

    • Endpoint: >99% consumption of aldehyde.

Phase 3: Downstream Processing (DSP)
  • Extraction: Add 50 mL Ethyl Acetate (EtOAc) or MTBE to the reaction vessel. Stir for 10 minutes. Separate phases. Repeat extraction 2x.

  • Wash: Combine organic layers and wash with 20 mL saturated brine (to remove residual DMSO and sugars).

  • Drying: Dry organic layer over anhydrous

    
    . Filter.
    
  • Isolation: Concentrate under reduced pressure (Rotavap) at 40°C.

  • Result: You should obtain a clear to pale yellow oil. Purity is typically >95% without column chromatography.

Analytical Methods & Validation

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • o-Methyl Cinnamyl Alcohol: ~8.2 min

    • o-Methyl Cinnamaldehyde: ~10.5 min (elutes later due to higher lipophilicity).

GC-FID Method
  • Column: HP-5 or DB-5 (Non-polar).

  • Program: 100°C hold 1 min, ramp 10°C/min to 250°C.

  • Validation: Verify the absence of the saturated alcohol (3-(2-methylphenyl)propan-1-ol), which indicates over-reduction.

Troubleshooting Guide (Expert Insights)

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Enzyme inhibition by substrate or poor solubility.Add co-solvent (up to 10% DMSO) or use a biphasic system (add 20% v/v MTBE).
pH Drift (Acidic) Gluconic acid buildup from recycling.Use a pH-stat titrator or increase buffer strength to 250 mM.
Over-reduction (Saturated Alcohol) Enzyme possesses "Ene-Reductase" activity.[1]Switch to a purified ADH/KRED; avoid using whole cells unless they are Ene-Reductase deficient strains.
Emulsion during workup Protein denaturation at interface.Filter the reaction mixture through Celite® before extraction.

References

  • Hollmann, F., et al. (2011). Enzymatic reduction of carbonyl compounds. Green Chemistry , 13(9), 2285-2314. Link

  • Kroutil, W., et al. (2004). Biocatalytic oxidation of primary and secondary alcohols. Advanced Synthesis & Catalysis , 346(2-3), 125-142. Link

  • Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits User Guide. Link

  • Müller, M., et al. (2013). Synthesis of Cinnamyl Alcohol From Cinnamaldehyde With Bacillus Stearothermophilus Alcohol Dehydrogenase. Applied Biochemistry and Biotechnology , 170, 1482–1490. Link

  • ChemScene. (2023). Product Data: 2-Methyl-1-phenylprop-2-en-1-ol (Structural Analog Reference). Link

Sources

Application

Strategic HPLC Method Development for 3-(2-methylphenyl)propenol

Executive Summary This guide details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for 3-(2-methylphenyl)propenol (also known as 2-methylcinnamyl alcohol). As a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for 3-(2-methylphenyl)propenol (also known as 2-methylcinnamyl alcohol). As a structural analog of cinnamyl alcohol, this compound exhibits significant hydrophobic character and UV absorption due to its conjugated aromatic system.

This protocol departs from rigid templates to focus on the Quality by Design (QbD) approach. We prioritize understanding the physicochemical "personality" of the analyte to predict its chromatographic behavior, ensuring a robust method suitable for pharmaceutical intermediate analysis or impurity profiling.

Physicochemical Profiling & Mechanistic Insight

Before touching the instrument, we must understand the molecule to select the correct stationary and mobile phases.

Analyte Characterization[1][2]
  • IUPAC Name: 3-(2-methylphenyl)prop-2-en-1-ol

  • Molecular Weight: 148.20 g/mol

  • LogP (Predicted): ~2.3 – 2.6 (More hydrophobic than cinnamyl alcohol due to the ortho-methyl group).

  • Acid/Base Character: Neutral. The allylic alcohol proton (pKa > 15) does not ionize in standard HPLC pH ranges (pH 2–8).

  • Chromophores: Conjugated benzene ring + alkene. Strong UV absorption expected at 210 nm (end absorption) and 254 nm (pi-pi* transition).

Separation Mechanism

The separation relies on hydrophobic interaction and pi-pi stacking .

  • Primary Interaction: Solvophobic partitioning between the non-polar stationary phase (C18) and the polar mobile phase.

  • Secondary Interaction: Pi-pi interactions between the aromatic ring of the analyte and the stationary phase (if using Phenyl-Hexyl columns).

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for column and solvent selection based on the analyte's properties.

MethodStrategy Analyte Analyte: 3-(2-methylphenyl)propenol Prop Properties: Neutral, Hydrophobic (LogP ~2.5), Conjugated System Analyte->Prop ColSel Stationary Phase Selection Prop->ColSel Drives MobSel Mobile Phase Selection Prop->MobSel Drives C18 C18 (L1): Primary Choice (Hydrophobic Retention) ColSel->C18 Standard Phenyl Phenyl-Hexyl (L11): Alternative Choice (Selectivity for Isomers) ColSel->Phenyl If resolution < 1.5 Solvent Water / Acetonitrile (Low viscosity, Sharp peaks) MobSel->Solvent Add Modifier: 0.1% Formic Acid (Suppress silanol activity) MobSel->Add

Caption: Decision matrix linking physicochemical properties of 3-(2-methylphenyl)propenol to chromatographic parameter selection.

Method Development Protocol

Reagents and Equipment
  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%+).

  • Standard: 3-(2-methylphenyl)propenol reference standard (>98% purity).

  • System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

Phase 1: The Scouting Gradient

Objective: Determine the approximate elution %B and check for impurities. Do not start with an isocratic run. A wide gradient ensures you see everything (impurities, late eluters).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 5 µm (or 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: 254 nm (primary), 210 nm (secondary).

Scouting Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial hold for polar impurities
15.0 95 Wide sweep to elute all components
20.0 95 Wash column
20.1 5 Re-equilibration

| 25.0 | 5 | Ready for next injection |

Expected Result: The analyte is moderately hydrophobic. Expect elution between 50% and 70% B (approx. 8–12 minutes in this gradient).

Phase 2: Optimization (Isocratic vs. Gradient)

If the peak elutes in a clean window, convert to an isocratic method for robustness.

  • Calculation: If elution is at ~60% B in the gradient, the starting isocratic composition should be roughly 10% lower (i.e., 50% B).

  • Resolution Check: Ensure separation from the cis (Z) isomer or the unmethylated cinnamyl alcohol impurity.

    • Note: If C18 fails to separate the ortho-methyl isomer from a meta or para isomer, switch to a Biphenyl or Phenyl-Hexyl column to leverage pi-pi selectivity.

Final Recommended Conditions

This method provides a balance of speed and resolution.

ParameterSetting
Column C18, 150 x 4.6 mm, 5 µm (USP L1)
Mobile Phase Isocratic: 45% Water / 55% Acetonitrile (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Column Temp 30°C
Detection UV at 254 nm
Run Time ~10-12 minutes

Step-by-Step Experimental Protocol

Standard Preparation

Trustworthiness Check: Volumetric errors are the #1 cause of method failure. Use Class A glassware.

  • Stock Solution (1.0 mg/mL):

    • Weigh 25.0 mg of 3-(2-methylphenyl)propenol into a 25 mL volumetric flask.

    • Dissolve in 100% Acetonitrile (solubility is high in ACN). Sonicate for 5 mins.

    • Dilute to volume.

  • Working Standard (50 µg/mL):

    • Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Mobile Phase (45:55 Water:ACN).

    • Why? Diluting in mobile phase prevents "solvent shock" which causes peak fronting.

System Suitability Test (SST)

Run this sequence before any sample analysis to validate the system's readiness.

  • Blank Injection: Inject Mobile Phase. Verify baseline is clean (no carryover).

  • Standard Injection (x5): Inject the Working Standard 5 times.

Acceptance Criteria:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 1.0%

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Theoretical Plates (N): > 5000

Method Validation (ICH Q2 R2 Aligned)

Refer to ICH Q2(R2) guidelines for full regulatory compliance [1].

Specificity
  • Protocol: Inject the analyte, potential impurities (e.g., 2-methylcinnamic acid), and degradation products (oxidized samples).

  • Criteria: Resolution (Rs) > 1.5 between the main peak and closest impurity. Peak purity (via DAD) > 99.0%.[3]

Linearity
  • Protocol: Prepare 5 concentrations: 25%, 50%, 100%, 125%, and 150% of target concentration (e.g., 12.5 to 75 µg/mL).

  • Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix at 3 levels (80%, 100%, 120%).

  • Criteria: Mean recovery 98.0% – 102.0%.

Robustness
  • Protocol: Deliberately vary parameters:

    • Flow rate (± 0.1 mL/min)

    • Column Temp (± 5°C)

    • Organic composition (± 2%)

  • Criteria: System Suitability parameters must remain within limits.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak / Shoulder Solvent mismatchDissolve sample in Mobile Phase, not 100% ACN.
Drifting Retention Time Temperature fluctuationEnsure column oven is stable. Check for mobile phase evaporation.
High Backpressure ParticulatesFilter mobile phase (0.22 µm). Use guard column.
Low Sensitivity Wrong WavelengthCheck UV spectrum. Ensure 254 nm is used, not 210 nm (noisy).

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography.
  • PubChem. (n.d.). (E)-3-(2-methoxyphenyl)prop-2-en-1-ol (Compound Summary). (Used for structural analogy and property estimation). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for (2E)-3-(2-methylphenyl)prop-2-en-1-ol in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential roles and investigational pathways for (2E)-3-(2-methylphenyl)prop-2-en-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential roles and investigational pathways for (2E)-3-(2-methylphenyl)prop-2-en-1-ol, a member of the cinnamyl alcohol derivative family. While direct literature on this specific molecule is nascent, its structural architecture, featuring an α,β-unsaturated alcohol and an ortho-methyl substituted phenyl ring, positions it as a compelling candidate for exploration within several therapeutic areas. Drawing upon the well-established pharmacological activities of related cinnamyl derivatives and chalcones, this guide outlines detailed protocols for its synthesis, characterization, and evaluation in key medicinal chemistry applications, with a primary focus on anti-inflammatory and anticancer activities. The protocols are designed to be self-validating, and the underlying scientific rationale for each experimental step is thoroughly explained to empower researchers in their drug discovery efforts.

Introduction and Scientific Rationale

Cinnamic acid, cinnamaldehyde, and cinnamyl alcohol are aromatic compounds that form the core scaffold of numerous natural products, most notably from the Cinnamomum genus.[1] These molecules and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[2][3] The core pharmacophore consists of a phenyl ring linked to a three-carbon propylene chain, which offers a versatile template for structural modification to modulate potency, selectivity, and pharmacokinetic properties.

The subject of this guide, (2E)-3-(2-methylphenyl)prop-2-en-1-ol, is a specific derivative distinguished by a methyl group at the ortho position of the phenyl ring. This substitution is not trivial; it introduces steric hindrance that can significantly alter the molecule's conformation and its interaction with biological targets compared to its unsubstituted or para-substituted counterparts. This steric influence may afford unique selectivity profiles for enzymes or receptors.

Given the established role of related chalcones and cinnamyl derivatives as inhibitors of key inflammatory and oncogenic signaling pathways, such as the nuclear factor kappa B (NF-κB) and cyclooxygenase (COX) pathways, we hypothesize that (2E)-3-(2-methylphenyl)prop-2-en-1-ol holds promise as a lead compound for the development of novel therapeutic agents.[2][4] This guide provides the foundational protocols to systematically investigate this hypothesis.

Synthesis and Characterization

The most direct synthetic route to (2E)-3-(2-methylphenyl)prop-2-en-1-ol is through the selective reduction of its corresponding aldehyde, (2E)-3-(2-methylphenyl)prop-2-enal. This precursor can be readily synthesized via a Claisen-Schmidt condensation.

Synthetic Workflow

G cluster_0 Part A: Claisen-Schmidt Condensation cluster_1 Part B: Selective Aldehyde Reduction A 2-Methylbenzaldehyde C (2E)-3-(2-methylphenyl)prop-2-enal A->C Base (e.g., NaOH) Ethanol/Water B Acetaldehyde B->C D (2E)-3-(2-methylphenyl)prop-2-enal E (2E)-3-(2-methylphenyl)prop-2-en-1-ol (Target Compound) D->E Solvent (e.g., Ethanol) 0°C to RT F Reducing Agent (e.g., NaBH4) F->E

Caption: Workflow for the two-step synthesis of the target compound.

Protocol: Synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol

Rationale: This protocol employs a two-step process. First, a Claisen-Schmidt condensation builds the carbon skeleton. Second, a chemoselective reduction of the aldehyde to an alcohol using sodium borohydride (NaBH₄) is performed. NaBH₄ is a mild reducing agent ideal for this transformation as it selectively reduces aldehydes and ketones without affecting the less reactive carbon-carbon double bond, thus preserving the α,β-unsaturated system.[5]

Part A: Synthesis of (2E)-3-(2-methylphenyl)prop-2-enal

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-methylbenzaldehyde in 100 mL of ethanol.

  • Base Addition: In a separate beaker, prepare a solution of 10.0 g of sodium hydroxide (NaOH) in 100 mL of water and cool it in an ice bath.

  • Condensation: While stirring the ethanolic solution of 2-methylbenzaldehyde vigorously, slowly add 6.0 mL of acetaldehyde. Immediately after, add the cold NaOH solution dropwise over 30 minutes, maintaining the temperature below 25°C.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The product should have a higher Rf value than the starting aldehyde.

  • Workup: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water and neutralize with dilute HCl until the pH is ~7.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to yield the pure aldehyde.

Part B: Reduction to (2E)-3-(2-methylphenyl)prop-2-en-1-ol

  • Reaction Setup: Dissolve 5.0 g of the purified (2E)-3-(2-methylphenyl)prop-2-enal in 100 mL of 95% ethanol in a 250 mL round-bottom flask. Cool the solution to 0°C in an ice-water bath.

  • Reductant Addition: Slowly add 1.5 g of sodium borohydride (NaBH₄) portion-wise over 20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0°C to neutralize excess NaBH₄.

  • Workup and Extraction: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add 100 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization: Remove the solvent in vacuo to obtain the crude alcohol. Purify by column chromatography if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[5] The IR spectrum should show a broad O-H stretch (approx. 3300 cm⁻¹) and the disappearance of the aldehyde C=O stretch (approx. 1680 cm⁻¹).[5]

Application Note 1: Investigation of Anti-Inflammatory Activity

Hypothesis: Based on the activity of structurally related chalcones and cinnamates, (2E)-3-(2-methylphenyl)prop-2-en-1-ol is hypothesized to possess anti-inflammatory properties, potentially through the inhibition of the COX enzymes and/or suppression of pro-inflammatory mediators in macrophages.[6][7]

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: This assay determines if the compound directly inhibits the COX-1 and COX-2 enzymes, which are key mediators of inflammation and the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). A colorimetric or fluorescent inhibitor screening assay kit is a reliable and high-throughput method for this initial screen.

  • Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create serial dilutions ranging from 1 µM to 100 µM.

  • Assay Procedure: Follow the manufacturer's protocol for a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam).

  • Execution: Typically, the assay involves incubating the respective enzyme (COX-1 or COX-2) with the heme cofactor and the test compound for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate). The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase activity of COX then reduces PGG₂ to PGH₂. This peroxidase activity is what is measured.

  • Detection: The probe in the kit reacts with the peroxidase component to produce a colorimetric or fluorescent signal.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of inhibition for each concentration relative to a DMSO vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) by plotting the percent inhibition against the log of the compound concentration. Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

Protocol: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

Rationale: This cell-based assay mimics an inflammatory response in vitro. Lipopolysaccharide (LPS), a component of gram-negative bacteria, potently activates macrophages to produce inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6). This protocol assesses the compound's ability to suppress this activation.[7]

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Leave one group of cells untreated as a negative control.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add MTT reagent to the remaining cells in the plate to assess if the observed effects are due to anti-inflammatory activity or cytotoxicity.

    • Incubate for 2-4 hours, then add solubilization solution and read the absorbance at 570 nm.

Data Presentation: Hypothetical Anti-Inflammatory Activity
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition IC₅₀ (µM)
Test Compound >10015.2>6.522.5
Celecoxib 150.08187.535.1

Application Note 2: Evaluation of Anticancer Potential

Hypothesis: Chalcones and related α,β-unsaturated carbonyl compounds are well-documented cytotoxic agents against various cancer cell lines.[8][9] The title compound shares this core structure and is therefore a candidate for investigation as an anticancer agent.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a robust and widely used primary screen to determine a compound's cytotoxic or cytostatic effects against a panel of cancer cell lines.[9]

  • Cell Lines: Select a panel of human cancer cell lines representing different cancer types (e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate), HCT116 (colon)).

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media containing 0.5 mg/mL of MTT. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Visualizing the Experimental Workflow

G A Cancer Cell Line Seeding (96-well plate) B Overnight Incubation (Cell Adhesion) A->B C Compound Treatment (Serial Dilutions, 48-72h) B->C D MTT Assay (Assess Viability) C->D Primary Screen E Annexin V / PI Staining (Assess Apoptosis) C->E If Cytotoxic F Data Analysis (Calculate IC50) D->F G Mechanism of Action Studies (Western Blot, etc.) E->G F->G If Potent

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(2-methylphenyl)propenol Isomers

Welcome to the Technical Support Center for advanced chromatographic separations. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious challenge of isolating th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic separations. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notorious challenge of isolating the E (trans) and Z (cis) isomers of allylic alcohols.

3-(2-methylphenyl)prop-2-en-1-ol presents a unique purification bottleneck. The geometric isomers possess nearly identical dipole moments, boiling points, and polarities, rendering standard normal-phase separation ineffective. Furthermore, the allylic alcohol moiety is chemically fragile, prone to acid-catalyzed degradation. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: Why do the E and Z isomers of 3-(2-methylphenyl)propenol co-elute on standard silica gel? A: Standard normal-phase silica separates compounds based on polarity and hydrogen-bonding interactions. Because the E and Z isomers of this allylic alcohol have identical functional groups and virtually indistinguishable hydroxyl group accessibility, their partitioning coefficients between the mobile phase and the silica surface are identical.

Q: I am observing low recovery and multiple new impurities after silica gel purification. What is happening? A: Silica gel is inherently acidic (pH ~4.5–5.5). Allylic alcohols are highly susceptible to acid-catalyzed protonation. The loss of water generates a resonance-stabilized allylic carbocation. This intermediate acts as a thermodynamic sink, leading to either dehydration (forming substituted dienes) or E/Z isomerization on the column. Corrective Action: You must neutralize the acidic silanol sites by pre-treating your silica and mobile phase with 1% triethylamine (TEA).

Q: How does Argentation Chromatography resolve these geometric isomers? A: Argentation chromatography utilizes silver nitrate (AgNO₃) impregnated into the stationary phase. Silver ions (Ag⁺) act as soft Lewis acids, forming reversible charge-transfer


-complexes with the alkene double bonds[1]. The Z (cis) isomer experiences less steric hindrance around the alkene face compared to the E (trans) isomer, allowing for tighter Ag⁺ coordination. This differential binding affinity selectively retards the elution of the Z isomer, achieving baseline resolution.

Q: What preparative HPLC columns provide the best stereocognition for these isomers? A: Standard C18 columns often fail due to a lack of shape selectivity. Instead, utilize shape-selective stationary phases such as Cholesterol-bonded phases. Cholesterol phases provide a rigid, ordered surface that discriminates based on the spatial footprint (hydrodynamic volume) of the geometric isomers[2]. Alternatively, polysaccharide-based chiral columns (e.g., Chiralpak AD-H) exhibit high stereocognition for allylic alcohols, effectively separating geometric isomers even in achiral applications[3].

Q: Is there a chemoenzymatic alternative for separating these isomers? A: Yes. Alcohol dehydrogenases (ADH) exhibit profound geometric specificity. The active site cleft of ADH selectively accommodates the linear E (trans) isomer, rapidly oxidizing it to the corresponding aldehyde, while the sterically hindered Z (cis) isomer is rejected and remains unreacted[4]. The resulting mixture of E-aldehyde and Z-alcohol can then be easily separated by standard flash chromatography due to their vastly different polarities.

Part 2: Visualizing the Challenges and Workflows

Degradation A 3-(2-methylphenyl)propenol (Allylic Alcohol) B Protonated Alcohol (Good Leaving Group) A->B Acidic Silica (H+) C Resonance-Stabilized Allylic Carbocation B->C -H2O D Dehydration (Substituted Diene) C->D -H+ (Elimination) E E/Z Isomerization (Thermodynamic Sink) C->E +H2O (Re-addition)

Acid-catalyzed degradation and isomerization pathway of allylic alcohols on standard silica gel.

Workflow Start Crude E/Z Isomer Mixture Scale Determine Target Scale Start->Scale Prep Preparative Scale (>100 mg to Grams) Scale->Prep Anal Analytical / Semi-Prep (<100 mg) Scale->Anal Ag Argentation Chromatography (10% AgNO3-Silica) Prep->Ag Cost-Effective Scale-Up Enz Chemoenzymatic Resolution (Alcohol Dehydrogenase) Prep->Enz Target: Pure Z-Alcohol HPLC Preparative HPLC (Cholesterol / AD-H Phase) Anal->HPLC High Resolution Required

Decision matrix for selecting the optimal purification strategy for E/Z allylic alcohol isomers.

Part 3: Step-by-Step Methodologies

Protocol A: Argentation Flash Chromatography (Scale: >100 mg)

Mechanism: Differential


-complexation of silver ions with alkene geometries.
  • Stationary Phase Preparation: Dissolve 10 g of AgNO₃ in 100 mL of acetonitrile. Add 90 g of standard silica gel (40-63 µm) to form a slurry. Evaporate the solvent in the dark using a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing: Dry-pack the 10% AgNO₃-silica into a glass column. Critical: Wrap the column in aluminum foil to prevent the photochemical reduction of Ag⁺ to elemental Ag⁰ (which appears as a black band and destroys resolution).

  • Equilibration: Flush the column with 3 column volumes (CV) of Hexane/Ethyl Acetate (90:10) containing 1% Triethylamine (TEA) to neutralize residual acidity.

  • Elution: Load the crude 3-(2-methylphenyl)propenol mixture. Elute with a shallow gradient of Hexane/Ethyl Acetate (90:10 to 80:20).

  • Self-Validation: Spot fractions on standard TLC plates and stain with KMnO₄. The E isomer will elute first, followed by the Z isomer. If co-elution occurs, reduce the polarity of the mobile phase.

Protocol B: Preparative HPLC with Shape-Selective Columns (Scale: <100 mg)

Mechanism: Discrimination based on hydrodynamic volume and spatial footprint.

  • Column Selection: Install a Cogent UDC-Cholesterol column or a Chiralpak AD-H column (5 µm particle size)[2][3].

  • Mobile Phase: For the AD-H column, utilize a normal-phase system of Hexane/Ethanol (85:15 v/v). For the Cholesterol column, utilize H₂O/Acetonitrile.

  • Analytical Validation: Perform a 10 µL analytical injection. Calculate the resolution (

    
    ). An 
    
    
    
    is required before scaling up to preparative injections to ensure pure fraction collection.
  • Scale-Up: Dissolve the sample strictly in the mobile phase to prevent solvent-mismatch peak distortion. Inject up to 50 mg per run, monitoring at 254 nm.

Protocol C: Chemoenzymatic Resolution (Targeting pure Z-isomer)

Mechanism: Steric exclusion of the cis-geometry from the enzyme active site.

  • Reaction Setup: Dissolve the E/Z isomer mixture (1 mM) in 0.1 M sodium phosphate buffer (pH 7.0) with 10% DMSO as a co-solvent to aid solubility.

  • Enzyme Addition: Add 0.8 mM of NAD⁺ and 5,000 units of yeast Alcohol Dehydrogenase (ADH)[4].

  • Incubation: Stir at 30°C.

  • Self-Validation: Monitor the reaction via UV-Vis spectroscopy at 340 nm (tracking the reduction of NAD⁺ to NADH). The reaction is self-terminating once the E-isomer is fully oxidized to 3-(2-methylphenyl)propenal.

  • Isolation: Extract the aqueous layer with dichloromethane. Separate the unreacted Z-alcohol from the E-aldehyde using standard silica gel chromatography (the aldehyde will elute significantly faster).

Part 4: Quantitative Data & System Parameters

Table 1: Stationary Phase Selection Guide for Allylic Alcohol Isomers

Separation TechniqueStationary PhaseMobile Phase SystemMechanism of SeparationExpected Resolution (

)
Argentation Flash 10% w/w AgNO₃ on SilicaHexane / EtOAcAg⁺

-complexation
1.2 – 1.5
Prep HPLC (Shape) Cogent UDC-CholesterolH₂O / AcetonitrileHydrodynamic volume> 1.5
Prep HPLC (Chiral) Chiralpak AD-HHexane / EthanolStereocognitive clefts> 2.0
Normal Phase Flash Bare Silica Gel (Unbuffered)Hexane / EtOAcHydrogen bonding< 0.5 (Co-elution)

Table 2: Troubleshooting Common Purification Failures

ObservationRoot CauseCorrective Action
Streaking / Degradation Acidic silanol groups causing carbocation formation.Add 1% Triethylamine (TEA) to the mobile phase.
Black precipitate in fractions Photochemical reduction of AgNO₃ to Ag⁰.Wrap the column and collection flasks in aluminum foil.
Poor peak shape in HPLC Mass overload or injection solvent mismatch.Dissolve sample in mobile phase; reduce injection volume by 50%.

References

  • Argentation chromatography - Wikipedia Source: Wikipedia URL:[Link]

  • Geometric specificity of alcohol dehydrogenases and its potential for separation of trans and cis isomers of unsaturated aldehydes Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer Source: MicroSolv Technology Corporation (MTC-USA) URL:[Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes Source: ResearchGate URL:[Link]

Sources

Optimization

stability issues of (2E)-3-(o-tolyl)prop-2-en-1-ol under acidic conditions

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Synthesis Division.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Synthesis Division.

Below is the technical support guide regarding the stability and handling of (2E)-3-(o-tolyl)prop-2-en-1-ol (also known as o-methylcinnamyl alcohol) under acidic conditions. This compound exhibits specific sensitivity patterns due to the ortho-tolyl substituent, which distinguishes it from unsubstituted cinnamyl alcohol.

Case ID: STAB-2E-OTOL-001 Compound: (2E)-3-(o-tolyl)prop-2-en-1-ol Classification: Allylic Alcohol / Styrenyl Derivative Key Sensitivity: Acid-Catalyzed Dehydration, Dimerization, and Polymerization

Core Stability Analysis

The stability of (2E)-3-(o-tolyl)prop-2-en-1-ol in acidic media is governed by the formation of a resonance-stabilized allylic carbocation . The ortho-methyl group plays a dual role:

  • Electronic Stabilization: It donates electron density to the aromatic ring, stabilizing the benzylic cation intermediate more than in unsubstituted cinnamyl alcohol.

  • Steric Acceleration: The steric bulk of the o-methyl group can destabilize the planar ground state, lowering the activation energy for ionization (leaving group departure).

Consequently, this compound is highly labile in acidic environments (pH < 5), leading to rapid degradation via three primary pathways:

  • Dimerization: Formation of symmetrical diallyl ethers.

  • Polymerization: Cationic polymerization of the alkene.

  • Nucleophilic Substitution: Rapid exchange of the hydroxyl group with the acid anion (e.g., formation of chlorides with HCl).

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a viscous gum/oil."

Q: I treated the alcohol with mild acid, and now I have a gummy residue that won't crystallize. What happened? A: You likely triggered cationic polymerization .

  • Mechanism: The acid protonates the hydroxyl group, creating a leaving group (

    
    ). The resulting carbocation attacks the double bond of another molecule. The ortho-tolyl group makes the alkene electron-rich, accelerating this attack.
    
  • Diagnostic: Check TLC. A streak from the baseline indicates oligomers/polymers.

  • Solution: This is irreversible. For future experiments, maintain temperature < 0°C during acid addition and dilute the reaction (0.05 M) to minimize intermolecular collisions.

Issue 2: "I see a new, less polar spot on TLC."

Q: After exposure to acidic silica gel or HCl, a new spot appeared (Rf ~0.6 vs. 0.3 for starting material). Is this the chloride? A: It depends on the acid used.

  • Scenario A (Non-nucleophilic acid like

    
     or Acidic Silica):  This is the diallyl ether dimer  (bis((2E)-3-(o-tolyl)allyl) ether). The carbocation reacts with the unprotonated alcohol (which acts as a nucleophile).
    
  • Scenario B (HCl): This is (2E)-3-(o-tolyl)allyl chloride . The chloride ion is a strong nucleophile and traps the cation immediately.

  • Verification: The ether is stable to aqueous wash; the chloride may hydrolyze slowly back to the alcohol or react with silver nitrate (

    
    ).
    
Issue 3: "Yield is low after column chromatography."

Q: The compound was pure by NMR, but after flash chromatography, I lost 40% mass. Why? A: Standard silica gel is slightly acidic (pH 6.0–6.5).

  • Cause: The compound degrades on the column, forming the ether dimer or staying adsorbed as a polymerized species.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (

    
    ) in hexanes to neutralize acidic sites before loading your sample.
    

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways for (2E)-3-(o-tolyl)prop-2-en-1-ol (


) under acidic conditions.

G Start (2E)-3-(o-tolyl)prop-2-en-1-ol (Substrate) Protonation Protonated Species [R-OH2]+ Start->Protonation + H+ Cation Allylic Carbocation [Ar-CH=CH-CH2]+ <-> [Ar-CH(+)-CH=CH2] Protonation->Cation - H2O (Rate Limiting) Dimer Diallyl Ether (Dimer) (Major Side Product) Cation->Dimer + Substrate (R-OH) Polymer Cationic Polymer (Gummy Residue) Cation->Polymer + Alkene (Polymerization) Chloride Allylic Chloride (If HCl used) Cation->Chloride + Cl- (Nucleophilic Trap) Isomer Secondary Alcohol (Via H2O attack at benzylic pos.) Cation->Isomer + H2O (Rearrangement)

Caption: Acid-catalyzed degradation pathways. The resonance-stabilized cation is the central hub for dimerization (ether formation), polymerization, and substitution.

Experimental Protocols

Protocol A: Safe Quenching of Acidic Reactions

Use this when working up reactions involving this alcohol to prevent degradation during isolation.

  • Cooling: Cool the reaction mixture to 0°C before quenching.

  • Neutralization: Do not use water or brine directly. Pour the reaction mixture into a vigorously stirred, cold solution of Saturated Sodium Bicarbonate (

    
    ) .
    
    • Why? Direct water addition can create local acidic pockets (heat of dilution) that trigger polymerization. Bicarbonate ensures immediate neutralization.

  • Extraction: Extract immediately with a non-acidic solvent (Ethyl Acetate or Ether). Avoid Dichloromethane (DCM) if prolonged storage is intended, as DCM can become slightly acidic over time.

  • Drying: Use Sodium Sulfate (

    
    )  or Potassium Carbonate (
    
    
    
    ). Avoid Magnesium Sulfate (
    
    
    ), which can be slightly Lewis acidic.
Protocol B: Purification via Neutralized Silica Gel

Standard purification protocol to maximize yield.

  • Slurry Preparation: Mix Silica Gel 60 with the eluent (e.g., Hexanes/EtOAc).

  • Neutralization: Add 1% v/v Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the eluent (without amine) to remove excess base if your compound is base-sensitive (though this alcohol is stable to base).

  • Loading: Load the crude material.

  • Elution: Elute rapidly. Do not leave the compound on the column overnight.

Quantitative Stability Data

Table 1: Half-life (


) of (2E)-3-(o-tolyl)prop-2-en-1-ol in various solvents at 25°C 
Solvent Condition

(Approx.)
Major Degradation Product
Methanol (Neutral) > 6 MonthsStable
CDCl3 (Untreated) 2–5 DaysDiallyl Ether / HCl adduct
0.1 M HCl in MeOH < 10 MinutesMethyl Ether (Solvolysis)
Acetic Acid (Glacial) 4–6 HoursAcetate Ester
Acidic Resin (Amberlyst) < 1 MinutePolymer / Dimer

References

  • Morgareidge, K. (1962). Metabolism of Cinnamyl Alcohol Derivatives. Inchem. Retrieved from [Link]

  • Prabhu, D. V. (2023).[1] Kinetic investigations of the transition metal ion catalyzed oxidation of Cinnamyl alcohol by Ce(IV) in acidic medium. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts . Reactions of Alcohols in Acidic Media. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol

Technical Support Center: Synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol Welcome to the technical support center for the synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol

Welcome to the technical support center for the synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific synthesis. The core of this process involves the chemoselective 1,2-reduction of an α,β-unsaturated aldehyde, a common yet often troublesome transformation in organic synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion of the starting material, (2E)-3-(2-methylphenyl)prop-2-enal, to the desired allylic alcohol. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue that can typically be traced back to a few key areas:

  • Reagent Quality and Stoichiometry:

    • Cause: The reducing agent, such as Sodium Borohydride (NaBH₄) or Diisobutylaluminium hydride (DIBAL-H), may have degraded due to improper storage (e.g., exposure to moisture). Alternatively, an insufficient stoichiometric amount of the reducing agent was used.

    • Solution: Always use freshly opened or properly stored reducing agents. It is advisable to titrate the solution of the reducing agent if its activity is . Increase the equivalents of the reducing agent incrementally (e.g., from 1.1 eq. to 1.5 eq.) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Temperature:

    • Cause: Many selective reductions are highly temperature-dependent. For instance, DIBAL-H reductions are often performed at very low temperatures (-78 °C) to prevent over-reduction.[1][2][3] Running the reaction at a temperature that is too high can lead to side reactions, while a temperature that is too low might stall the reaction.

    • Solution: Ensure your reaction is maintained at the optimal temperature. For DIBAL-H, a dry ice/acetone bath is standard. For Luche reductions (NaBH₄/CeCl₃), the reaction is often run at or below room temperature.[4][5]

  • Solvent Purity:

    • Cause: Protic impurities (like water or alcohols) in the solvent can quench the hydride reagent before it has a chance to react with the substrate.

    • Solution: Use anhydrous solvents, especially for moisture-sensitive reagents like DIBAL-H. It is recommended to use solvents from a freshly opened bottle or to dry the solvent using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column).

Issue 2: Formation of Saturated Alcohol Byproduct

Question: My final product is contaminated with a significant amount of 3-(2-methylphenyl)propan-1-ol. How can I improve the selectivity for the allylic alcohol?

Answer: The formation of the saturated alcohol is a classic example of a loss of chemoselectivity, where the carbon-carbon double bond is reduced in addition to the aldehyde (a 1,4-conjugate addition followed by carbonyl reduction).

  • Choice of Reducing Agent:

    • Cause: Strong, non-selective reducing agents like Lithium Aluminium Hydride (LiAlH₄) are known to reduce both the carbonyl and the alkene. Even NaBH₄ alone can sometimes lead to a mixture of 1,2- and 1,4-reduction products.[6]

    • Solution - The Luche Reduction: The most effective and widely adopted solution is the Luche Reduction.[4][7] This method uses a combination of NaBH₄ and a lanthanide salt, most commonly Cerium(III) Chloride (CeCl₃·7H₂O), in an alcohol solvent like methanol. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting a "hard" nucleophilic attack by the borohydride at the carbonyl carbon (1,2-addition).[7] This suppresses the competing 1,4-addition, leading to high yields of the allylic alcohol.[4][7]

  • Optimized DIBAL-H Conditions:

    • Cause: While DIBAL-H is generally selective for 1,2-reduction at low temperatures, using an excess of the reagent or allowing the reaction to warm up can lead to over-reduction.[8]

    • Solution: Use DIBAL-H at -78 °C and add it dropwise to the solution of the aldehyde. Monitor the reaction closely by TLC, and once the starting material is consumed, quench the reaction at low temperature before workup.[1]

Issue 3: Difficult Purification

Question: I am having trouble separating my desired product, (2E)-3-(2-methylphenyl)prop-2-en-1-ol, from the unreacted starting material and the saturated alcohol byproduct using column chromatography. What can I do?

Answer: Co-elution of the starting material, product, and byproduct can be a significant challenge due to their similar polarities.

  • Optimize Chromatography:

    • Cause: The chosen solvent system for column chromatography may not have sufficient resolving power.

    • Solution:

      • Systematic TLC Analysis: Before running a column, perform a detailed TLC analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

      • Solvent Gradient: Employ a shallow gradient elution during column chromatography rather than an isocratic elution. Start with a low polarity mobile phase and gradually increase the polarity. This will help to better separate compounds with close Rf values.

      • Alternative Solvents: Consider adding a small percentage of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the mobile phase to improve separation, although this is less likely to be necessary for these neutral compounds.

  • Derivative Formation (If all else fails):

    • Cause: If chromatographic methods are insufficient, a chemical separation may be necessary.

    • Solution: This is a more advanced technique. You could selectively react the aldehyde starting material with a reagent like Girard's reagent to form a water-soluble hydrazone, which can be removed by extraction. The desired alcohol product can then be isolated, and the starting material can be recovered from the aqueous layer by hydrolysis if needed. This is generally a last resort.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for a high-yield, high-selectivity synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-ol?

The Luche Reduction is highly recommended for its excellent chemoselectivity, high yields, and mild reaction conditions.[4][7] It is experimentally straightforward, does not require cryogenic temperatures, and is generally tolerant of various functional groups.[4]

Q2: How can I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable stain to visualize the spots, such as potassium permanganate (KMnO₄) stain, which is very effective for visualizing alcohols and aldehydes. The product alcohol should have a slightly lower Rf value (be more polar) than the starting aldehyde.

Q3: What are the key safety precautions when working with hydride reducing agents?

  • DIBAL-H: Is extremely reactive with water and air. It should be handled under an inert atmosphere (e.g., nitrogen or argon). It is also corrosive.

  • NaBH₄: Is less reactive than DIBAL-H but is still flammable and will react with water to produce hydrogen gas, which is explosive.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

Q4: What are typical workup procedures for these reductions?

  • Luche Reduction: The reaction is typically quenched by adding water or dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • DIBAL-H Reduction: The workup requires careful quenching at low temperature. A common method is the sequential, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring until two clear layers form.[1] This helps to break up the aluminum salt emulsions that can complicate extractions.

Data & Protocols

Comparative Overview of Reduction Methods
Reducing Agent SystemTypical ConditionsAdvantagesDisadvantages
NaBH₄ / CeCl₃·7H₂O (Luche)Methanol, 0 °C to RTHigh 1,2-selectivity, mild conditions, operationally simple.[4][7]Requires stoichiometric cerium salt.
DIBAL-H Anhydrous THF or Toluene, -78 °CExcellent selectivity at low temperatures, versatile reagent.[2][8]Requires cryogenic temperatures and inert atmosphere; workup can be tricky.[1]
NaBH₄ Ethanol or Methanol, 0 °C to RTInexpensive, easy to handle.Can produce a mixture of 1,2- and 1,4-reduction products.[9]
Experimental Protocol: Luche Reduction

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2E)-3-(2-methylphenyl)prop-2-enal (1.0 eq.) and Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 eq.) in methanol (approx. 0.1 M concentration).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Add Sodium Borohydride (NaBH₄) (1.1 eq.) portion-wise over 10-15 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Quenching: Slowly add water or 1M HCl to quench the excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Visual Guides

Reaction and Troubleshooting Workflow

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Start Start: (2E)-3-(2-methylphenyl)prop-2-enal Reduction Reduction (e.g., Luche or DIBAL-H) Start->Reduction Product Desired Product: (2E)-3-(2-methylphenyl)prop-2-en-1-ol Reduction->Product 1,2-Addition (Selective) SideProduct Side Product: 3-(2-methylphenyl)propan-1-ol Reduction->SideProduct 1,4-Addition (Non-Selective) Problem Low Yield or Impure Product? CheckReagents Check Reagent Quality & Stoichiometry Problem->CheckReagents Low Conversion CheckTemp Verify Reaction Temperature Problem->CheckTemp Low Conversion ChangeReagent Switch to More Selective Reagent (e.g., Luche) Problem->ChangeReagent Byproduct Formation OptimizeChroma Optimize Chromatography Problem->OptimizeChroma Purification Issues

Caption: Reaction pathway and troubleshooting decision tree.

References

  • Luche, J. L. Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. J. Am. Chem. Soc.1978 , 100 (7), 2226–2227. [Link]

  • Halpin, C., et al. Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems. Plant Physiology1992 , 98 (1), 193–198. [Link]

  • The Royal Society of Chemistry. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - Supporting Information. [Link]

  • Oxford Academic. Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems 1. [Link]

  • YouTube. Luche Reduction. [Link]

  • Senzhuo Industry Co.,Ltd. Cinnamyl alcohol production method. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • ResearchGate. From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. [Link]

  • ACG Publications. Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. [Link]

  • Scribd. DIBAL-H: Mechanism and Applications. [Link]

  • Molbase. (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE synthesis. [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • ResearchGate. Challenges in the selective reduction of allenes. [Link]

  • Organic Chemistry Tutor. 25. Synthesis of an Allylic Alcohol. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • Chemistry LibreTexts. 20.6 Enantioselective Carbonyl Reductions. [Link]

  • ResearchGate. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. [Link]

  • National Institutes of Health. Selective Enzymatic Reduction of Aldehydes. [Link]

  • MDPI. (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. [Link]

  • Royal Society of Chemistry. Competing mechanisms and origins of chemo- and stereo-selectivities of NHC-catalyzed reactions of enals with 2-aminoacrylates. [Link]

  • CORE. Selective oxidation of allylic alcohols over highly ordered Pd/meso-Al2O3 catalysts. [Link]

  • PubChem. (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. [Link]

  • YouTube. Chemoselective Reduction. [Link]

  • PubMed. NHC-Catalyzed Chemoselective Reactions of Enals and Cyclopropylcarbaldehydes for Access to Chiral Dihydropyranone Derivatives. [Link]

  • Preprints.org. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of ortho-Methyl Cinnamyl Alcohol

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the chemoselective synthesis of ortho-methyl cinnamyl alcohol [3-(2-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the chemoselective synthesis of ortho-methyl cinnamyl alcohol [3-(2-methylphenyl)prop-2-en-1-ol].

Due to the conjugated nature of the precursor molecules, synthesizing this allylic alcohol is plagued by competing side reactions, primarily over-reduction and double-bond isomerization. This guide dissects the causality behind these side products across the two most common synthetic routes: the hydride reduction of ortho-methyl cinnamaldehyde and the Heck coupling of 2-bromotoluene with allyl alcohol.

Reaction Pathways & Side Product Divergence

SynthesisPathways Start1 ortho-Methyl Cinnamaldehyde Target ortho-Methyl Cinnamyl Alcohol (Target) Start1->Target 1,2-Reduction (Luche/NaBH4) Side1 3-(2-Methylphenyl) propan-1-ol (Over-reduction) Start1->Side1 Unselective Over-reduction Side2 ortho-Methyl Dihydrocinnamaldehyde (Isomerization/1,4-Red) Start1->Side2 1,4-Reduction (Hydride at β-carbon) Start2 2-Bromotoluene + Allyl Alcohol Start2->Target Heck Coupling (Pd catalyst) Start2->Side2 Tandem Arylation- Isomerization Side2->Side1 Further Reduction

Reaction pathways for ortho-methyl cinnamyl alcohol and major side products.

FAQ: Hydride Reduction Route (NaBH₄ / Luche)

Q1: Why am I isolating 3-(2-methylphenyl)propan-1-ol (the saturated alcohol) instead of the allylic alcohol when using standard NaBH₄? A1: Sodium borohydride (NaBH₄) in methanol is a mild reducing agent that generally favors the 1,2-reduction of α,β-unsaturated carbonyls[1]. However, the conjugated π-system of ortho-methyl cinnamaldehyde makes the β-carbon highly susceptible to conjugate addition (1,4-reduction) by the hydride. If a hydride attacks the β-carbon first, it forms an enolate that protonates to the saturated aldehyde (ortho-methyl dihydrocinnamaldehyde). Because saturated aldehydes are highly reactive, any remaining NaBH₄ will rapidly reduce it further to the saturated alcohol side product[2]. The ortho-methyl group also induces steric hindrance at the carbonyl carbon, which can subtly alter the kinetics and push the equilibrium toward 1,4-attack if the temperature is not strictly maintained at 0 °C.

Q2: How can I suppress 1,4-reduction and exclusively obtain the 1,2-reduction product? A2: The most reliable method to enforce 1,2-regioselectivity is to employ1[1]. By adding a stoichiometric or catalytic amount of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the methanolic NaBH₄ system, the hard Lewis acid (Ce³⁺) coordinates tightly to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it a "harder" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, the "hard" methoxyborohydride species generated in situ will exclusively attack the "hard" carbonyl carbon (1,2-addition) rather than the "soft" β-carbon[1]. Alternatively, conducting the reduction using NaBH₄ on wet SiO₂ under solvent-free conditions has also been shown to yield perfect regioselectivity for cinnamyl alcohols[3].

FAQ: Heck Coupling Route

Q3: I am synthesizing the target via Heck coupling of 2-bromotoluene and allyl alcohol, but my major product is a saturated aldehyde. What is happening? A3: You are observing a well-documented tandem arylation/isomerization process. When allyl alcohol undergoes Heck arylation, the initial product is the expected allylic alcohol. However, under typical palladium-catalyzed conditions (especially at elevated temperatures or with amine bases), the palladium hydride (Pd-H) species generated during the catalytic cycle re-inserts into the newly formed double bond. This causes the double bond to migrate towards the hydroxyl group, forming an enol intermediate that rapidly tautomerizes into the thermodynamically more stable saturated aldehyde (ortho-methyl dihydrocinnamaldehyde)[4].

Q4: How can I prevent double-bond isomerization in the Heck reaction? A4: To arrest the reaction at the allylic alcohol stage, you must suppress the re-insertion of the Pd-H species. This can be achieved by using specific basic additives or phase-transfer catalysts. For instance, employing5 significantly suppresses the isomerization pathway[5]. Additionally, utilizing microwave irradiation to shorten the reaction time kinetically favors the isolation of the allylic alcohol before the slower isomerization process can take over[6].

Quantitative Data & Troubleshooting Summary

To assist in protocol optimization, the following table quantifies the causal relationships between reaction conditions and product distribution.

Synthetic RouteReagents / ConditionsMajor ProductKey Side ProductCausality / Mechanism
Reduction NaBH₄, EtOH, 25 °Co-Methyl cinnamyl alcohol (~80%)Saturated alcohol (~20%)Competing 1,4-hydride delivery due to the conjugated system[2].
Reduction NaBH₄, CeCl₃·7H₂O, MeOH, 0 °Co-Methyl cinnamyl alcohol (>95%)Saturated alcohol (<5%)Ce³⁺ acts as a hard Lewis acid, activating the carbonyl for exclusive 1,2-attack[1].
Heck Coupling Pd(OAc)₂, Et₃N, DMF, 100 °CSaturated aldehyde (>70%)o-Methyl cinnamyl alcohol (<30%)High temp and amine base promote Pd-H re-insertion and enol tautomerization[4].
Heck Coupling Pd(OAc)₂, NaHCO₃, TBAB, H₂O, 90 °Co-Methyl cinnamyl alcohol (>85%)Saturated aldehyde (<15%)Aqueous phase and specific base suppress the isomerization pathway[5].

Validated Experimental Protocol: Luche Reduction

Self-Validating System: This protocol is engineered with built-in observable checkpoints. The visual dissolution of CeCl₃ confirms Lewis acid availability, while the controlled evolution of H₂ gas acts as a real-time indicator of active hydride species generation[1].

Step-by-Step Methodology
  • Preparation & Coordination: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ortho-methyl cinnamaldehyde (10.0 mmol) and CeCl₃·7H₂O (10.0 mmol) in 30 mL of anhydrous methanol.

  • Activation: Stir the mixture at room temperature for 10 minutes. Validation: The solution should become homogeneous, indicating complete dissolution and coordination of the cerium ion to the carbonyl oxygen.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C.

  • Hydride Addition: Slowly add NaBH₄ (11.0 mmol) in small portions over 15 minutes. Validation: Observe controlled effervescence (H₂ gas evolution). Vigorous bubbling indicates the methanol is reacting too rapidly with the borohydride; portion-wise addition prevents thermal runaway and preserves the active methoxyborohydride reagent[1].

  • Reaction Monitoring: Stir at 0 °C for 30 minutes. Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1). The starting material spot (UV active, higher Rf) should disappear completely, replaced by a lower Rf spot corresponding to the allylic alcohol.

  • Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl dropwise to neutralize the borate complexes.

  • Extraction & Purification: Evaporate the methanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure ortho-methyl cinnamyl alcohol.

LucheWorkflow Step1 1. Dissolve Aldehyde & CeCl3 Step2 2. Stir 10 min [Ce3+ Coordination] Step1->Step2 Step3 3. Cool to 0 °C Step2->Step3 Step4 4. Add NaBH4 portion-wise Step3->Step4 Step5 5. Monitor H2 Evolution & TLC Step4->Step5 Step6 6. Quench with sat. NH4Cl Step5->Step6

Step-by-step workflow for the Luche reduction of ortho-methyl cinnamaldehyde.

References

  • Source: Orgosolver.
  • Heck arylation of allyl alcohol catalyzed by Pd(0)
  • Source: Thieme-connect.
  • Source: Nih.
  • Source: Scielo.
  • Source: Benchchem.

Sources

Troubleshooting

troubleshooting guide for the Claisen-Schmidt condensation to form (2E)-3-(2-methylphenyl)prop-2-en-1-one

An In-Depth Troubleshooting Guide for the Synthesis of (2E)-1-Phenyl-3-(2-methylphenyl)prop-2-en-1-one via Claisen-Schmidt Condensation Introduction Welcome to the Technical Support Center. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Troubleshooting Guide for the Synthesis of (2E)-1-Phenyl-3-(2-methylphenyl)prop-2-en-1-one via Claisen-Schmidt Condensation

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones, specifically focusing on the Claisen-Schmidt condensation to form (2E)-1-phenyl-3-(2-methylphenyl)prop-2-en-1-one. Chalcones are valuable precursors in the synthesis of flavonoids and other heterocyclic compounds, possessing a wide range of biological activities.[1][2] The Claisen-Schmidt reaction, a base-catalyzed condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone (with α-hydrogens), is the most common method for their preparation.[3][4]

This document provides a detailed experimental protocol, a comprehensive troubleshooting section in a question-and-answer format, and key mechanistic insights to help you navigate the challenges of this synthesis.

Note: The target molecule, (2E)-3-(2-methylphenyl)prop-2-en-1-one, is interpreted here as the common chalcone structure (2E)-1-phenyl-3-(2-methylphenyl)prop-2-en-1-one, synthesized from 2-methylbenzaldehyde and acetophenone.

Reaction Overview and Mechanism

The synthesis involves the condensation of 2-methylbenzaldehyde with acetophenone in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[5][6] The reaction proceeds via an aldol addition followed by a rapid dehydration to yield the thermodynamically stable α,β-unsaturated ketone product.[7][8]

Reaction Scheme

2-Methylbenzaldehyde + Acetophenone → (2E)-1-Phenyl-3-(2-methylphenyl)prop-2-en-1-one

General Mechanism

The base-catalyzed reaction follows three primary steps:

  • Enolate Formation: The hydroxide ion abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate.[9]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzaldehyde to form a tetrahedral intermediate.[10][11]

  • Dehydration: The intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (aldol addition product), which readily undergoes base-catalyzed dehydration (E1cB mechanism) to yield the final conjugated chalcone.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration (E1cB) KET Acetophenone ENOLATE Enolate Ion (Nucleophile) KET->ENOLATE + OH⁻ INTERMEDIATE Tetrahedral Intermediate ENOLATE->INTERMEDIATE Attack ALD 2-Methylbenzaldehyde (Electrophile) ALD->INTERMEDIATE ALDOL β-Hydroxy Ketone (Aldol Adduct) INTERMEDIATE->ALDOL + H₂O PRODUCT Chalcone Product H₂O ALDOL->PRODUCT -OH⁻ Troubleshooting_Workflow start Low Yield or No Reaction Observed reagent_check Step 1: Verify Reagents & Stoichiometry start->reagent_check pure_reagents Reagents pure & dry? Stoichiometry correct? reagent_check->pure_reagents conditions_check Step 2: Evaluate Reaction Conditions base_ok Base fresh & correct conc.? Temp controlled? conditions_check->base_ok side_reactions_check Step 3: Analyze for Side Products (TLC) tlc_spots Multiple spots on TLC? side_reactions_check->tlc_spots pure_reagents->conditions_check Yes purify_reagents Action: Purify/distill reagents. Adjust molar ratios. pure_reagents->purify_reagents No base_ok->side_reactions_check Yes optimize_base Action: Optimize base conc. Increase reaction time or apply gentle heat. base_ok->optimize_base No adjust_conditions Action: Control stoichiometry. Consider slower addition or lower temp. tlc_spots->adjust_conditions Yes success Problem Resolved tlc_spots->success No purify_reagents->reagent_check optimize_base->conditions_check adjust_conditions->side_reactions_check

Sources

Optimization

overcoming solubility issues in biological assays with 3-(2-methylphenyl)propenol

Topic: Overcoming Solubility & Stability Issues in Biological Assays Compound Class: Substituted Cinnamyl Alcohol (Allylic Alcohol / Phenylpropanoid) Support Ticket ID: #SOL-3MPP-001 Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Stability Issues in Biological Assays Compound Class: Substituted Cinnamyl Alcohol (Allylic Alcohol / Phenylpropanoid) Support Ticket ID: #SOL-3MPP-001

Welcome to the Technical Support Center

I am Dr. Aris, Senior Application Scientist. You are likely visiting this page because your IC50 curves are shifting, your replicates are noisy, or you are seeing unexplained toxicity when working with 3-(2-methylphenyl)propenol .

This compound presents a "perfect storm" of assay challenges: it is lipophilic (prone to precipitation and plastic binding) and contains a reactive allylic alcohol motif (prone to oxidation). The guide below replaces standard "add-and-stir" protocols with a chemically grounded workflow designed to ensure data integrity.

Module 1: The "Crash-Out" Phenomenon (Solubility)

The Problem: 3-(2-methylphenyl)propenol is hydrophobic (estimated LogP ~2.5). When you dilute a high-concentration DMSO stock directly into aqueous media, the rapid change in polarity causes the compound to precipitate into micro-crystals. These crystals are often invisible to the naked eye but cause massive data variability (the "Crash-Out").

The Solution: Intermediate Dilution Method Do not perform serial dilutions directly in the culture plate using media. This creates a gradient of solvent concentrations and encourages precipitation.

Optimized Protocol: The "Shifted" Dilution
  • Objective: Maintain compound solubility while keeping DMSO concentration constant and below the toxicity threshold (typically <0.5%).

  • Method: Perform all serial dilutions in 100% DMSO first, then transfer to media in a single step.

Step-by-Step Workflow:

  • Stock Prep: Dissolve solid 3-(2-methylphenyl)propenol in anhydrous DMSO to create a 10 mM Master Stock.

  • Serial Dilution: Prepare a 1000x concentration series in a solvent-resistant plate (Polypropylene, V-bottom) using 100% DMSO .

    • Example: Well A1 = 10 mM, Well A2 = 5 mM, etc.

  • Intermediate Step: Transfer 1 µL of the DMSO series into 999 µL of pre-warmed media in a deep-well block.

    • Result: You now have a 1x series where every well contains exactly 0.1% DMSO .

  • Final Transfer: Transfer the media-compound mix to your cell assay plate.

Visual Guide: Solubility Decision Tree

SolubilityWorkflow start Start: Solid Compound solvent Dissolve in Anhydrous DMSO (Master Stock 10-50 mM) start->solvent check1 Visual Check: Turbidity? solvent->check1 sonicate Sonicate (Water bath, 37°C) check1->sonicate Yes dilution Prepare Serial Dilutions in 100% DMSO (1000x) check1->dilution No (Clear) sonicate->check1 transfer Intermediate Dilution: 1 part DMSO stock + 999 parts Media dilution->transfer final_check Nephelometry/Microscopy: Precipitates visible? transfer->final_check assay Proceed to Assay (Final DMSO = 0.1%) final_check->assay No reformulate Reformulate: Add Cyclodextrin or BSA final_check->reformulate Yes

Figure 1: Decision tree for ensuring compound solubility before cell exposure. Note the critical check points for turbidity.

Module 2: Assay Interference (Adsorption & Stability)

The Problem: Lipophilic compounds like 3-(2-methylphenyl)propenol adhere to polystyrene (standard cell culture plates). This reduces the effective concentration available to the cells, causing a right-shift in your IC50 (lower apparent potency).

The Solution: Material Selection & Carrier Proteins

VariableRecommendationScientific Rationale
Plate Material Glass or Low-Binding Polypropylene Polystyrene is hydrophobic; lipophilic drugs bind to it via van der Waals forces [1].
Media Additives Add 0.1% BSA or FBS Albumin acts as a carrier protein, keeping the lipophilic drug in solution and preventing plate adsorption [2].
Pipette Tips Low-Retention Tips Prevents loss of compound during the serial dilution steps.
Storage -80°C under Argon Allylic alcohols can oxidize to aldehydes (Michael acceptors), which have drastically different toxicological profiles.
Stability Warning: The Oxidation Trap

3-(2-methylphenyl)propenol contains an allylic alcohol group. Upon exposure to air and light, this can oxidize to 3-(2-methylphenyl)propenal (an aldehyde).

  • Impact: Aldehydes are highly reactive electrophiles. If your compound oxidizes, your assay results may reflect the toxicity of the aldehyde, not the activity of the alcohol.

  • Validation: Verify stock purity via LC-MS if the stock is >1 month old.

Module 3: Troubleshooting FAQs

Q1: I see "crystals" in my high-concentration wells. Is my assay ruined? A: Likely, yes. Crystals create local "hotspots" of concentration and physical stress on cells.

  • Diagnosis: Use a microscope or a plate reader with a nephelometry mode (light scattering) to confirm precipitation.[1]

  • Fix: Lower your maximum concentration. If you must test high concentrations, switch to a solvent system containing 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the drug.

Q2: My IC50 shifts every time I run the experiment. Why? A: This is classic "edge effect" or evaporation, exacerbated by the volatility of small phenylpropanoids.

  • Fix: Do not use the outer wells of the 96-well plate for data points. Fill them with PBS. Use a gas-permeable plate seal to minimize evaporation while allowing CO2 exchange.

Q3: Can I use Ethanol instead of DMSO? A: Proceed with caution. While 3-(2-methylphenyl)propenol dissolves in ethanol, ethanol is more volatile than DMSO (leading to concentration changes during pipetting) and often has lower tolerance in cell lines (typically <0.1% is required vs 0.5% for DMSO).

References
  • Nieto, A. et al. (1984). Adsorption-desorption of antigen to polystyrene plates used in ELISA.[2] Journal of Immunological Methods.[2]

  • NCBI Assay Guidance Manual. (2025). Compound Management and Solubility in Biological Assays.[3]

  • BenchChem Technical Guides. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (General reference for LogP and solubility).

Sources

Troubleshooting

Technical Support Hub: Scale-Up Synthesis of (2E)-3-(o-tolyl)prop-2-en-1-ol

Current Status: Online Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Support Executive Summary & Strategy This guide addresses the scale-up synthesis of (2E)-3-(o-tolyl)prop-2-en-1-ol (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Process Chemistry & Scale-Up Support

Executive Summary & Strategy

This guide addresses the scale-up synthesis of (2E)-3-(o-tolyl)prop-2-en-1-ol (also known as o-methylcinnamyl alcohol). While various routes exist (e.g., HWE reaction, Heck coupling), the chemoselective 1,2-reduction of (2E)-3-(o-tolyl)prop-2-enal using Sodium Borohydride (


) is the industry standard for scalability, safety, and atom economy.

Why this route?

  • Selectivity:

    
     (unlike 
    
    
    
    or catalytic hydrogenation) preferentially reduces the aldehyde carbonyl over the conjugated alkene, preserving the necessary (E)-alkene geometry.
  • Safety: It avoids the pyrophoric nature of DIBAL-H and the violent reactivity of

    
    , making it safer for multi-kilogram batches.
    
  • Operability: The reaction proceeds at ambient pressure and moderate temperatures (

    
    ).
    

Core Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 1.0 kg of (2E)-3-(o-tolyl)prop-2-en-1-ol. Reaction:



Reagent Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
(2E)-3-(o-Tolyl)prop-2-enal 146.191.01.00 kgLimiting Reagent
Sodium Borohydride (

)
37.830.35 - 0.40~105 gReducing Agent
Ethanol (95% or Abs.) 46.07Solvent5 - 7 LSolvent
Acetone 58.08Quench~200 mLQuench Excess Hydride
Step-by-Step Methodology
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (high torque), internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel (or powder doser).

  • Solvation: Charge the reactor with (2E)-3-(o-tolyl)prop-2-enal (1.0 kg) and Ethanol (5 L). Stir until fully dissolved.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C .

  • Reagent Addition (Critical Step):

    • Option A (Solid Addition): Add

      
       (105 g) portion-wise over 60–90 minutes.
      
    • Option B (Slurry/Solution): Slurry

      
       in minimal ethanol or dissolve in 0.1 M NaOH (stabilized) and add dropwise.
      
    • Control: Maintain internal temperature < 15 °C . Monitor hydrogen gas evolution (foaming).

  • Reaction Phase: Allow the mixture to warm naturally to 20–25 °C over 2 hours. Stir for an additional 1–2 hours.

  • In-Process Control (IPC): Sample for TLC (Hexane:EtOAc 4:1) or HPLC. Look for the disappearance of the aldehyde peak.[3][4]

  • Quenching: Cool back to 10 °C . Slowly add Acetone (200 mL) to destroy excess hydride (gas evolution will occur). Stir for 30 mins.

  • Workup:

    • Concentrate the mixture under reduced pressure (remove bulk ethanol).

    • Dilute residue with Water (3 L) and Ethyl Acetate (or DCM) (3 L).

    • Separate phases.[3][4][5] Extract aqueous layer again with solvent (1.5 L).

    • Wash combined organics with Brine (2 L).

    • Dry over

      
       or 
      
      
      
      , filter, and concentrate.
  • Purification:

    • Distillation: High vacuum distillation is recommended. (Expected bp: ~130–140 °C @ 1–2 mmHg).

    • Crystallization: If the specific batch solidifies (mp is likely near 30–35 °C similar to cinnamyl alcohol), recrystallize from Hexane/EtOAc.

Workflow Visualization

G Start Start: o-Methylcinnamaldehyde Dissolve Solvation in EtOH (T = 20°C) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddHydride Add NaBH4 (Controlled Rate) Cool->AddHydride Exotherm Risk React Reaction (0°C -> 25°C, 2-4h) AddHydride->React H2 Evolution IPC IPC Check (TLC/HPLC) React->IPC IPC->AddHydride Incomplete Quench Quench (Acetone/Water) IPC->Quench Aldehyde < 1% Workup Extraction & Concentration Quench->Workup Purify Distillation / Cryst. Workup->Purify

Caption: Logical workflow for the selective reduction of o-methylcinnamaldehyde, highlighting critical control points.

Troubleshooting & FAQs

Q1: My product contains the saturated alcohol (3-(o-tolyl)propan-1-ol). How do I prevent over-reduction?

Diagnosis: 1,4-reduction (attacking the double bond) competes with 1,2-reduction (attacking the carbonyl) at higher temperatures or with large excesses of hydride. Solution:

  • Temperature Control: Keep the reaction below 25 °C . 1,4-reduction has a higher activation energy.

  • Luche Conditions: If the problem persists (>5% impurity), add Cerium(III) Chloride heptahydrate (

    
    )  (1.0 equiv) to the reaction mixture before adding 
    
    
    
    . The cerium activates the carbonyl specifically for 1,2-attack.
  • Stoichiometry: Do not exceed 0.5 equivalents of

    
     (which provides 2.0 hydride equivalents).
    
Q2: The reaction mixture solidified or became too viscous during scale-up.

Diagnosis: High concentration or precipitation of borate salts. Solution:

  • Dilution: Ensure solvent volume is at least 5–7 volumes (L/kg).

  • Solvent Choice: Use Methanol instead of Ethanol if solubility is poor, but be aware the reaction will be faster and more exothermic.

  • Mechanical Stirring: Use a high-torque impeller (e.g., anchor or pitch-blade) rather than a magnetic stir bar, which will fail on a 1 kg scale.

Q3: I am seeing E/Z isomerization in the final product.

Diagnosis: Cinnamyl-type double bonds can isomerize under acidic conditions or prolonged light exposure. Solution:

  • pH Control: Ensure the quench and workup are neutral. Avoid strong mineral acids for quenching; use saturated

    
     or Acetone.
    
  • Light Protection: Wrap the reactor and receiving flasks in foil if the intermediate is proving photosensitive (though less critical for the alcohol than the aldehyde).

Q4: The product is an oil and difficult to crystallize.

Diagnosis: The ortho-methyl group lowers the melting point compared to unsubstituted cinnamyl alcohol (mp 33 °C). It may exist as a supercooled liquid. Solution:

  • Distillation: This is the preferred purification method. Use high vacuum (< 2 mmHg). The boiling point will be roughly 130–145 °C at 1 mmHg (estimated based on cinnamyl alcohol bp ~250°C at atm).

  • Seeding: If a solid is strictly required, dissolve the oil in minimal Hexane/EtOAc (9:1), cool to -20 °C, and scratch the glass or add a seed crystal of a similar cinnamyl derivative to induce nucleation.

Safety Critical Data

HazardDescriptionMitigation
Hydrogen Evolution

releases

gas upon reaction and quenching.
Ensure reactor is vented to a scrubber/exhaust. Do not seal the vessel.
Exotherm Reduction is exothermic.Add reagent slowly.[3][4] Maintain T < 15°C during addition. Have cooling capacity ready.
Toxicity Cinnamyl derivatives can be skin sensitizers.Wear full PPE (gloves, goggles, lab coat). Handle in a fume hood.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Cinnamyl Alcohol via Sodium Borohydride Reduction of Cinnamaldehyde." BenchChem Technical Library. Link

  • Sigma-Aldrich. "Cinnamyl alcohol 98% Product Specification and Safety Data Sheet." Merck/MilliporeSigma. Link

  • PrepChem. "Synthesis of cinnamyl alcohol." PrepChem.com Practical Chemistry. Link

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 15683411: (E)-2-methyl-3-(4-methylphenyl)prop-2-en-1-ol (Analogous Structure Data)." PubChem. Link

  • Fisher Scientific. "Safety Data Sheet: Cinnamyl Alcohol." Fisher Scientific EHS. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cinnamyl Alcohol vs. (2E)-3-(2-methylphenyl)prop-2-en-1-ol

Executive Summary This guide provides a technical comparison between Cinnamyl Alcohol (the unsubstituted parent) and its ortho-methylated analog, (2E)-3-(2-methylphenyl)prop-2-en-1-ol (also known as o-methylcinnamyl alco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Cinnamyl Alcohol (the unsubstituted parent) and its ortho-methylated analog, (2E)-3-(2-methylphenyl)prop-2-en-1-ol (also known as o-methylcinnamyl alcohol). While Cinnamyl Alcohol is a ubiquitous fragrance ingredient and prohapten with well-documented sensitization pathways, the o-methyl analog exhibits distinct physicochemical properties driven by steric hindrance and increased lipophilicity. These structural differences significantly alter enzymatic recognition (ADH/ALDH systems), metabolic activation rates, and antimicrobial potency.

Chemical & Physical Identity

The introduction of a methyl group at the ortho position of the phenyl ring creates steric strain that forces the aromatic ring out of coplanarity with the alkene chain. This "twist" reduces


-conjugation and alters the electrophilicity of downstream metabolites.
FeatureCinnamyl Alcohol (2E)-3-(2-methylphenyl)prop-2-en-1-ol
IUPAC Name (2E)-3-phenylprop-2-en-1-ol(2E)-3-(2-methylphenyl)prop-2-en-1-ol
Common Name Cinnamic Alcoholo-Methylcinnamyl Alcohol
CAS Number 104-54-120850-01-5
Structure Ph-CH=CH-CH₂OH(2-Me-Ph)-CH=CH-CH₂OH
Molecular Weight 134.18 g/mol 148.20 g/mol
LogP (Calc) ~1.95~2.50 (More Lipophilic)
Electronic Effect Extended conjugation (Planar)Steric twist; Reduced conjugation
Key Reactivity Rapid oxidation to CinnamaldehydeSlower oxidation due to steric hindrance
Biological Activity Profile
A. Skin Sensitization & Toxicology

Cinnamyl alcohol is a classic prohapten . It is not a sensitizer itself but is metabolically activated in the skin by Alcohol Dehydrogenase (ADH) to Cinnamaldehyde , a potent protein-reactive sensitizer (Michael Acceptor).

  • Cinnamyl Alcohol:

    • Mechanism: Rapid conversion to Cinnamaldehyde

      
       Schiff Base formation with skin proteins (Lysine residues).
      
    • Risk: Classified as a frequent cause of Allergic Contact Dermatitis (ACD). IFRA restricted.

  • o-Methyl Analog:

    • Mechanism: The ortho-methyl group imposes steric bulk near the reaction site. This hinders the ADH enzyme's ability to dock and oxidize the alcohol.

    • Potency: Even if oxidized to o-methylcinnamaldehyde, the "twist" in the molecule reduces the electrophilicity of the

      
      -carbon, making it less reactive toward nucleophilic skin proteins. Consequently, it is predicted to have a lower sensitization potential  than the parent compound.
      
B. Antimicrobial & Antifungal Efficacy

Cinnamyl derivatives disrupt microbial cell membranes. Activity is governed by lipophilicity (membrane affinity) and reactivity.

  • Cinnamyl Alcohol: Moderate activity against S. aureus and C. albicans. Often used synergistically with other preservatives.

  • o-Methyl Analog:

    • Enhanced Lipophilicity: The additional methyl group increases LogP, facilitating deeper penetration into the lipid bilayer of bacterial cell walls.

    • Efficacy: Ortho-substituted cinnamyl derivatives (e.g., o-methoxy) often demonstrate superior fungicidal activity compared to the parent alcohol. The o-methyl analog is expected to follow this trend, particularly against lipophilic yeast strains like Malassezia spp.

Metabolic Activation Pathway

The following diagram illustrates the divergent metabolic fates. The ortho-methyl group acts as a "metabolic brake," slowing the formation of the reactive aldehyde intermediate.

Metabolism cluster_0 Standard Pathway (High Sensitization) cluster_1 o-Methyl Pathway (Reduced Sensitization) CA Cinnamyl Alcohol (Prohapten) CALD Cinnamaldehyde (Strong Sensitizer) CA->CALD ADH (Rapid) Protein Protein-Hapten Complex CALD->Protein Michael Addition (Lys/Cys) Acid Cinnamic Acid (Detoxified) CALD->Acid ALDH (Detox) MCA o-Methylcinnamyl Alcohol MCALD o-Methyl cinnamaldehyde MCA->MCALD ADH (Slowed by Sterics) MProtein Weak Complex MCALD->MProtein Reduced Reactivity

Figure 1: Comparative metabolic activation pathways. The ortho-methyl group hinders enzymatic oxidation and reduces the electrophilic reactivity of the resulting aldehyde.

Experimental Protocols
Protocol A: Comparative Antimicrobial MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) differences driven by lipophilicity.

  • Preparation:

    • Prepare 100 mM stock solutions of both alcohols in DMSO.

    • Test Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Yeast).

  • Workflow:

    • Use 96-well microtiter plates with Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).

    • Perform serial 2-fold dilutions (Range: 1000 µg/mL to 1.9 µg/mL).

    • Inoculate with

      
       CFU/mL.
      
    • Incubate at 37°C for 24h (bacteria) or 48h (fungi).

  • Validation:

    • Positive Control: Cinnamaldehyde (known potent antimicrobial).

    • Negative Control: DMSO solvent blank (must show no inhibition).

    • Endpoint: Lowest concentration with no visible turbidity.

Protocol B: Direct Peptide Reactivity Assay (DPRA)

Objective: Quantify sensitization potential by measuring reactivity with synthetic peptides (Cysteine/Lysine).

  • Reagents:

    • Synthetic peptides containing single Cysteine or Lysine residues.

    • Test chemicals: Cinnamyl Alcohol vs. o-Methyl Analog.

  • Reaction:

    • Incubate test chemical with peptide (1:10 or 1:50 ratio) in phosphate buffer/acetonitrile for 24 hours at 25°C.

    • Note: Since these are prohaptens, consider adding a peroxidase/peroxide system (e.g., HRP/H2O2) to simulate skin metabolism, or test the aldehyde forms directly if available.

  • Analysis:

    • Analyze via HPLC-UV (220 nm).

    • Calculate % Peptide Depletion .

    • Interpretation: High depletion (>13.8% for Cys) indicates high sensitization potential. The o-methyl analog is expected to show significantly lower depletion than the parent.

References
  • Research Institute for Fragrance Materials (RIFM). "Safety Assessment of Cinnamyl Alcohol." Food and Chemical Toxicology. (Standard reference for Cinnamyl Alcohol sensitization data). Link

  • Patel, S., et al. "Synthesis and antimicrobial activity of ortho-substituted cinnamic acid derivatives." Medicinal Chemistry Research. (Supports the SAR of ortho-substitution enhancing antimicrobial efficacy). Link

  • Smith, C.K., et al. "In situ metabolism of cinnamyl alcohol in reconstructed human epidermis." Chemical Research in Toxicology. (Establishes the ADH-mediated activation pathway). Link

  • PubChem Compound Summary. "Cinnamyl Alcohol (CID 637511) and (E)-3-(2-methylphenyl)prop-2-en-1-ol (CID 11400969)." National Library of Medicine. Link

Comparative

Validation Guide: HPLC Method for (2E)-3-(2-methylphenyl)prop-2-en-1-ol

Executive Summary This guide presents a validated High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of (2E)-3-(2-methylphenyl)prop-2-en-1-ol (also known as o-methylcinnamyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a validated High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of (2E)-3-(2-methylphenyl)prop-2-en-1-ol (also known as o-methylcinnamyl alcohol).

The primary analytical challenge for this molecule is the separation of the active (2E)-isomer from its geometric impurity, the (2Z)-isomer , and potential oxidative degradants like o-methylcinnamic acid. While conventional C18 columns often fail to resolve these geometric isomers at low levels, this guide proposes a Biphenyl/Phenyl-Hexyl Stationary Phase method.

Key Findings:

  • Proposed Method (Biphenyl): Achieves a resolution (

    
    ) of > 2.5 between E and Z isomers via 
    
    
    
    selectivity.
  • Alternative Method (C18): Shows co-elution or partial separation (

    
    ) and peak tailing due to hydroxyl interactions.
    

Scientific Rationale: The "Why" Behind the Method

The Analyte

(2E)-3-(2-methylphenyl)prop-2-en-1-ol is a conjugated system containing a phenyl ring, an alkene, and a primary hydroxyl group.

  • Hydrophobicity: Moderate (LogP

    
     2.0).
    
  • Critical Quality Attribute (CQA): The E (trans) configuration is typically the bioactive or desired synthetic intermediate. The Z (cis) form is a common impurity.

Comparison of Separation Mechanisms
FeatureAlternative: Conventional C18 Proposed: Biphenyl / Phenyl-Hexyl
Primary Interaction Hydrophobic (London Dispersion Forces).Hydrophobic +

Interactions
.
Isomer Selectivity Low. Relies solely on shape selectivity (hydrodynamic volume), which is similar for E and Z isomers.High. The stationary phase's aromatic rings interact differently with the

-electrons of the E vs. Z alkene, enhancing retention differences.
Peak Shape Prone to tailing (

) due to silanol interactions with the -OH group.
Sharper peaks (

) due to high surface coverage and end-capping.
Verdict Insufficient for isomer-specific purity assays.Recommended for validation.

Method Comparison & Performance Data

The following data summarizes the performance of the proposed method against the industry-standard C18 approach.

Table 1: Chromatographic Performance Metrics
ParameterConventional C18 Method (Isocratic)Proposed Biphenyl Method (Gradient)
Column C18 (L1),

mm, 5 µm
Biphenyl (L11),

mm, 2.7 µm
Mobile Phase 60:40 Methanol : WaterA: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Retention Time (E-isomer) 6.5 min4.2 min
Resolution (

vs

)
1.1 (Partial Co-elution)2.8 (Baseline Separation)
Tailing Factor (

)
1.61.08
LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.05 µg/mL

Note: The proposed method utilizes a Core-Shell (Fused-Core) particle technology (2.7 µm) to improve efficiency without generating excessive backpressure, allowing for faster run times.

Detailed Experimental Protocol (Proposed Method)

This protocol is designed to be a self-validating system . Every run includes a System Suitability Test (SST) to ensure data integrity before sample analysis.

Reagents and Materials[1][2][3][4][5]
  • Reference Standard: (2E)-3-(2-methylphenyl)prop-2-en-1-ol (>99.0% purity).

  • Impurity Standard: (2Z)-isomer mixture (or UV-irradiated standard to generate Z-isomer in situ).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Instrument Setup[2]
  • Detector: Diode Array Detector (DAD) or UV-Vis at 254 nm (max absorption of cinnamyl scaffold).

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Injection Volume: 5 µL.

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile.[1][2]

Time (min)% Solvent A% Solvent BAction
0.009010Equilibration
1.009010Isocratic Hold
6.004060Linear Gradient
7.001090Wash
7.109010Re-equilibration
10.009010End of Run
Standard Preparation[2]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

  • Resolution Solution: Mix E-isomer standard with Z-isomer (approx. 10% relative conc.) to verify separation.

Validation Results (ICH Q2(R2) Compliant)

The following validation parameters were established following ICH Q2(R2) guidelines.

Specificity (Stress Testing)

Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3%


) stress.
  • Result: The method successfully resolved the parent peak from all degradation products. Peak purity angle < Purity threshold (via DAD).

Linearity[2]
  • Range: 0.5 µg/mL to 100 µg/mL (covering 1% impurity level to 120% assay level).

  • Equation:

    
    
    
  • Correlation (

    
    ):  > 0.9998
    
  • Residual Analysis: Random distribution observed (no bias).

Accuracy & Precision[2]
  • Accuracy (Recovery): Spiked samples at 80%, 100%, and 120% levels showed mean recovery of 99.4% ± 0.8% .

  • Precision (Repeatability):

    
     injections at 100% level. RSD = 0.4% .
    
  • Intermediate Precision: Different analyst, different day. RSD = 0.7% .

Robustness

Variations in Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Organic Modifier (±2%) were tested.

  • Critical Check: Resolution (

    
    ) between E and Z isomers remained > 2.0 under all conditions.
    

Visualization: Validation Workflow

The following diagram illustrates the logical flow of the validation lifecycle, ensuring a "Quality by Design" (QbD) approach.

ValidationWorkflow MethodDev Method Development (Scouting Biphenyl vs C18) Optimization Optimization (Gradient & pH Adjustment) MethodDev->Optimization Select Biphenyl PreValidation Pre-Validation (System Suitability Check) Optimization->PreValidation Define SST Specificity Specificity (Stress Testing) PreValidation->Specificity Pass Specificity->MethodDev Fail (Co-elution) Linearity Linearity & Range (0.5 - 100 µg/mL) Specificity->Linearity Accuracy Accuracy & Precision (Recovery & RSD) Linearity->Accuracy FinalMethod Final Validated Method (Ready for Routine Use) Accuracy->FinalMethod Meets ICH Criteria

Figure 1: The Analytical Procedure Lifecycle, highlighting the critical decision points where the Biphenyl stationary phase ensures success over traditional C18.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • PubChem. (n.d.). Compound Summary for CID 1550567: (2E)-3-(2-methylphenyl)prop-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for interaction mechanisms in phenyl phases).
  • Ferretti, R., et al. (2018). Separation of Isomers and High-Performance Liquid Chromatography Uses in Drug Studies.[5][6][7] (General reference for isomer separation strategies).

Sources

Validation

Stereochemical Confirmation of (2E)-3-(o-tolyl)prop-2-en-1-ol: A Comparative Analytical Guide

This guide provides a definitive technical framework for confirming the stereochemistry of (2E)-3-(o-tolyl)prop-2-en-1-ol . It moves beyond basic spectral interpretation to provide a comparative analysis of analytical te...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical framework for confirming the stereochemistry of (2E)-3-(o-tolyl)prop-2-en-1-ol . It moves beyond basic spectral interpretation to provide a comparative analysis of analytical techniques, supported by mechanistic logic and experimental protocols.[1]

Executive Summary & Molecular Profile

The target molecule, (2E)-3-(o-tolyl)prop-2-en-1-ol , is a critical intermediate often synthesized via Heck coupling or reduction of


-unsaturated esters. The presence of the ortho-methyl group on the aromatic ring introduces significant steric strain, which influences both the thermodynamic stability and the spectral signature of the molecule.

Confirming the (2E) configuration is essential because the Z-isomer often exhibits drastically different biological activity and reactivity profiles due to the steric clash between the o-tolyl ring and the hydroxymethyl group.

The Stereochemical Challenge
  • Target: (E)-Isomer (Trans) – Thermodynamically favored, planar conjugated system.

  • Impurity: (Z)-Isomer (Cis) – Sterically congested, often twisted (non-planar), formed as a minor byproduct in non-selective syntheses.

Comparative Analysis of Analytical Methods

The following table compares the three primary methods for stereochemical determination, ranked by practical utility in a drug development workflow.

FeatureMethod A: 1H NMR (

)
Method B: 1D/2D NOESY Method C: X-Ray Crystallography
Role Primary Screening (Quantitative) Secondary Validation (Spatial) Absolute Confirmation (Gold Standard)
Key Metric Vicinal Coupling Constant (

)
Through-Space Dipolar CouplingAtomic Coordinates
Discriminator E > 15 Hz vs. Z < 12 HzNOE Correlations (H

vs. CH

)
Direct visualization
Sample Req. ~5 mg in CDCl

~10-20 mg (degassed preferred)Single Crystal (Solid required)
Throughput High (mins)Medium (hours)Low (days/weeks)
Limitation Peak overlap in crude mixturesRequires careful mixing time (

)
Material must crystallize (oils are common)

Detailed Technical Analysis

Method A: 1H NMR Spectroscopy (The Workhorse)

This is the most rapid and reliable method for routine confirmation. The geometry of the double bond dictates the magnitude of the scalar coupling (


) between the vinylic protons.
  • Mechanism: The Karplus equation relates the dihedral angle to the coupling constant. Trans protons (180°) have a significantly larger overlap integral than cis protons (0°).

  • Diagnostic Signals for (2E)-3-(o-tolyl)prop-2-en-1-ol:

    • H

      
       (Benzylic):  Appears as a doublet (d) typically around 6.8 – 7.1 ppm .
      
    • H

      
       (Allylic):  Appears as a doublet of triplets (dt) typically around 6.2 – 6.5 ppm .
      
    • Coupling Constant (

      
      ): 
      
      • (E)-Isomer: 15.5 – 16.5 Hz (Definitive for trans).

      • (Z)-Isomer: 11.0 – 12.0 Hz (Definitive for cis).

Expert Insight: The ortho-methyl group may cause a slight downfield shift of the H


 proton compared to unsubstituted cinnamyl alcohol due to the "ortho effect" (deshielding via steric compression), but the J-value remains the robust invariant.
Method B: 2D NOESY (The Spatial Validator)

When J-coupling is ambiguous (e.g., peak overlap) or when confirming a new chemical entity (NCE), Nuclear Overhauser Effect Spectroscopy (NOESY) provides proof of spatial proximity (< 5 Å).

  • Logic:

    • In the (E)-isomer , the aromatic ring and the hydroxymethyl group are trans. Consequently, the H

      
       proton is cis to the hydroxymethyl (CH
      
      
      
      OH) group
      .
    • In the (Z)-isomer , the aromatic ring is cis to the hydroxymethyl group.

  • Diagnostic Correlations:

    • Target (E): Strong NOE cross-peak between H

      
       (vinyl)  and CH
      
      
      
      (methylene)
      .
    • Impurity (Z): Strong NOE cross-peak between Ar-H (ortho) and CH

      
       (methylene) .
      
Method C: X-Ray Crystallography

While definitive, this method is often limited by the physical state of the product. Many ortho-substituted cinnamyl alcohols are oils or low-melting solids. If a solid derivative (e.g., 3,5-dinitrobenzoate ester) can be formed, this provides absolute configuration independent of spectral inference.

Visualization of Logic & Workflows

Figure 1: Stereochemical Determination Decision Tree

StereochemTree Start Isolated Product (2E)-3-(o-tolyl)prop-2-en-1-ol NMR Run 1H NMR (CDCl3) Focus: Vinylic Region (6.0-7.5 ppm) Start->NMR Measure Measure Vicinal Coupling (3J) NMR->Measure Decision Is J value > 15 Hz? Measure->Decision E_Conf CONFIRMED: (E)-Isomer (Trans geometry) Decision->E_Conf Yes (15-16 Hz) Z_Conf CONFIRMED: (Z)-Isomer (Cis geometry) Decision->Z_Conf No (11-12 Hz) Ambiguous Ambiguous / Overlap Decision->Ambiguous Unclear NOESY Run 2D NOESY Ambiguous->NOESY CheckNOE Check Cross-peaks NOESY->CheckNOE CheckNOE->E_Conf H(beta) <-> CH2 CheckNOE->Z_Conf Ar-H(ortho) <-> CH2

Caption: Logical workflow for assigning stereochemistry using NMR data, prioritizing scalar coupling followed by dipolar coupling.

Figure 2: NOE Interaction Map (E vs Z)

NOE_Map cluster_E (E)-Isomer (Target) cluster_Z (Z)-Isomer (Impurity) Ar_E Aromatic Ring Ha_E H(alpha) (Vinyl) Ar_E->Ha_E Cis-Vicinal Hb_E H(beta) (Vinyl) CH2_E CH2-OH Hb_E->CH2_E STRONG NOE (Diagnostic) Ar_Z Aromatic Ring (o-tolyl) CH2_Z CH2-OH Ar_Z->CH2_Z STRONG NOE (Diagnostic) Hb_Z H(beta) Ha_Z H(alpha) Hb_Z->Ha_Z Cis-Vicinal

Caption: Visualization of diagnostic NOE contacts. The red arrows indicate the critical through-space interactions that distinguish the isomers.

Experimental Protocols

Protocol 1: High-Resolution 1H NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of the isolated alcohol in 0.6 mL of CDCl

    
     .
    
    • Note: If hydroxyl proton exchange broadens signals, add a drop of D

      
      O or use DMSO-
      
      
      
      , though CDCl
      
      
      is preferred for resolving vinylic couplings.
  • Acquisition Parameters:

    • Frequency:

      
       400 MHz (essential to separate second-order effects).
      
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16–32.

    • Acquisition Time:

      
       3.0 seconds (ensure high digital resolution for accurate J measurement).
      
  • Analysis:

    • Locate the doublet at ~4.3 ppm (CH

      
      OH).
      
    • Identify the vinylic region (6.0–7.2 ppm).

    • Calculate J for the doublet (H

      
      ) and doublet-of-triplets (H
      
      
      
      ).
    • Validation:

      
       must be 
      
      
      
      Hz.
Protocol 2: 1D Selective NOE (Gradient Enhanced)
  • Sample Prep: Use a concentrated sample (~15 mg) in degassed CDCl

    
     (bubbling Argon for 5 mins removes paramagnetic O
    
    
    
    , improving relaxation times).
  • Setup:

    • Acquire a standard 1H spectrum.

    • Select the CH

      
      OH  doublet (~4.3 ppm) for irradiation.
      
  • Execution:

    • Apply selective pulse at 4.3 ppm.

    • Mixing time (

      
      ): 500 ms (standard for small molecules).
      
  • Interpretation:

    • If H

      
        (vinyl, ~6.9 ppm) enhances 
      
      
      
      (E)-Isomer .
    • If Ar-H (aromatic, ~7.2 ppm) enhances

      
      (Z)-Isomer .
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for J-coupling constants).
  • Reich, H. J. (2020).[2] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[2] Link

  • BenchChem. (2025).[3][4] A Spectroscopic Showdown: Distinguishing (E)- and (Z)-3-Methyl-2-heptene. (Comparative methodology for E/Z differentiation). Link

  • Kantam, M. L., et al. (2009).[5] Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes... for Heck reactions. J. Org.[5] Chem., 74, 4882-4885.[5] (Synthesis context for E-selective Heck coupling). Link

  • ChemicalBook. (2025). Cinnamyl alcohol 1H NMR Spectrum. (Reference spectral data for the parent compound). Link

Sources

Comparative

Spectroscopic Comparison of (2E)- and (2Z)-3-(2-methylphenyl)prop-2-en-1-ol

This guide details the spectroscopic differentiation of the geometric isomers of 3-(2-methylphenyl)prop-2-en-1-ol (also known as o-methylcinnamyl alcohol). It is designed for medicinal chemists and analytical scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic differentiation of the geometric isomers of 3-(2-methylphenyl)prop-2-en-1-ol (also known as o-methylcinnamyl alcohol). It is designed for medicinal chemists and analytical scientists requiring definitive structural assignment.[1]

Executive Summary

The differentiation of (2E)- and (2Z)-3-(2-methylphenyl)prop-2-en-1-ol relies primarily on


H NMR coupling constants  (

) and Nuclear Overhauser Effect (NOE) correlations. While Mass Spectrometry (MS) fragmentation patterns are often indistinguishable for these isomers,

C NMR
provides secondary confirmation via the

-gauche effect, which causes diagnostic upfield shifts in the Z-isomer.
Synthetic Context & Isolation

Understanding the origin of the sample often hints at the isomer distribution, though spectroscopic validation is mandatory.

  • The (E)-Isomer: Typically the thermodynamic product obtained via the reduction of (E)-3-(2-methylphenyl)prop-2-enal (derived from aldol condensation). It is stable and crystalline (or a high-boiling oil).

  • The (Z)-Isomer: The kinetic product, accessed via Lindlar hydrogenation of 3-(2-methylphenyl)prop-2-yn-1-ol. It is prone to photo-isomerization to the E-form and requires protection from light.

Spectroscopic Analysis
A. Proton NMR (

H NMR)

The vicinal coupling constant across the double bond is the gold standard for assignment.

Feature(2E)-Isomer (Trans) (2Z)-Isomer (Cis) Mechanistic Basis
Olefinic Coupling (

)
15.8 – 16.2 Hz 11.5 – 12.5 Hz Karplus relationship; dihedral angle dependence.
Vinyl Proton H3 (

)
~6.5 – 6.8 ppm~6.3 – 6.6 ppmH3 in Z-isomer is shielded by the steric twist of the aryl ring.
Vinyl Proton H2 (

)
~6.2 – 6.4 ppm~5.8 – 6.0 ppmH2 in Z-isomer is shielded due to loss of coplanarity.
B. Carbon-13 NMR (

C NMR)

The


-gauche effect  (steric compression) is highly diagnostic for the Z-isomer. In the Z-configuration, the ortho-methyl group and the hydroxymethyl (-CH

OH) group are spatially crowded, leading to electronic shielding.
  • Allylic Carbon (C1, -CH

    
    OH):  Shifts upfield  by 3–5 ppm in the Z-isomer compared to the E-isomer.
    
  • Ortho-Methyl Carbon: Shifts upfield by 2–4 ppm in the Z-isomer.

C. Infrared Spectroscopy (IR)
  • (E)-Isomer: Exhibits a strong, diagnostic absorption band at 960–970 cm

    
      corresponding to the C-H out-of-plane bending of trans-disubstituted alkenes.
    
  • (Z)-Isomer: Lacks the 970 cm

    
     band; typically shows a weaker absorption around 690–730 cm
    
    
    
    (often obscured by aromatic ring modes).
Definitive Stereochemical Assignment: The NOE Protocol

When coupling constants are ambiguous (e.g., due to peak overlap), Differential NOE (Nuclear Overhauser Effect) is the definitive proof of spatial geometry.

NOE Correlations Diagram

NOE_Correlations cluster_E (2E)-Isomer (Trans) Spatial Separation cluster_Z (2Z)-Isomer (Cis) Steric Crowding E_Methyl Ortho-Methyl (Ar-CH3) E_VinylH Vinyl Proton (H-2) E_Methyl->E_VinylH Strong NOE (Proximity) E_CH2OH Hydroxymethyl (-CH2OH) E_Methyl->E_CH2OH No/Weak NOE (Distant) Z_Methyl Ortho-Methyl (Ar-CH3) Z_CH2OH Hydroxymethyl (-CH2OH) Z_Methyl->Z_CH2OH Strong NOE (Diagnostic) Z_VinylH Vinyl Proton (H-2) Z_Methyl->Z_VinylH Weak NOE

Caption: Diagnostic NOE interactions. The Z-isomer shows a unique correlation between the ortho-methyl and the hydroxymethyl group.

Experimental Protocols
Protocol A: Lindlar Reduction (Synthesis of Z-Isomer)

Use this protocol to generate the Z-standard for comparison.

  • Reagents: 3-(2-methylphenyl)prop-2-yn-1-ol (1.0 equiv), Lindlar Catalyst (5% Pd/CaCO

    
     + Pb), Quinoline (synthetic grade), Methanol.
    
  • Setup: Flame-dried round-bottom flask with a hydrogen balloon.

  • Procedure:

    • Dissolve alkyne in Methanol (0.1 M concentration).

    • Add Quinoline (0.2 equiv) to poison the catalyst and prevent over-reduction.

    • Add Lindlar Catalyst (10 wt% of substrate).

    • Stir vigorously under H

      
       atmosphere. Monitor by TLC every 15 mins. 
      
    • Critical Endpoint: Stop reaction immediately upon disappearance of starting material to prevent isomerization or over-reduction to the alkane.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: 1D-NOE Difference Experiment
  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl

    
    . Ensure the solution is free of paramagnetic impurities (filter through cotton).
    
  • Degassing: Bubble Nitrogen or Argon through the sample for 2 minutes to remove dissolved O

    
     (which causes paramagnetic relaxation).
    
  • Acquisition:

    • Irradiate the ortho-methyl doublet/singlet (

      
       2.3 ppm).
      
    • Observe the difference spectrum.[1][2]

    • Interpretation: If the -CH

      
      OH signal (
      
      
      
      4.3 ppm) shows enhancement, the isomer is (Z) . If the vinyl proton (
      
      
      6.3 ppm) shows enhancement, the isomer is (E) .
Summary Data Table
Parameter(2E)-Isomer (2Z)-Isomer

H NMR Vinyl Coupling (

)
15.8 Hz 11.5 – 12.0 Hz

H NMR Vinyl Shift (

)
Downfield (Conjugated)Upfield (Steric Twist)

C NMR -CH

OH Shift
~63.5 ppm~59.0 – 60.5 ppm

C NMR Ar-CH

Shift
~19.8 ppm~17.5 ppm
IR Band (Alkene) 965 cm

(Strong)
700–730 cm

(Weak)
Stability StablePhotosensitive (Isomerizes to E)
References
  • NIST Chemistry WebBook. (E)-3-Phenylprop-2-en-1-ol (Cinnamyl Alcohol) Spectral Data. National Institute of Standards and Technology. [Link]

  • Reich, H. J. NMR Spectroscopy: Data for Alkenes and Coupling Constants. University of Wisconsin-Madison. [Link]

  • Lindlar, H. Ein neuer Katalysator für selektive Hydrierungen.[3] Helv.[3] Chim. Acta, 1952, 35, 446.[3] (Foundational reference for Z-selective reduction).

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. (Standard text for IR/NMR assignments).

Sources

Validation

A Comparative Guide to the Cross-Reactivity of 3-(2-Methylphenyl)propenol Derivatives

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel 3-(2-methylphenyl)propenol derivatives. As researchers and drug development professionals, understanding the specificity of a com...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel 3-(2-methylphenyl)propenol derivatives. As researchers and drug development professionals, understanding the specificity of a compound is paramount to predicting its efficacy and potential off-target effects. This document offers an in-depth comparison of a lead candidate, CMPD-A , and its structural analog, CMPD-B , against a known market competitor, Competitor-X , a well-characterized anti-inflammatory agent.

The experimental design detailed herein is structured to provide a robust, self-validating system for assessing cross-reactivity. We will delve into the rationale behind the chosen methodologies, present hypothetical yet plausible experimental data for illustrative purposes, and provide detailed protocols for replication.

Introduction: The Rationale for Cross-Reactivity Profiling

3-(2-methylphenyl)propenol and its parent compound, cinnamyl alcohol, have garnered interest for their potential anti-inflammatory, antioxidant, and antimicrobial properties. Preliminary studies suggest that these compounds may modulate inflammatory pathways, potentially through the inhibition of key enzymes or interference with receptor signaling. Cinnamyl alcohol, for instance, has been shown to downregulate the expression of adipogenesis-related proteins like PPARγ and inhibit signaling pathways such as AKT and ERK1/2.

However, structural similarity to other biologically active molecules necessitates a thorough investigation of cross-reactivity. Off-target binding can lead to unforeseen side effects or a dilution of the intended therapeutic effect. This guide will focus on a hypothetical lead compound, 3-(2-methylphenyl)propen-1-ol (CMPD-A) , and a derivative, 3-(2-methyl-4-chlorophenyl)propen-1-ol (CMPD-B) , to assess their specificity against key biological targets.

The Compounds: A Structural Overview

The compounds under investigation are compared based on their structural and physicochemical properties, which can influence their biological activity and potential for cross-reactivity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
CMPD-A 3-(2-methylphenyl)propen-1-olC10H12O148.202.35
CMPD-B 3-(2-methyl-4-chlorophenyl)propen-1-olC10H11ClO182.653.01
Competitor-X (Structure of a known, non-steroidal anti-inflammatory drug, e.g., a COX-2 inhibitor)(Formula)(Weight)(LogP)

Experimental Design for Cross-Reactivity Assessment

Our approach to assessing cross-reactivity is multi-faceted, employing a combination of in vitro assays to probe for interactions with both specific targets and broader panels of related proteins. This tiered approach allows for a comprehensive understanding of the compounds' specificity.

Tier 1: Primary Target Engagement - An Enzyme Inhibition Assay

Based on the known anti-inflammatory properties of related compounds, we hypothesize that our derivatives may target cyclooxygenase (COX) enzymes. This assay will determine the inhibitory potential of our compounds against COX-1 and COX-2.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Assay Buffer - Enzyme (COX-1/COX-2) - Substrate (Arachidonic Acid) - Test Compounds (CMPD-A, CMPD-B, Competitor-X) add_compounds Dispense Test Compounds and Controls into 96-well plate prep_reagents->add_compounds add_enzyme Add Enzyme Solution to each well add_compounds->add_enzyme pre_incubate Pre-incubate to allow compound-enzyme binding add_enzyme->pre_incubate add_substrate Initiate reaction by adding Substrate pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction detect_signal Measure Signal (e.g., colorimetric product) incubate_reaction->detect_signal calc_inhibition Calculate Percent Inhibition detect_signal->calc_inhibition plot_curve Plot Dose-Response Curve and determine IC50 calc_inhibition->plot_curve

Caption: Workflow for the COX Enzyme Inhibition Assay.

Detailed Protocol: A standard operating procedure for an enzymatic activity inhibition assay is a crucial starting point.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Enzyme Solutions: Recombinant human COX-1 and COX-2 enzymes are diluted in assay buffer to the working concentration.

    • Substrate Solution: Arachidonic acid is prepared in ethanol and then diluted in assay buffer.

    • Test Compounds: CMPD-A, CMPD-B, and Competitor-X are serially diluted in DMSO.

  • Assay Procedure:

    • To a 96-well plate, add 2 µL of serially diluted test compounds or DMSO (vehicle control).

    • Add 178 µL of the respective enzyme solution (COX-1 or COX-2) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction and measure the product formation using a colorimetric or fluorometric method as per the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression to determine the IC50 value.

Tier 2: Off-Target Screening - A Receptor Binding Assay

To investigate potential cross-reactivity with other signaling pathways, a receptor binding assay is employed. Given the structural similarities to certain neurotransmitter precursors, we will assess binding to a panel of G-protein coupled receptors (GPCRs).

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Cell Membranes with Receptor - Radiolabeled Ligand - Test Compounds mix_reagents Incubate Membranes, Radiolabeled Ligand, and Test Compounds prep_reagents->mix_reagents separate Separate Bound and Free Ligand (Filtration) mix_reagents->separate measure_bound Quantify Radioactivity of Bound Ligand separate->measure_bound calc_displacement Calculate Percent Displacement measure_bound->calc_displacement determine_ki Determine Inhibition Constant (Ki) calc_displacement->determine_ki

Caption: Workflow for the Receptor Binding Assay.

Detailed Protocol: Receptor binding assays are a cornerstone for studying drug-receptor interactions.

  • Reagent Preparation:

    • Cell Membranes: Prepare membranes from cells overexpressing the target GPCRs.

    • Radiolabeled Ligand: A known high-affinity radiolabeled ligand for the target receptor is used.

    • Test Compounds: Prepare serial dilutions of CMPD-A, CMPD-B, and Competitor-X in an appropriate buffer.

  • Assay Procedure:

    • In a 96-well filter plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compounds.

    • Incubate the plate to allow for competitive binding to reach equilibrium.

    • Wash the plate to remove unbound radiolabeled ligand.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of specific binding of the radiolabeled ligand that is displaced by the test compounds.

    • Calculate the Ki (inhibition constant) for each compound to quantify its binding affinity for the off-target receptors.

Tier 3: Immunoassay Cross-Reactivity - A Competitive ELISA

To assess the potential for interference in diagnostic or research immunoassays, a competitive ELISA is performed. This is particularly relevant if antibodies were to be raised against these small molecules in the future. Competitive ELISAs are ideal for detecting small molecules.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis coat_plate Coat Microplate with CMPD-A-Protein Conjugate block_plate Block non-specific binding sites coat_plate->block_plate add_samples Add Anti-CMPD-A Antibody pre-incubated with Test Compounds block_plate->add_samples incubate_1 Incubate to allow competition for antibody binding add_samples->incubate_1 wash_1 Wash to remove unbound reagents incubate_1->wash_1 add_secondary Add Enzyme-conjugated Secondary Antibody wash_1->add_secondary incubate_2 Incubate add_secondary->incubate_2 wash_2 Wash incubate_2->wash_2 add_substrate Add Substrate wash_2->add_substrate measure_signal Measure Colorimetric Signal add_substrate->measure_signal plot_curve Plot Standard Curve and Determine Cross-Reactivity measure_signal->plot_curve

Caption: Workflow for the Competitive ELISA.

Detailed Protocol: A general protocol for competitive ELISA can be adapted for this purpose.

  • Plate Preparation:

    • Coat a 96-well microplate with a protein conjugate of CMPD-A.

    • Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Assay Procedure:

    • In a separate plate, pre-incubate a fixed concentration of a polyclonal antibody raised against CMPD-A with serial dilutions of CMPD-A (for the standard curve), CMPD-B, and Competitor-X.

    • Transfer the antibody-compound mixtures to the coated and blocked assay plate.

    • Incubate to allow the unbound antibody to bind to the coated antigen.

    • Wash the plate and add an enzyme-conjugated secondary antibody.

    • After another incubation and wash step, add a chromogenic substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of CMPD-A.

    • Determine the concentration of CMPD-B and Competitor-X that cause a 50% reduction in signal (IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of CMPD-A / IC50 of Test Compound) x 100.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the expected outcomes from the described assays, allowing for a direct comparison of the cross-reactivity profiles of CMPD-A, CMPD-B, and Competitor-X.

Table 1: Enzyme Inhibition Assay Results (IC50 in µM)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
CMPD-A 25.31.221.1
CMPD-B 18.90.823.6
Competitor-X >1000.5>200

Interpretation: Both CMPD-A and CMPD-B show preferential inhibition of COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects. Competitor-X, as expected, is highly selective for COX-2. The addition of a chloro group in CMPD-B appears to slightly enhance its potency and selectivity.

Table 2: Receptor Binding Assay Results (Ki in µM)

CompoundReceptor AReceptor BReceptor C
CMPD-A >5015.2>50
CMPD-B >508.745.1
Competitor-X >50>50>50

Interpretation: CMPD-A and CMPD-B show some off-target binding to Receptor B, with CMPD-B having a higher affinity. This interaction should be further investigated to understand its potential physiological relevance. Competitor-X shows a clean profile against this panel of receptors.

Table 3: Competitive ELISA Results

CompoundIC50 (ng/mL)% Cross-Reactivity
CMPD-A 100100%
CMPD-B 45022.2%
Competitor-X >10,000<1%

Interpretation: The antibody raised against CMPD-A shows significant cross-reactivity with the structurally similar CMPD-B, but not with the structurally distinct Competitor-X. This is an important consideration for the development of specific immunoassays for CMPD-A.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to characterizing the cross-reactivity of novel 3-(2-methylphenyl)propenol derivatives. Based on our hypothetical data, CMPD-A and CMPD-B demonstrate promising selectivity for their primary target (COX-2) but also exhibit some off-target interactions that warrant further investigation.

The presented methodologies provide a robust framework for:

  • Lead Candidate Selection: Comparing the specificity of different derivatives to select the one with the most favorable profile.

  • Risk Assessment: Identifying potential off-target effects early in the drug development process.

  • Tool Development: Informing the design of specific antibodies and assays for future studies.

Future work should focus on expanding the panel of off-target screening assays to include a wider range of kinases and other relevant enzymes. Additionally, cell-based assays should be employed to confirm the functional consequences of the observed target and off-target interactions in a more physiologically relevant context.

References

  • Cinnamic alcohol, cinnamic aldehyde, and cinnamic acid are compounds commonly found in the volatile oil of barks of species in the genus Cinnamomum spp. Schaeff., Lauraceae, popularly known as cinnamon. Cinnamon has been used for millennia for both food and medicinal purposes. The present study reviews the main pharmacological studies on cinnamic alcohol and its derivatives, in order to stress out that cinnamon is a natural product, enriched with compounds endowed of important pharmacological effects that can be benefic to the human health. (Source: Pharmacological Studies on Cinnamic Alcohol and Its Derivatives, ResearchGate. URL: [Link])

  • This Standard Operating Protocol (SOP) describes the key steps of experimental setup for an inhibition assay of enzymatic activity. The protocol begins with the design of an experiment, including the choice
Comparative

Introduction: The Computational Imperative for Chalcone Scaffolds

Computational Benchmarking in Drug Discovery: A Comparison Guide to DFT and TD-DFT Analysis of Substituted Chalcones Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry, widely...

Author: BenchChem Technical Support Team. Date: March 2026

Computational Benchmarking in Drug Discovery: A Comparison Guide to DFT and TD-DFT Analysis of Substituted Chalcones

Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry, widely investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Their unique Donor-π-Acceptor (D-π-A) architecture makes their electronic and photophysical properties highly tunable. For instance, the introduction of electron-donating groups (EDGs) like methoxy (-OCH3) or hydroxyl (-OH) substituents typically induces a bathochromic (red) shift due to enhanced intramolecular charge transfer (ICT)[1].

Before committing resources to benchtop synthesis, drug development professionals rely on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict molecular electrostatic potentials (MEP), HOMO-LUMO gaps, and UV-Vis absorption spectra[2]. However, the accuracy of these predictions is entirely dependent on the computational software and the density functionals selected. This guide objectively compares the leading computational suites and functional methodologies to establish a robust, self-validating workflow for chalcone analysis.

Software Comparison: Gaussian 16 vs. ORCA 5/6

Both Gaussian and ORCA are industry standards for quantum chemical calculations, but their underlying algorithmic philosophies differ significantly. This impacts throughput, cost, and the specific parameters required for accurate TD-DFT modeling of chalcones.

FeatureGaussian 16ORCA 5/6Causality / Impact on Chalcone Workflow
Primary DFT Algorithm Exact analytical integrationRI (Resolution of Identity) approximation by defaultORCA is significantly faster for large, heavily substituted chalcone derivatives. However, the RI approximation can introduce micro-Hartree energy deviations compared to Gaussian's exact integration[3][4].
TD-DFT Implementation Highly optimized, robust root convergenceFast, but requires strict grid tuning (e.g., DefGrid3)Gaussian provides "out-of-the-box" stability for excited states. In ORCA, users must manually tighten SCF tolerances (VeryTightSCF) and grid sizes to avoid convergence failures or imaginary frequencies during TD-DFT[3][4].
Cost & Accessibility Commercial license requiredFree for academic useORCA democratizes access for academic drug discovery labs, while Gaussian remains the strict, standardized choice for industrial pharmaceutical benchmarking.
Solvation Models PCM, SMDCPCM, SMDBoth adequately model implicit solvent effects (e.g., DMSO or water), which is an absolute requirement for accurately predicting the UV-Vis spectral shifts of chalcones in solution[5].

Functional Selection: Overcoming the Charge Transfer Problem

Chalcones exhibit strong


 and 

transitions[6]. While standard hybrid functionals are ubiquitous for ground-state geometry optimizations, they often fail catastrophically during excited-state TD-DFT calculations due to the inherent charge-transfer nature of the chalcone backbone.
Density FunctionalType% Exact HF ExchangePerformance on Chalcone UV-Vis Prediction
B3LYP Hybrid GGA20%Adequate for Ground State: Excellent for optimizing the ground-state geometry and mapping the MEP[1]. Poor for Excited State: Severely underestimates excitation energies for push-pull chalcones due to self-interaction error (SIE), resulting in artificially red-shifted UV-Vis peaks.
PBE0 Hybrid GGA25%Moderate: Offers a slight improvement over B3LYP. Frequently used for thiophene-based heterocyclic chalcones with acceptable experimental agreement[2].
CAM-B3LYP Range-Separated19% (short) to 65% (long)Optimal for TD-DFT: Corrects asymptotic behavior by increasing exact Hartree-Fock exchange at longer inter-electron distances. This accurately predicts the energy of long-range charge-transfer transitions in substituted chalcones[6].

The Causality of Functional Failure: Why does B3LYP fail for chalcone excited states? Chalcones are characterized by a push-pull electron system. When excited by UV light, electron density moves from the donor ring across the enone bridge to the acceptor ring. Standard hybrid functionals suffer from self-interaction error, which artificially over-stabilizes these long-range charge-transfer states. Range-separated functionals like CAM-B3LYP solve this mathematically, providing theoretical UV-Vis spectra that closely mirror experimental absorbance[5][6].

Self-Validating Experimental Protocol for Chalcone TD-DFT

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology ensures that the predicted photophysical properties are derived from a true energetic minimum.

Step 1: Initial Coordinate Generation & Conformational Search

  • Action: Generate the 3D structure of the substituted chalcone. Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94) to identify the lowest-energy conformer (evaluating s-cis vs. s-trans enone configurations).

Step 2: Ground State Optimization (DFT)

  • Action: Optimize the geometry using DFT at the B3LYP/6-311++G(d,p) level of theory[1].

  • Causality: The addition of diffuse functions (++) is critical. Substituted chalcones often contain oxygen-rich, electron-dense substituents (like -OH or -OCH3). Diffuse functions allow the basis set to accurately model electron density far from the nucleus, which is vital for calculating accurate dipole moments and polarizabilities.

Step 3: Frequency Calculation (The Validation Step)

  • Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Causality: A geometry optimization only finds a stationary point where the first derivative of energy (gradient) is zero. To mathematically prove this point is a true local minimum and not a transition state, the second derivative (Hessian matrix) must be calculated. The presence of zero imaginary frequencies validates the structure. If an imaginary frequency is present, the structure is a saddle point and must be distorted along that normal mode and re-optimized.

Step 4: Excited State Calculation (TD-DFT)

  • Action: Submit the validated ground-state coordinates for a TD-DFT calculation using the CAM-B3LYP functional and the def2-TZVP basis set. Include a Polarizable Continuum Model (PCM) set to the target experimental solvent (e.g., DMSO)[5].

  • Causality: Vacuum calculations will artificially blue-shift the predicted

    
    . Solvation critically stabilizes the excited charge-transfer states of chalcones, mimicking the dielectric environment of the benchtop UV-Vis cuvette.
    

Step 5: Spectroscopic Data Extraction

  • Action: Extract the first 10-20 singlet-singlet transitions. Identify the transition with the highest oscillator strength (

    
    ).
    
  • Causality: The transition with the highest

    
     corresponds to the experimentally observable 
    
    
    
    in the UV-Vis spectrum, which in chalcones is typically dominated by the HOMO
    
    
    LUMO transition.

Workflow Visualization

ChalconeWorkflow N1 1. 3D Structure Generation (SMILES to 3D Chalcone) N2 2. Conformational Search (Molecular Mechanics) N1->N2 N3 3. Ground State Optimization (DFT: B3LYP/6-311++G**) N2->N3 N4 4. Frequency Calculation (Self-Validation Step) N3->N4 N4->N3 Imaginary Freq > 0 (Saddle Point) N5 5. Electronic Properties (HOMO/LUMO, MEP) N4->N5 Zero Imaginary Freqs (True Minimum) N6 6. Excited State Calc (TD-DFT: CAM-B3LYP + PCM) N5->N6 N7 7. Spectroscopic Output (UV-Vis & IR Spectra) N6->N7

Fig 1. Self-validating DFT/TD-DFT computational workflow for substituted chalcones.

Conclusion

For the computational analysis of substituted chalcones, the combination of Gaussian 16 (for exact integral precision) or ORCA (for high-throughput RI-accelerated screening) provides powerful predictive capabilities. However, drug discovery scientists must strictly avoid standard hybrid functionals like B3LYP for excited-state TD-DFT calculations due to charge-transfer failures. By adopting a self-validating workflow utilizing B3LYP for ground-state optimization and range-separated CAM-B3LYP for TD-DFT, researchers can achieve highly accurate, experimentally reproducible predictions of chalcone photophysical properties.

References

1.[1]1 - ResearchGate 2.[2]2 - ThaiScience 3.[6]6 - ResearchGate 4.[5]5 - MDPI 5.[3]3 - StackExchange 6.[4]4 - StackExchange

Sources

Validation

Technical Guide: Antimicrobial Activity of Cinnamyl Alcohol Derivatives vs. Cinnamic Acid

This technical guide provides an in-depth comparison of the antimicrobial efficacy of Cinnamyl Alcohol derivatives versus Cinnamic Acid and its derivatives. It is designed for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of the antimicrobial efficacy of Cinnamyl Alcohol derivatives versus Cinnamic Acid and its derivatives. It is designed for researchers and drug development professionals, focusing on structure-activity relationships (SAR), mechanistic insights, and quantitative performance data.

Executive Summary

In the development of phenylpropanoid-based antimicrobials, the oxidation state of the side chain plays a critical role in bioactivity. While Cinnamic Acid itself exhibits weak antimicrobial activity due to poor membrane permeability and low reactivity, its ester derivatives (e.g., ethyl cinnamate) show significantly enhanced potency.[1]

In contrast, Cinnamyl Alcohol and its common derivatives (e.g., Cinnamyl Acetate ) generally exhibit inferior antimicrobial activity compared to both Cinnamaldehyde (the most potent natural analogue) and optimized Cinnamic Acid esters. The lack of an electrophilic Michael acceptor system in the alcohol derivatives limits their ability to covalently modify microbial enzymes, a key mechanism for the cinnamyl scaffold.

Chemical Basis of Activity

To understand the performance difference, one must analyze the electronic and physical properties of the core scaffolds.

The "Warhead" Hypothesis

The primary mechanism for the cinnamyl scaffold involves the


-unsaturated carbonyl system .
  • Cinnamaldehyde: Contains a highly reactive aldehyde group conjugated with the alkene. It acts as a Michael acceptor, forming covalent bonds with nucleophilic groups (e.g., thiol groups of cysteine) on bacterial proteins.

  • Cinnamic Acid: The carboxylic acid group is ionized at physiological pH, reducing membrane permeability. It lacks the electrophilicity required for strong protein binding.

  • Cinnamyl Alcohol: The hydroxyl group is electron-donating by induction but does not activate the double bond for nucleophilic attack. It functions primarily through non-specific membrane disruption rather than specific enzyme inhibition.

Graphviz SAR Analysis

The following diagram illustrates the Structure-Activity Relationship (SAR) and the "Activity Cliff" between these derivatives.

SAR_Analysis Cinnamaldehyde Cinnamaldehyde (Aldehyde) Most Potent CinnamylAlcohol Cinnamyl Alcohol (Alcohol) Weak Activity Cinnamaldehyde->CinnamylAlcohol Reduction Loss of Michael Acceptor CinnamicAcid Cinnamic Acid (Carboxylic Acid) Weak Activity Cinnamaldehyde->CinnamicAcid Oxidation Ionization at pH 7.4 Mech_Cov Mechanism: Covalent Enzyme Inhibition Cinnamaldehyde->Mech_Cov CinnamylAcetate Cinnamyl Acetate (Alcohol Ester) Inactive/Very Weak CinnamylAlcohol->CinnamylAcetate Esterification Increases Lipophilicity BUT No Electrophile Mech_Mem Mechanism: Membrane Disruption (Non-specific) CinnamylAlcohol->Mech_Mem EthylCinnamate Ethyl Cinnamate (Acid Ester) High Activity CinnamicAcid->EthylCinnamate Esterification Restores Permeability EthylCinnamate->Mech_Mem

Caption: SAR map highlighting the loss of potency upon reduction to alcohol and the recovery of potency via acid esterification.

Comparative Efficacy Data

The following data synthesizes Minimum Inhibitory Concentration (MIC) values from multiple comparative studies. Lower MIC values indicate higher potency.[2]

Quantitative Comparison (MIC in µg/mL)
Compound ClassSpecific CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Efficacy Verdict
Aldehyde Trans-Cinnamaldehyde125 - 250 125 - 250 100 High (Benchmark)
Acid Cinnamic Acid> 5000> 5000400 - 600Low
Acid Ester Butyl Cinnamate~135~135~135High (Comparable to Aldehyde)
Alcohol Cinnamyl Alcohol> 25001200 - 2500> 1000Low
Alcohol Ester Cinnamyl Acetate> 5000 (Inactive)> 5000N/AVery Low

Key Insight:

  • Cinnamyl Acetate is often cited as a major component of cinnamon fruit oil but contributes negligible antimicrobial activity compared to cinnamaldehyde [2].

  • Butyl Cinnamate (an ester of the acid) is significantly more potent than Cinnamyl Acetate (an ester of the alcohol). This proves that the carbonyl position is vital: it must be conjugated to the alkene (as in acid esters) rather than separated by an oxygen (as in alcohol esters).

Experimental Protocols

To validate these findings in your own laboratory, use the standard Broth Microdilution Method. This protocol ensures reproducibility and accurate MIC determination.

Broth Microdilution Workflow

Objective: Determine the MIC of cinnamyl derivatives against S. aureus ATCC 29213.

  • Compound Preparation:

    • Dissolve lipophilic derivatives (e.g., Cinnamyl Acetate, Ethyl Cinnamate) in DMSO to create a 100x stock solution.

    • Note: Ensure final DMSO concentration in the assay does not exceed 1% to avoid solvent toxicity.

  • Inoculum Standardization:

    • Adjust bacterial culture to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Mueller-Hinton Broth (MHB) to reach final assay concentration of

      
       CFU/mL.
      
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilutions of the test compound across columns 1-10.

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Visual Read: MIC is the lowest concentration with no visible turbidity.[3]

    • OD Read: Measure Absorbance at 600nm (OD600).

Workflow Visualization

Protocol_Workflow Start Start: Compound Preparation (DMSO Stock) Dilution Serial Dilution (96-well Plate, MHB Media) Start->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Readout: Turbidity/OD600 Incubation->Readout

Caption: Standardized Broth Microdilution workflow for MIC determination.

Mechanism of Action Comparison

Cinnamic Acid Derivatives (Esters)[2][4][5]
  • Mechanism: The esterification (e.g., Methyl/Ethyl Cinnamate) masks the polar carboxylic acid, increasing the partition coefficient (LogP). This allows the molecule to passively diffuse through the bacterial cell wall and plasma membrane.

  • Effect: Once inside, they disrupt membrane integrity and may hydrolyze back to the acid, causing intracellular acidification (ion trapping theory).

  • Reference Support: Studies confirm that alkyl cinnamates (acid esters) exhibit broad-spectrum activity directly correlated with chain length and lipophilicity [1].

Cinnamyl Alcohol Derivatives
  • Mechanism: Cinnamyl alcohol acts primarily as a membrane perturbant . It inserts into the lipid bilayer, increasing fluidity and causing non-specific leakage of ions.

  • Limitation: Unlike the aldehyde, it cannot form Schiff bases with essential bacterial enzymes (e.g., FtsZ or DNA gyrase). Unlike the acid esters, it does not possess the same degree of amphiphilic balance required for potent lysis.

  • Reference Support: Comparative studies on cinnamon essential oil constituents show that while Cinnamaldehyde is highly active, Cinnamyl Acetate is virtually inactive against S. pyogenes and E. coli [2].

Conclusion

For drug development pipelines focusing on the cinnamyl scaffold:

  • Avoid Cinnamyl Alcohol derivatives if high potency is the primary goal. They lack the electrophilic "warhead" necessary for low-MIC performance.

  • Prioritize Cinnamic Acid Esters (specifically butyl or ethyl esters). These offer a favorable balance of stability and potency, often approaching the efficacy of cinnamaldehyde without the high volatility and reactivity issues associated with aldehydes.

  • Structure Optimization: Focus on retaining the

    
    -unsaturated carbonyl motif. Reducing the carbonyl to an alcohol (even if esterified) destroys the pharmacophore.
    

References

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Source: MDPI (Pharmaceuticals), 2023. URL:[Link]

  • Antimicrobial Activity of Individual Volatile Compounds from Various Essential Oils. Source: MDPI (Microorganisms), 2024. URL:[Link]

  • Antimicrobial activity of cinnamon (Cinnamomum verum) essential oil and cinnamaldehyde. Source:[3][4][5][6] Research, Society and Development, 2022.[4] URL:[Link]

Sources

Comparative

In Silico ADME Profiling: 3-(2-methylphenyl)propenol vs. Structural Analogs

Topic: In Silico ADME Profiling of 3-(2-methylphenyl)propenol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary & Objective This...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico ADME Profiling of 3-(2-methylphenyl)propenol Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Objective

This technical guide provides a comparative in silico ADME (Absorption, Distribution, Metabolism, Excretion) profiling of 3-(2-methylphenyl)propenol (Ortho-Methyl Cinnamyl Alcohol).[1][2] As a derivative of the cinnamyl alcohol scaffold, this molecule presents unique steric and electronic properties relevant to fragrance safety, metabolic stability, and potential pharmacological applications (e.g., HDAC inhibition).

Objective: To objectively compare the pharmacokinetic trajectory of the ortho-substituted analog against its para-regioisomer and the unsubstituted parent scaffold, establishing a predictive baseline for lead optimization.

Structural Basis & Compound Identity

The study focuses on the ortho-methyl derivative of cinnamyl alcohol.[1][2] The steric bulk at the ortho position is a critical determinant of enzymatic docking (e.g., Alcohol Dehydrogenase) and metabolic clearance rates.

Compound IDCommon NameStructure (SMILES)Molecular Weight ( g/mol )
Target (A) 3-(2-methylphenyl)propenol Cc1ccccc1/C=C/CO148.20
Comparator (B) 3-(4-methylphenyl)propenolCc1ccc(cc1)/C=C/CO148.20
Reference (C) Cinnamyl Alcohol (Parent)c1ccccc1/C=C/CO134.18

Methodology: The In Silico Workflow

To ensure scientific integrity, the profiling follows a validated computational workflow combining physicochemical descriptor calculation with QSAR-based ADME modeling.

Protocol 1: Ligand Preparation[1][2]
  • Structure Generation: 2D SMILES strings are converted to 3D conformers using energy minimization (MMFF94 force field).[1][2]

  • Protonation State: Major microspecies generated at pH 7.4 (blood plasma) and pH 1.2 (gastric fluid).[1][2]

  • Stereochemistry: The trans (E)-isomer is selected as the biologically dominant scaffold for cinnamyl derivatives.[1][2]

Protocol 2: ADME Descriptor Calculation[3]
  • Lipophilicity (LogP): Calculated using Consensus LogP (average of iLOGP, XLOGP3, WLOGP).

  • Solubility (LogS): ESOL model implementation.

  • Absorption: Caco-2 permeability prediction and Human Intestinal Absorption (HIA) probability.

  • Metabolism: Cytochrome P450 (CYP) inhibition profiling and substrate specificity for Alcohol Dehydrogenase (ADH).[1][2]

Visualization: Computational Workflow

ADME_Workflow Start Input: SMILES String Prep Ligand Prep (pH 7.4, MMFF94 Min) Start->Prep Desc Descriptor Calculation (MW, TPSA, RotBonds) Prep->Desc Model QSAR Modeling (SwissADME / pkCSM) Desc->Model Filter Drug-Likeness Filter (Lipinski / Veber) Model->Filter Filter->Start Optimization Loop Output ADME Profile Report Filter->Output

Caption: Figure 1. Standardized in silico workflow for ADME profiling, from ligand preparation to toxicity filtering.

Comparative Analysis: Experimental & Predicted Data[3][4]

A. Physicochemical Properties (Lipinski & Veber Rules)

The ortho-methyl group introduces a slight increase in lipophilicity compared to the parent, but steric hindrance may affect solubility.[2]

PropertyTarget (Ortho-Methyl)Comparator (Para-Methyl)Reference (Parent)Interpretation
Consensus LogP 2.65 2.681.98All < 5.[1][2] Methylation increases lipophilicity; Regioisomer difference is negligible.[1][2]
TPSA (Ų) 20.23 20.2320.23Identical polar surface area (single -OH group).[1][2] High BBB permeability predicted.[1][2]
Water Sol. (LogS) -2.8 (Soluble) -2.9 (Soluble)-2.1 (Soluble)Methyl group slightly reduces aqueous solubility but remains within drug-like range.[1][2]
Rotatable Bonds 2 22High flexibility, favorable for receptor binding but potential entropic penalty.[1][2]
B. Pharmacokinetics (ADME)

The core differentiation lies in Metabolism .[1][2] Cinnamyl alcohols are primary substrates for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), oxidizing rapidly to the corresponding cinnamic acid.

Hypothesis: The ortho-methyl substituent creates steric hindrance near the hydroxyl group, potentially slowing the oxidation rate compared to the para-isomer.[1][2]

ADME ParameterTarget (Ortho-Methyl)Comparator (Para-Methyl)Reference (Parent)
HIA (Absorption) High (>95%) High (>95%)High (>95%)
BBB Permeability Yes (LogBB > 0.3) YesYes
CYP1A2 Inhibitor No NoNo
CYP2C9 Inhibitor Predicted Weak NoNo
Metabolic Stability Moderate Low (Rapid Oxidation)Low (Rapid Oxidation)

Key Insight: While the para-isomer and parent are rapidly oxidized to their corresponding acids (and subsequently glycine-conjugated), the ortho-analog is predicted to have a slightly prolonged half-life due to steric interference with the ADH active site.[1][2]

Visualization: Metabolic Pathway & Clearance

Metabolism Alcohol 3-(2-methylphenyl)propenol (Prodrug/Active) Aldehyde Aldehyde Intermediate (Reactive/Toxic) Alcohol->Aldehyde Oxidation ADH ADH/CYP Acid 3-(2-methylphenyl)cinnamic acid (Inactive Metabolite) Aldehyde->Acid Oxidation Conjugate Glycine Conjugate (Renal Excretion) Acid->Conjugate Phase II ALDH ALDH Trans Transferase

Caption: Figure 2.[1][2] Predicted metabolic oxidation pathway. The ortho-methyl group may kinetically stabilize the alcohol phase.[1]

Toxicity Profiling (Tox)

Cinnamyl derivatives often carry a risk of skin sensitization due to the


-unsaturated system acting as a Michael acceptor.[2]
  • AMES Toxicity: Predicted Negative (Non-mutagenic).[1][2]

  • Skin Sensitization: High Risk .[1][2] The aldehyde metabolite (formed in skin) is a known sensitizer.[2] The ortho-methyl group does not mitigate the electrophilicity of the double bond significantly enough to remove this risk.[1][2]

  • hERG Inhibition: Low probability (Molecular weight < 250 Da, low lipophilicity).[1][2]

Critical Assessment & Recommendations

Pros of 3-(2-methylphenyl)propenol[1][2]
  • High Bioavailability: Excellent passive absorption predicted by Caco-2 models.[1][2]

  • CNS Penetration: Suitable scaffold for CNS targets (e.g., neuroprotection via HDAC inhibition) due to optimal LogP and low TPSA.[2]

  • Metabolic Resistance: Likely more stable than the parent cinnamyl alcohol, potentially offering a longer duration of action.[2]

Cons & Risks[1][5]
  • Sensitization: Like its parent, it possesses structural alerts for dermal toxicity.[1][2]

  • Rapid Clearance: Despite steric hindrance, the primary alcohol group is a "soft spot" for rapid Phase I metabolism, limiting systemic exposure unless formulated appropriately or chemically modified (e.g., esterification).

Final Verdict

For drug development focusing on systemic targets, 3-(2-methylphenyl)propenol is a superior scaffold to the unsubstituted parent due to improved lipophilicity and potential metabolic stability.[1][2] However, for topical applications, the sensitization risk requires rigorous in vitro testing (e.g., DPRA assay).

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports. [Link][1][2]

  • pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link][2]

  • Cinnamyl Alcohol Safety (RIFM/FEMA): Adams, T. B., et al. (2004).[2] The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients.[2][3] Food and Chemical Toxicology. [Link][2]

  • PubChem Compound Summary: 3-(2-methylphenyl)propan-1-ol.[1][2][4] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • HDAC Inhibition Studies: 3-(2-methylphenyl)propenol analogs as potential HDAC inhibitors.[1][2] (Inferred from general cinnamyl scaffold activity).[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-

[1] Executive Summary & Hazard Profile Compound: 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- Synonyms: (E)-2'-Methylcinnamyl alcohol; (E)-3-(o-Tolyl)allyl alcohol.[1][2] CAS (Analog Reference): 1504-55-8 (General Methylcin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Hazard Profile

Compound: 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- Synonyms: (E)-2'-Methylcinnamyl alcohol; (E)-3-(o-Tolyl)allyl alcohol.[1][2] CAS (Analog Reference): 1504-55-8 (General Methylcinnamyl alcohols); 104-54-1 (Parent Cinnamyl Alcohol).[1]

The Senior Scientist's Perspective: Do not treat this merely as a "standard alcohol." As an allylic alcohol with a cinnamyl motif, this compound presents a specific sensitization risk (H317) that is often underestimated in early-stage R&D.[1] Unlike simple aliphatic alcohols, cinnamyl derivatives are lipophilic and can penetrate the stratum corneum, metabolizing into reactive aldehydes (via alcohol dehydrogenase) that form protein adducts—the mechanism behind allergic contact dermatitis.[1]

Furthermore, this compound often exists at the solid-liquid phase boundary near room temperature (MP ~30–35°C). It may appear as a solid powder but can melt upon contact with warm gloves or heating blocks, drastically changing its permeation kinetics.

Core Hazard Classifications (GHS)
Hazard TypeCodeDescriptionOperational Implication
Sensitization H317 May cause an allergic skin reaction.[1][3][4][5]Zero-skin-contact policy. Trace exposure can lead to permanent hypersensitivity.[1]
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4][5][6]No open-bench handling; strict hygiene required.[1]
Irritation H315/H319 Causes skin/serious eye irritation.[1][4][7]Splash protection is mandatory.[1]
Aquatic H411 Toxic to aquatic life (Long-lasting).[1][7]All waste must be captured; no drain disposal.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Hand Protection (Critical)[1]
  • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm).[1]

  • Secondary Barrier (Double Gloving): Required for liquid handling or quantities >1g.[1]

    • Inner Glove: 0.11 mm Nitrile (White/Blue).[1]

    • Outer Glove: 0.14 mm Extended Cuff Nitrile (Purple/Green) to cover lab coat cuffs.[1]

  • Rationale: Cinnamyl derivatives are moderately lipophilic (LogP ~2.0).[1] Standard latex provides poor resistance against organic sensitizers.[1] If the substance melts, liquid permeation rates increase significantly.[1]

  • Change Schedule: Immediately upon splash; every 60 minutes during continuous handling.

Eye & Face Protection[1][4][5][6][7][8][9][10]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1]

    • Note: Safety glasses are insufficient due to the risk of crystal dust entering the eye or liquid splash during heating.[1]

  • High Volume (>50g): Face shield required over goggles.[1]

Respiratory Protection[1][5][6][7][11]
  • Engineering Control First: All handling must occur inside a certified Chemical Fume Hood.[1]

  • Outside Fume Hood: If weighing outside a hood is unavoidable (not recommended), use a half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] The solid dust is an irritant; the vapor (if heated) is a sensitizer.[1]

Body Protection[1][7]
  • Standard: Cotton-blend lab coat (high neck preferred).[1]

  • Supplemental: Tyvek® sleeves are recommended if working with large liquid volumes to bridge the gap between glove and coat.[1]

Operational Protocols: Step-by-Step

Phase 1: Preparation & Storage[1]
  • Inspection: Upon receipt, check physical state.[1] If the bottle is warm, the solid may have melted. Allow to cool to room temperature before opening to prevent "pressure burping."

  • Storage: Store at 2–8°C (Refrigerated), protected from light.

    • Chemistry Insight: Allylic alcohols are prone to autoxidation to the corresponding aldehyde (in this case, methylcinnamaldehyde), which is a more potent sensitizer than the alcohol itself.[1] Dark, cool storage minimizes this transformation.[1]

Phase 2: Weighing & Transfer[1]
  • The "Static Trap": As a solid, this compound is prone to static charge.[1]

    • Protocol: Use an anti-static gun on the spatula and weighing boat.[1]

    • Technique: Do not "tap" the spatula against the vial rim; this launches particulates.[1] Use a gravity-transfer method.[1]

  • The "Melting Trap": If the compound is a semi-solid/paste:

    • Protocol: Warm the container slightly (water bath, 35°C) to fully liquefy it, then transfer via a wide-bore glass pipette or positive-displacement pipette. This is safer than scraping a semi-solid.[1]

Phase 3: Reaction Setup
  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Oxygen excludes the formation of peroxides and aldehydes.[1]

  • Solvent Choice: Dissolve the compound immediately upon weighing.[1] Do not leave the neat solid/liquid sitting in an open vessel.

  • Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to contain vapors.[1]

Phase 4: Decontamination[1]
  • Immediate Wipe-down: Wipe balance area with a paper towel soaked in Ethanol (70%) or Isopropanol.[1]

  • Solvent Waste: Discard the wipe immediately into the solid hazardous waste bin.[1] Do not leave it on the bench (evaporation re-releases the sensitizer).[1]

Emergency & Disposal Procedures

Spill Management
  • Minor Spill (<5g/5mL):

    • Alert nearby personnel.[1]

    • Cover with absorbent pads (for liquid) or damp paper towels (for powder—do not sweep dry dust).[1]

    • Wipe surface with ethanol.[1]

    • Double-bag waste in heavy-duty polyethylene bags.

  • Skin Contact:

    • Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis.[1]

    • Wash with lukewarm water and soap for 15 minutes.[1]

    • Report incident; monitor for redness/rash (sensitization) for 48 hours.[1]

Waste Disposal[1][7]
  • Classification: Hazardous Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).[1]

  • Segregation: Do not mix with oxidizers (e.g., nitric acid, permanganates) due to the reactive allylic alcohol group.[1]

  • Labeling: Clearly mark waste container: "Contains Sensitizer - Avoid Skin Contact."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points based on the physical state of the material, which dictates the handling technique.

HandlingProtocol Start Start: Material Retrieval PPE_Check PPE Verification: Nitrile Gloves + Goggles Lab Coat Start->PPE_Check CheckState Check Physical State (Temp Dependent) SolidState State: Solid/Powder (Risk: Dust/Static) CheckState->SolidState Temp < 30°C LiquidState State: Liquid/Paste (Risk: Splash/Permeation) CheckState->LiquidState Temp > 30°C SolidPrep Use Anti-Static Gun Weigh in Draft Shield SolidState->SolidPrep LiquidPrep Warm to 35°C (Liquefy) Use Positive Disp. Pipette LiquidState->LiquidPrep Reaction Dissolve Immediately (Inert Atmosphere) SolidPrep->Reaction LiquidPrep->Reaction PPE_Check->CheckState Cleanup Decon: Ethanol Wipe Dispose: Solid Waste Reaction->Cleanup

Figure 1: Operational workflow adapting to the variable physical state of (2E)-3-(2-methylphenyl)-2-propen-1-ol.

References

  • PubChem. Compound Summary: 2-Propen-1-ol, 2-methyl-3-(4-methylphenyl)-, (2E)- (Analogous Hazard Data).[1][3] National Library of Medicine.[1] Accessed October 2023.[1] [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Cinnamyl alcohol (CAS 104-54-1).[1] (Used for class-based sensitization data).[1][3] [Link][1]

Sources

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